Product packaging for APcK110(Cat. No.:)

APcK110

Cat. No.: B1683967
M. Wt: 349.4 g/mol
InChI Key: CAMGZGMEPKFVMF-UHFFFAOYSA-N
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Description

APcK110 is a novel Kit inhibitor . This compound inhibits proliferation of the mastocytosis cell line HMC1.2 and the SCF-responsive cell line OCI/AML3 in a dose-dependent manner . This compound is a more potent inhibitor of OCI/AML3 proliferation than the clinically used Kit inhibitors imatinib and dasatinib and at least as potent as cytarabine. This compound inhibits the phosphorylation of Kit, Stat3, Stat5, and Akt in a dose-dependent fashion, showing activity of this compound on Kit and its downstream signaling pathways . This compound may have potent application in AML.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16FN3O2 B1683967 APcK110

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c1-25-15-9-13(10-16(11-15)26-2)18-8-7-17-19(23-24-20(17)22-18)12-3-5-14(21)6-4-12/h3-11H,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMGZGMEPKFVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

APcK110: A Targeted Inhibitor of c-Kit in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

APcK110 is a novel, potent, and selective small molecule inhibitor of the c-Kit receptor tyrosine kinase. This document provides a comprehensive technical overview of this compound, detailing its primary molecular target, mechanism of action, and its effects on downstream signaling pathways. It summarizes key quantitative data from preclinical studies and provides detailed methodologies for the essential experiments that form the basis of our current understanding of this compound. This guide is intended to serve as a valuable resource for researchers in oncology and drug development, providing the foundational knowledge necessary to design and interpret further studies into the therapeutic potential of this compound and similar molecules.

Introduction

The c-Kit receptor tyrosine kinase, a member of the type III receptor tyrosine kinase family, plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Aberrant activation of c-Kit, either through activating mutations or overexpression, is a key driver in the pathogenesis of various malignancies, including acute myeloid leukemia (AML) and mastocytosis.[1] In AML, c-Kit mutations are associated with a poor prognosis, making it a prime target for therapeutic intervention. This compound was identified through a structure-based drug design program aimed at discovering potent and selective inhibitors of c-Kit.[2]

Primary Target and Mechanism of Action

The primary molecular target of this compound is the c-Kit receptor tyrosine kinase . This compound exerts its therapeutic effect by directly inhibiting the kinase activity of c-Kit. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, stem cell factor (SCF), or in the case of mutated c-Kit, it inhibits the constitutive kinase activity.[1]

Downstream Signaling Pathways

Inhibition of c-Kit phosphorylation by this compound leads to the suppression of multiple downstream signaling cascades that are crucial for leukemic cell survival and proliferation. Key pathways affected include:

  • STAT Signaling: this compound inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5, transcription factors that regulate the expression of genes involved in cell growth and survival.[1]

  • PI3K/Akt Signaling: The compound also blocks the phosphorylation of Akt (Protein Kinase B), a central node in the PI3K signaling pathway that promotes cell survival by inhibiting apoptosis.[1]

By blocking these critical downstream effectors, this compound effectively abrogates the pro-leukemic signals emanating from an activated c-Kit receptor.

G SCF SCF cKit c-Kit Receptor SCF->cKit Binds p_cKit p-c-Kit cKit->p_cKit Dimerization & Autophosphorylation This compound This compound This compound->p_cKit Inhibits PI3K PI3K p_cKit->PI3K STAT3 STAT3 p_cKit->STAT3 STAT5 STAT5 p_cKit->STAT5 Akt Akt PI3K->Akt Activates p_Akt p-Akt Akt->p_Akt Phosphorylates Proliferation Cell Proliferation & Survival p_Akt->Proliferation Apoptosis Apoptosis p_Akt->Apoptosis Inhibits p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylates p_STAT3->Proliferation p_STAT5 p-STAT5 STAT5->p_STAT5 Phosphorylates p_STAT5->Proliferation

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

The preclinical evaluation of this compound has generated key quantitative data that underscore its potency and selectivity. This information is summarized in the tables below.

Parameter Cell Line Value Reference
IC50 (Cell Proliferation) OCI/AML3175 nM[2]

Note: While this compound was selected based on a favorable IC50 value in a c-Kit kinase assay, the specific value has not been publicly disclosed in the reviewed literature.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Proliferation Assay (MTT Assay)

This assay was used to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of AML cell lines.

  • Cell Seeding: OCI/AML3 cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Cells were treated with increasing concentrations of this compound (or vehicle control) and incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.

  • Incubation: The plates were incubated for an additional 4 hours at 37°C.

  • Solubilization: The formazan crystals were solubilized by adding 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and incubating overnight at 37°C.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

G cluster_0 Day 1 cluster_1 Day 4 cluster_2 Day 5 start Seed OCI/AML3 cells in 96-well plates treat Treat cells with This compound start->treat mtt Add MTT reagent treat->mtt Incubate for 72 hours incubate_mtt Incubate for 4 hours mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read Incubate overnight analyze Calculate IC50 read->analyze

Figure 2: MTT Assay Workflow
Western Blot Analysis

This technique was employed to assess the effect of this compound on the phosphorylation status of c-Kit and its downstream signaling proteins.

  • Cell Lysis: OCI/AML3 cells were treated with this compound for the indicated times and concentrations. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on 8-12% gels.

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for total and phosphorylated forms of c-Kit, STAT3, STAT5, and Akt overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V Staining)

This assay was utilized to determine the ability of this compound to induce programmed cell death.

  • Cell Treatment: OCI/AML3 cells were treated with this compound for 48 hours.

  • Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Cells were stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered to be in early apoptosis, while cells positive for both Annexin V and PI were considered to be in late apoptosis or necrosis.

Conclusion

This compound is a potent inhibitor of the c-Kit receptor tyrosine kinase with significant anti-proliferative and pro-apoptotic activity in AML cells. Its mechanism of action, involving the suppression of key downstream signaling pathways, provides a strong rationale for its further development as a targeted therapy for AML and other c-Kit-driven malignancies. The data and protocols presented in this technical guide offer a solid foundation for future research aimed at fully elucidating the therapeutic potential of this compound.

References

APcK110: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

APcK110 is a novel and potent small molecule inhibitor of the c-Kit receptor tyrosine kinase. Its mechanism of action involves the suppression of key downstream signaling pathways crucial for cell survival and proliferation, leading to the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support further research and drug development efforts in oncology, particularly in the context of Acute Myeloid Leukemia (AML).

Core Downstream Signaling Pathways of this compound

This compound exerts its anti-neoplastic effects primarily by inhibiting the phosphorylation of c-Kit, a receptor tyrosine kinase frequently mutated or overexpressed in various cancers. This inhibition disrupts major downstream signaling cascades, namely the STAT (Signal Transducer and Activator of Transcription) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways. The targeted disruption of these pathways ultimately culminates in the induction of apoptosis.

Inhibition of the STAT Pathway

This compound demonstrates a dose-dependent inhibition of the phosphorylation of STAT3 and STAT5.[1][2][3] These transcription factors, upon activation by phosphorylation, translocate to the nucleus and regulate the expression of genes involved in cell survival and proliferation. By preventing their phosphorylation, this compound effectively blocks this pro-survival signaling.

Inhibition of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is another critical cascade for cell survival, and it is also a downstream target of c-Kit. This compound has been shown to inhibit the phosphorylation of Akt in a dose-dependent manner.[1][2][3] The inhibition of Akt phosphorylation prevents the subsequent activation of downstream effectors that promote cell survival and inhibit apoptosis.

Induction of Apoptosis

The combined inhibition of the STAT and PI3K/Akt pathways by this compound leads to the induction of apoptosis. This is evidenced by the cleavage of caspase-3 and its substrate, PARP (Poly ADP-ribose polymerase), which are hallmark events of programmed cell death.[1][3]

Quantitative Data: Dose-Dependent Inhibition of Downstream Targets

The inhibitory effect of this compound on the phosphorylation of its key downstream targets has been quantified using Western blot analysis in various cancer cell lines, including the human AML cell line OCI/AML3 and the mastocytosis cell line HMC1.2. The following tables summarize the observed dose-dependent inhibition.

Target ProteinCell LineThis compound Concentration (nM)Observed Inhibition of Phosphorylation
p-KitOCI/AML350 - 500Dose-dependent decrease
p-KitHMC1.250 - 500Dose-dependent decrease
p-STAT3OCI/AML350 - 500Dose-dependent decrease
p-STAT3HMC1.250 - 500Dose-dependent decrease
p-STAT5OCI/AML350 - 500Dose-dependent decrease
p-STAT5HMC1.250 - 500Dose-dependent decrease
p-AktOCI/AML350 - 500Dose-dependent decrease
p-AktHMC1.250 - 500Dose-dependent decrease

Data is qualitatively summarized from Western blot images presented in the cited literature.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the downstream signaling pathways of this compound.

Western Blot Analysis of Protein Phosphorylation

This protocol is for the detection of dose-dependent inhibition of Kit, STAT3, STAT5, and Akt phosphorylation.

1. Cell Culture and Treatment:

  • Culture OCI/AML3 or HMC1.2 cells in appropriate media and conditions.

  • Seed cells and allow them to adhere or reach a suitable density.

  • Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for a specified duration (e.g., 30 minutes).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. Sample Preparation and SDS-PAGE:

  • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phospho-Kit, phospho-STAT3, phospho-STAT5, phospho-Akt, and total proteins overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

7. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence detection system.

MTT Cell Proliferation Assay

This protocol is for assessing the effect of this compound on cell viability.

1. Cell Seeding:

  • Seed cells (e.g., OCI/AML3) in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow cells to attach overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

3. MTT Addition:

  • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Caspase-3 and PARP Cleavage Apoptosis Assay

This protocol is for detecting the induction of apoptosis by this compound.

1. Cell Treatment and Lysis:

  • Treat cells with this compound as described for the Western blot protocol.

  • Lyse the cells using a buffer appropriate for apoptosis assays.

2. Western Blot Analysis:

  • Perform Western blotting as described above.

  • Use primary antibodies specific for cleaved caspase-3 and cleaved PARP.

  • Total caspase-3 and PARP can be used as loading controls.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the signaling pathways and experimental workflows.

APcK110_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis c-Kit c-Kit PI3K PI3K c-Kit->PI3K STAT3 STAT3 c-Kit->STAT3 STAT5 STAT5 c-Kit->STAT5 Akt Akt PI3K->Akt Caspase-3 Caspase-3 Akt->Caspase-3 Inhibits Proliferation & Survival Genes Proliferation & Survival Genes STAT3->Proliferation & Survival Genes STAT5->Proliferation & Survival Genes PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis This compound This compound This compound->c-Kit Inhibits

Caption: this compound inhibits c-Kit, blocking STAT and PI3K/Akt pathways, leading to apoptosis.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (this compound Dose-Response) Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF) SDS_PAGE->Transfer Immunoblotting 6. Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblotting Detection 7. Chemiluminescence Detection Immunoblotting->Detection Analysis 8. Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of protein phosphorylation.

MTT_Assay_Workflow Seeding 1. Cell Seeding (96-well plate) Treatment 2. This compound Treatment Seeding->Treatment MTT_Addition 3. MTT Addition Treatment->MTT_Addition Solubilization 4. Formazan Solubilization MTT_Addition->Solubilization Absorbance 5. Absorbance Measurement (570nm) Solubilization->Absorbance Analysis 6. Cell Viability Calculation Absorbance->Analysis

Caption: Workflow for the MTT cell proliferation assay.

References

The Role of APcK110 in the Inhibition of STAT3 Phosphorylation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a significant role in the proliferation, survival, and differentiation of various cancer cells. A promising therapeutic strategy involves the inhibition of STAT3 phosphorylation, a key step in its activation. This technical guide explores the mechanism of APcK110, a novel small molecule inhibitor, in the context of STAT3 phosphorylation. We will delve into the signaling pathways affected by this compound, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for assessing its activity. This document is intended to be a comprehensive resource for researchers and professionals in the field of drug development and cancer biology.

Introduction to this compound and STAT3 Signaling

This compound is a novel and potent inhibitor of the receptor tyrosine kinase c-Kit.[1][2][3] The c-Kit signaling pathway is crucial in the development of certain cancers, particularly Acute Myeloid Leukemia (AML).[1][4][5] One of the key downstream effectors of c-Kit activation is the phosphorylation of STAT3.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[6] Upon ligand binding to a receptor like c-Kit, associated Janus kinases (JAKs) are activated, which in turn phosphorylate STAT3. This phosphorylation event, primarily on tyrosine 705, leads to the dimerization of STAT3, its translocation to the nucleus, and the subsequent transcription of target genes involved in cell proliferation and survival.[7] this compound exerts its therapeutic effect by inhibiting c-Kit, thereby blocking the downstream phosphorylation of STAT3.[1][2][4]

Quantitative Analysis of this compound-Mediated Inhibition of STAT3 Phosphorylation

This compound has been shown to inhibit the phosphorylation of STAT3 in a dose-dependent manner in various cancer cell lines, including the human AML cell line OCI/AML3 and the mastocytosis cell line HMC1.2. While a precise IC50 value for the inhibition of STAT3 phosphorylation by this compound is not extensively reported, studies demonstrate a significant reduction in phosphorylated STAT3 (p-STAT3) levels at nanomolar concentrations of the inhibitor. The antiproliferative IC50 of this compound in OCI/AML3 cells has been reported to be approximately 175 nM.

The following table summarizes the observed dose-dependent effect of this compound on the phosphorylation of STAT3 in OCI/AML3 and HMC1.2 cells, based on Western blot analysis.

Cell LineThis compound Concentration (nM)Observed Effect on p-STAT3 Levels
OCI/AML350Noticeable decrease in p-STAT3 levels
OCI/AML3100Significant decrease in p-STAT3 levels
OCI/AML3250Strong inhibition of p-STAT3
OCI/AML3500Near-complete abrogation of p-STAT3
HMC1.250Slight decrease in p-STAT3 levels
HMC1.2100Moderate decrease in p-STAT3 levels
HMC1.2250Significant inhibition of p-STAT3
HMC1.2500Strong inhibition of p-STAT3

Data is qualitatively summarized from visual inspection of Western blot images presented in Faderl et al., Cancer Research, 2009.

Signaling Pathway of this compound Action

This compound directly targets the c-Kit receptor tyrosine kinase. By inhibiting the kinase activity of c-Kit, this compound prevents the autophosphorylation of the receptor and the subsequent recruitment and activation of downstream signaling molecules, including STAT3. The diagram below illustrates this inhibitory mechanism.

APcK110_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit c-Kit Receptor JAK JAK cKit->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes DNA DNA pSTAT3_dimer->DNA Translocates & Binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Activates This compound This compound This compound->cKit Inhibits SCF SCF (Stem Cell Factor) SCF->cKit Binds Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_normalization Normalization & Data Analysis Cell_Culture 1. Cell Culture (e.g., OCI/AML3) Treatment 2. Treatment with this compound (Various Concentrations) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Quantification 4. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-p-STAT3) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. ECL Detection Secondary_Ab->Detection Stripping 11. Membrane Stripping Detection->Stripping Reprobing 12. Re-probing (anti-Total STAT3) Stripping->Reprobing Data_Analysis 13. Densitometry & Analysis Reprobing->Data_Analysis

References

The Effect of APcK110 on Akt Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of APcK110, a novel and potent c-Kit inhibitor, with a specific focus on its effects on the critical Akt signaling pathway. The information presented herein is synthesized from foundational studies on this compound, offering a resource for professionals engaged in oncology research and the development of targeted cancer therapies.

Executive Summary

Mechanism of Action: this compound and the c-Kit/Akt Pathway

The c-Kit receptor, upon binding its ligand Stem Cell Factor (SCF), dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This initiates multiple signaling cascades, including the PI3K/Akt pathway, which is central to promoting cell survival and proliferation.[1][6]

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of c-Kit. This action prevents the phosphorylation and subsequent activation of key downstream effectors. As illustrated in the diagram below, this inhibition leads to a shutdown of the PI3K/Akt signaling axis. The blockade of Akt phosphorylation is a critical event, leading to the de-inhibition of pro-apoptotic proteins and the cessation of proliferative signals.[4][5][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Downstream Effects SCF SCF cKit c-Kit Receptor SCF->cKit Activates PI3K PI3K cKit->PI3K Akt Akt PI3K->Akt p Proliferation Cell Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits This compound This compound This compound->cKit Inhibits

Caption: this compound inhibits c-Kit, blocking the downstream PI3K/Akt pathway.

Quantitative Data Summary

Studies have quantified the potent anti-proliferative effects of this compound, particularly in comparison to other known kinase inhibitors. The data highlights its efficacy in AML cell lines.

Table 1: Comparative Anti-Proliferative Activity in OCI/AML3 Cells

Compound Concentration Proliferation Inhibition Citation
This compound 500 nM ~80% [7]
Dasatinib 500 nM ~60% [7]

| Imatinib | 500 nM | No significant inhibition |[7] |

Table 2: Summary of Molecular and Cellular Effects of this compound

Target / Process Observed Effect Cell Lines / Sample Type Citation
c-Kit Phosphorylation Blocked AML Cell Lines [7]
Akt Phosphorylation Blocked (Dose-dependent) AML Cell Lines [4][5][7]
STAT3 Phosphorylation Blocked AML Cell Lines [7]
STAT5 Phosphorylation Inhibited (Dose-dependent) AML Cell Lines [4][5]
Apoptosis Induced (via Caspase 3 & PARP cleavage) OCI/AML3 Cells [4][5][7]
AML Cell Proliferation Strongly Inhibited OCI/AML3, OCIM2 [4][7]
Primary AML Blast Proliferation Inhibited Primary Patient Samples [4][5]

| Normal Colony-Forming Cells | Not Affected | N/A |[4][5] |

Key Experimental Protocols

The following sections describe the methodologies used to establish the effect of this compound on Akt signaling and cellular functions. The diagram below illustrates a typical experimental workflow.

G cluster_prep Preparation cluster_assays Analysis cluster_results Results A 1. AML Cell Culture (e.g., OCI/AML3) B 2. Treatment (this compound vs. Control) A->B C 3a. Cell Lysis for Biochemical Analysis B->C D 3b. Direct Cellular Assays B->D E Western Blot (p-Akt, p-Kit, PARP) C->E F MTT Assay (Proliferation) D->F G 4. Data Quantification & Interpretation E->G F->G

Caption: General experimental workflow for assessing this compound efficacy.
Cell Culture and Treatment

  • Cell Lines : The SCF-responsive OCI/AML3 human leukemia cell line is cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions : Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol : For experiments, cells are seeded at a specified density (e.g., 1 x 10^5 cells/mL). After a period of stabilization, cells are treated with varying concentrations of this compound (e.g., 0-1000 nM) or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24-72 hours).

Western Blotting for Phospho-Akt Analysis
  • Cell Lysis : Following treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a cocktail of protease and phosphatase inhibitors.

  • Protein Quantification : The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-40 µg) per sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting :

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-c-Kit, total c-Kit, and β-actin (as a loading control).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify the relative levels of protein phosphorylation.

MTT Proliferation Assay
  • Cell Seeding : OCI/AML3 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • Treatment : Cells are treated with a serial dilution of this compound or control compounds for 72 hours.

  • MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition : The absorbance is measured at 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.

Conclusion

This compound is a potent inhibitor of c-Kit that demonstrates significant anti-leukemic activity. Its mechanism of action involves the direct blockade of c-Kit kinase function, leading to a dose-dependent inhibition of the downstream PI3K/Akt signaling pathway.[4][5][7] This disruption of a key survival and proliferation pathway results in the induction of caspase-dependent apoptosis and a strong anti-proliferative effect in AML cells, including primary patient samples, while sparing normal hematopoietic cells.[4][5] The superior efficacy of this compound compared to other kinase inhibitors like dasatinib and imatinib in relevant cell models underscores its potential as a valuable candidate for further clinical development in the treatment of AML and other c-Kit-driven malignancies.

References

APcK110: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

APcK110 is a novel, potent, and selective small molecule inhibitor of the c-Kit receptor tyrosine kinase. Preclinical studies have demonstrated its significant anti-proliferative and pro-apoptotic activity in acute myeloid leukemia (AML) and mastocytosis cell lines, as well as in primary AML patient samples. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Introduction

The c-Kit receptor tyrosine kinase, a member of the type III receptor tyrosine kinase family, plays a crucial role in hematopoiesis, cell differentiation, and proliferation.[1][2] Dysregulation of c-Kit signaling, often through activating mutations, is a key driver in the pathogenesis of various malignancies, including acute myeloid leukemia (AML) and mastocytosis.[1][2] this compound has emerged as a promising therapeutic agent that specifically targets c-Kit, offering a potential new avenue for the treatment of these cancers. This document outlines the current understanding of this compound's mechanism of action and provides a summary of its preclinical efficacy.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the c-Kit kinase. By binding to the ATP-binding pocket of the c-Kit receptor, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the downregulation of key survival and proliferation signals, ultimately inducing apoptosis in cancer cells dependent on c-Kit signaling.[1][2]

Signaling Pathway

This compound effectively inhibits the phosphorylation of c-Kit and its downstream signaling mediators, including Akt, STAT3, and STAT5.[1][2][3] The inhibition of these pathways disrupts critical cellular processes such as cell cycle progression, proliferation, and survival.

APcK110_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Kit c-Kit Receptor PI3K PI3K c-Kit->PI3K Activates STAT3 STAT3 c-Kit->STAT3 Activates STAT5 STAT5 c-Kit->STAT5 Activates This compound This compound This compound->c-Kit Inhibition Akt Akt PI3K->Akt Activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival STAT3->Proliferation_Survival STAT5->Proliferation_Survival

Figure 1: this compound Signaling Pathway Inhibition.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity against a panel of AML and mastocytosis cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer Typec-Kit Mutation StatusThis compound IC50 (nM)Reference
OCI/AML3AMLWild-Type175[1]
HMC1.1Mast Cell LeukemiaV560GData not provided[1]
OCIM2AMLWild-TypeData not provided[1]

Note: While specific IC50 values for HMC1.1 and OCIM2 are not available in the cited literature, studies show significant inhibition of proliferation in HMC1.1 (up to 80% at 500 nM) and marginal inhibition in OCIM2 (not exceeding 25% at 500 nM).[1]

Studies have also shown that this compound is a more potent inhibitor of OCI/AML3 cell proliferation compared to other tyrosine kinase inhibitors such as imatinib and dasatinib.[1][2]

In Vivo Efficacy

In a xenograft mouse model utilizing OCI/AML3 cells, this compound treatment significantly extended the survival of the mice compared to the control group, demonstrating its in vivo anti-leukemic activity.[3]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Experimental Workflow Overview

Experimental_Workflow Cell_Culture Cell Line Culture (OCI/AML3, HMC1.1, OCIM2) MTT_Assay MTT Proliferation Assay Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis (p-c-Kit, p-Akt, p-STAT3/5) Cell_Culture->Western_Blot Xenograft_Model In Vivo Xenograft Model (OCI/AML3 in NOD-SCID mice) Cell_Culture->Xenograft_Model Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Clonogenic_Assay Clonogenic Assay (Primary AML Samples) Clonogenic_Assay->Data_Analysis Xenograft_Model->Data_Analysis

Figure 2: General Experimental Workflow for this compound Evaluation.
MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • AML or mastocytosis cell lines (e.g., OCI/AML3, HMC1.1, OCIM2)

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 100 nM to 500 nM.[1]

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with solvent).

  • Incubate the plate for 72 hours at 37°C.[1]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect the phosphorylation status of c-Kit and its downstream signaling proteins.

Materials:

  • Cell lysates from this compound-treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Kit, anti-phospho-Akt, anti-phospho-STAT3, anti-phospho-STAT5, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Clonogenic Assay

This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival.

Materials:

  • Primary AML patient samples or cell lines

  • Methylcellulose-based medium

  • Growth factors (e.g., SCF, GM-CSF, IL-3)

  • This compound

  • 6-well plates or 35 mm dishes

  • Staining solution (e.g., crystal violet)

Protocol:

  • Prepare a single-cell suspension of primary AML cells or cell lines.

  • Plate the cells in a methylcellulose-based medium containing appropriate growth factors at a low density (e.g., 500-1000 cells/plate).

  • Add this compound at various concentrations to the medium.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 10-14 days.

  • Stain the colonies with crystal violet and count the number of colonies (typically >50 cells) under a microscope.

  • Calculate the plating efficiency and the surviving fraction for each treatment condition.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)[3]

  • OCI/AML3 cells[3]

  • This compound formulation for injection

  • Vehicle control

  • Irradiation source

Protocol:

  • Sublethally irradiate the NOD-SCID mice (e.g., 200-300 cGy).[3]

  • Inject 5 x 10^6 OCI/AML3 cells intravenously into the tail vein of each mouse.[3]

  • Monitor the mice for signs of leukemia engraftment.

  • Once engraftment is confirmed (e.g., by bioluminescence imaging or peripheral blood analysis), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to a predetermined schedule (e.g., daily or every other day via intraperitoneal injection).[3]

  • Monitor tumor burden and the overall health of the mice throughout the study.

  • Record survival data and perform Kaplan-Meier survival analysis.

Clinical Development

As of the latest available information, there are no registered clinical trials for this compound. Further preclinical development and toxicology studies are warranted to support its progression into clinical evaluation.

Conclusion

This compound is a potent and selective c-Kit inhibitor with promising preclinical activity against AML and mastocytosis. Its ability to inhibit key survival and proliferation pathways highlights its potential as a targeted therapy. The experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic utility of this compound and similar compounds in the treatment of c-Kit-driven cancers.

References

APcK110: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

APcK110 is a novel, potent, and selective small molecule inhibitor of the c-Kit receptor tyrosine kinase, demonstrating significant pro-apoptotic and anti-proliferative activity in Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for this compound, intended to serve as a technical resource for researchers and professionals in drug development.

Core Compound Information

This compound is a synthetic molecule designed through a structure-based approach to target the c-Kit kinase.[1] Its chemical and physical properties are summarized below.

Chemical Structure and Properties
PropertyValueReference
Chemical Name 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine[2]
CAS Number 1001083-74-4
Molecular Formula C₂₀H₁₆FN₃O₂
Molecular Weight 349.36 g/mol
Solubility Soluble to 100 mM in DMSO
Purity ≥98% (HPLC)[2]
Storage Store at -20°C

Mechanism of Action and Signaling Pathway

This compound functions as a c-Kit inhibitor. The c-Kit receptor, a transmembrane tyrosine kinase, plays a crucial role in hematopoiesis.[3] Upon binding its ligand, the stem cell factor (SCF), c-Kit dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation and survival.[4] In AML, mutations or overexpression of c-Kit can lead to its constitutive activation, contributing to leukemogenesis.[3]

This compound exerts its therapeutic effect by inhibiting the phosphorylation of c-Kit and its downstream signaling effectors, including STAT3, STAT5, and Akt.[5][6] This disruption of the c-Kit signaling pathway ultimately leads to the induction of caspase-dependent apoptosis and inhibition of proliferation in AML cells.[5][7]

APcK110_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-Kit c-Kit Receptor p-c-Kit p-c-Kit c-Kit->p-c-Kit SCF PI3K PI3K p-c-Kit->PI3K STAT3 STAT3 p-c-Kit->STAT3 STAT5 STAT5 p-c-Kit->STAT5 Akt Akt PI3K->Akt p-Akt p-Akt Akt->p-Akt Survival Cell Survival p-Akt->Survival Apoptosis Apoptosis p-Akt->Apoptosis p-STAT3 p-STAT3 STAT3->p-STAT3 Proliferation Cell Proliferation p-STAT3->Proliferation p-STAT5 p-STAT5 STAT5->p-STAT5 p-STAT5->Proliferation This compound This compound This compound->p-c-Kit

This compound inhibits c-Kit signaling pathway.

Preclinical Efficacy

This compound has demonstrated potent anti-leukemic activity in both in vitro and in vivo preclinical models of AML.

In Vitro Activity

This compound effectively inhibits the proliferation of AML cell lines, with a particularly strong effect on the SCF-dependent OCI/AML3 cell line.[3] Notably, it has been shown to be a more potent inhibitor of OCI/AML3 proliferation than the established tyrosine kinase inhibitors imatinib and dasatinib.[6]

Cell LineAssayEndpointResultReference
OCI/AML3MTT AssayIC₅₀175 nM
OCI/AML3MTT AssayProliferation InhibitionMore potent than imatinib and dasatinib[6]
Primary AML cellsClonogenic AssayInhibition of Colony GrowthUp to 80% at 500 nM[7]
In Vivo Activity

In a xenograft mouse model using NOD-SCID mice engrafted with OCI/AML3 cells, treatment with this compound significantly extended the survival of the mice compared to the control group.[4]

Animal ModelCell Line EngraftedTreatmentOutcomeReference
NOD-SCID MiceOCI/AML3This compound (intraperitoneal)Significantly longer survival vs. PBS control[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Culture

The OCI-AML3 human acute myeloid leukemia cell line is cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS).[1] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[8]

Cell_Culture_Workflow Start Start Thaw Thaw frozen OCI-AML3 cells Start->Thaw Culture Culture in RPMI-1640 + 20% FBS at 37°C, 5% CO₂ Thaw->Culture Passage Passage cells 1:2 or 1:3 Culture->Passage Experiment Ready for Experiment Culture->Experiment Passage->Culture Continue Culture

OCI-AML3 Cell Culture Workflow.
MTT Cell Proliferation Assay

The anti-proliferative effects of this compound are determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating: Seed OCI-AML3 cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL.[9]

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 50, 100, 250, and 500 nM) and incubate for 72 hours.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Immunoblotting

The effect of this compound on protein phosphorylation is assessed by Western blotting.

  • Cell Lysis: Lyse treated OCI-AML3 cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against p-c-Kit, c-Kit, p-STAT3, STAT3, p-STAT5, STAT5, p-Akt, Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Assay

The ability of this compound to inhibit the colony-forming potential of primary AML cells is evaluated using a clonogenic assay in methylcellulose.

  • Cell Preparation: Isolate mononuclear cells from primary AML patient samples.

  • Treatment: Incubate the cells with different concentrations of this compound.

  • Plating: Plate the treated cells in a methylcellulose-based medium (e.g., MethoCult™) in 35 mm Petri dishes.[12]

  • Incubation: Incubate the dishes at 37°C in a humidified atmosphere with 5% CO₂ for 10-14 days.[13]

  • Colony Scoring: Count the number of colonies (defined as aggregates of >40 cells) using an inverted microscope.[14]

In Vivo Xenograft Model

The in vivo efficacy of this compound is tested in an AML xenograft mouse model.

  • Animal Model: Use 8-week-old female NOD-SCID mice.[4]

  • Irradiation: Subject the mice to a sub-lethal dose of whole-body radiation (30 cGy).[4]

  • Cell Inoculation: Intravenously inject 1 x 10⁵ OCI/AML3 cells into each mouse.[4]

  • Treatment: Ten days post-injection, begin intraperitoneal injections of this compound (e.g., 500 nM diluted in PBS) or a vehicle control (PBS) every other day.[4]

  • Monitoring: Monitor the mice for signs of disease and survival.[4]

Conclusion

This compound is a promising novel c-Kit inhibitor with potent and selective activity against AML cells. Its well-defined mechanism of action, coupled with demonstrated preclinical efficacy, warrants further investigation and development as a potential therapeutic agent for AML. The experimental protocols provided in this guide offer a foundation for researchers to further explore the biological activities and therapeutic potential of this compound.

References

APcK110: A Technical Whitepaper on the Discovery and Development of a Novel c-Kit Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

APcK110 is a novel, potent inhibitor of the c-Kit receptor tyrosine kinase, developed through a targeted structure-based drug design program. Identified as a promising therapeutic candidate for Acute Myeloid Leukemia (AML), this compound demonstrates significant anti-proliferative and pro-apoptotic activity in preclinical models. It effectively suppresses the c-Kit signaling pathway, impacting downstream effectors such as STAT3, STAT5, and Akt. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and key quantitative data.

Introduction and Discovery

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, including AML.[1] The c-Kit receptor, a type III receptor protein tyrosine kinase, and its ligand, stem cell factor (SCF), play a crucial role in hematopoiesis.[1] Gain-of-function mutations in the KIT gene lead to ligand-independent, constitutive activation of the kinase, promoting cell proliferation and survival.[1] Such mutations are prevalent in certain AML subtypes, like core-binding factor (CBF) leukemias, and are often associated with a poorer prognosis.[1][2] This established role of c-Kit in AML pathogenesis identified it as a key therapeutic target.

This compound was discovered through a structure-based drug design strategy.[1] This approach utilized the known crystal structure of c-Kit to perform in-silico screening of targeted compound libraries via docking simulations.[1] Promising candidates were synthesized and subjected to in vitro testing, leading to the selection of this compound based on its favorable IC50 value in both Kit kinase and AML cell proliferation assays.[1]

Chemical and Physical Properties

Property Value Source
Chemical Name 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine [3]
Alternate Name 4-{7-(3,5-Dimethyloxyphenyl)-1H-pyrazolo[3,4-b]pyridin-6-yl}-4-fluoro]benzene [1]
CAS Number 1001083-74-4 [4][5]
Molecular Formula C20H16FN3O2 [4][5]
Molecular Weight 349.36 g/mol [4][5]
Purity ≥98% [3][4]

| Solubility | Soluble to 100 mM in DMSO |[4] |

Mechanism of Action

This compound functions as a direct inhibitor of c-Kit. Binding of SCF to c-Kit normally induces receptor dimerization and autophosphorylation, activating multiple downstream signaling pathways essential for cell proliferation and survival, including the PI3K/Akt and STAT pathways.[1] this compound blocks this initial phosphorylation event.

Studies in the OCI/AML3 cell line demonstrated that this compound causes a dose-dependent inhibition of the phosphorylation of c-Kit itself, as well as the downstream signaling molecules STAT3, STAT5, and Akt (a key effector of the PI3K pathway).[1][2][6] This blockade of critical survival signals ultimately leads to the induction of caspase-dependent apoptosis, evidenced by the cleavage of caspase-3 and PARP.[1][2][6]

APcK110_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCF SCF cKit c-Kit Receptor SCF->cKit Binds p_cKit p-c-Kit cKit->p_cKit Dimerization & Phosphorylation This compound This compound This compound->p_cKit Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PI3K PI3K Pathway p_cKit->PI3K STAT_pathway STAT Pathway p_cKit->STAT_pathway Akt Akt PI3K->Akt STAT3 STAT3 STAT_pathway->STAT3 STAT5 STAT5 STAT_pathway->STAT5 p_Akt p-Akt Akt->p_Akt Proliferation Cell Proliferation & Survival p_Akt->Proliferation p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3->Proliferation p_STAT5 p-STAT5 STAT5->p_STAT5 p_STAT5->Proliferation

Caption: this compound inhibits c-Kit phosphorylation, blocking downstream PI3K/Akt and STAT signaling.

Preclinical Efficacy

The anti-leukemic activity of this compound has been evaluated in vitro using AML cell lines and primary patient samples, as well as in vivo in a xenograft mouse model.

In Vitro Activity

This compound demonstrated potent, dose-dependent inhibition of proliferation in the SCF-responsive OCI/AML3 cell line and the HMC1.2 mastocytosis cell line, which harbors activating KIT mutations.[1][2] Notably, its anti-proliferative effect in OCI/AML3 cells was superior to that of the established Kit inhibitors imatinib and dasatinib.[1][2][6] Furthermore, this compound was shown to inhibit the proliferation of primary AML blasts in clonogenic assays while not affecting normal colony-forming cells, suggesting a favorable therapeutic window.[1][6]

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell Line Key Feature IC50 (nM) Comparator Activity Source
OCI/AML3 SCF-responsive AML 175 More potent than imatinib & dasatinib [3][4][5]
HMC1.2 KIT V560G & D816V mutant Dose-dependent inhibition N/A [1]
Primary AML Blasts Patient-derived Dose-dependent inhibition N/A [1][6]

| Normal Colony-Forming Cells | Healthy donor | Not affected | N/A |[1][6] |

In Vivo Activity

The efficacy of this compound was tested in a xenograft model using NOD-SCID mice engrafted with OCI/AML3 cells. Treatment with this compound resulted in a statistically significant extension of survival compared to the control group, confirming its anti-AML activity in vivo.

Table 2: In Vivo Efficacy in OCI/AML3 Xenograft Model

Treatment Group Dosing Schedule Outcome P-value Source
This compound 500 nM, IP, every other day Significantly longer survival p = 0.02

| PBS (Control) | IP, every other day | - | - | |

Experimental Protocols

Drug Preparation

This compound, imatinib, and dasatinib were dissolved in phosphate-buffered saline (PBS) to create stock solutions with a final concentration of 50 mM.[1] For cell culture experiments, drugs were further diluted to the desired final concentrations (e.g., 50 to 500 nM).[1]

Western Immunoblotting

Objective: To determine the effect of this compound on the phosphorylation of Kit and its downstream targets.

  • Cell Treatment: OCI/AML3 cells or primary patient samples were incubated with varying concentrations of this compound for 30 minutes.[1]

  • Lysis: Cells were harvested and lysed to extract total protein.

  • Quantification: Protein concentration was determined using a standard assay (e.g., BCA assay).

  • Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

  • Transfer: Proteins were transferred to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane was blocked with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for phospho-Kit, total Kit, phospho-Stat3, total Stat3, phospho-Stat5, total Stat5, phospho-Akt, and total Akt.

  • Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Western_Blot_Workflow start Cell Treatment (this compound) lysis Cell Lysis & Protein Extraction start->lysis sds SDS-PAGE (Separation) lysis->sds transfer Membrane Transfer sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., p-Akt) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect

Caption: Standard workflow for Western Immunoblotting to detect protein phosphorylation.

AML Blast Colony Assay

Objective: To assess the effect of this compound on the clonogenic potential of primary AML cells.

  • Cell Preparation: Primary AML blast samples were obtained from patients.

  • Culture Setup: Cells were cultured in a semi-solid medium (e.g., methylcellulose) in 35-mm Petri dishes, in duplicate or triplicate.[1]

  • Drug Addition: this compound was added at the initiation of the cultures at concentrations ranging from 50 to 500 nM.[1]

  • Incubation: Cultures were incubated for 7 days at 37°C in a humidified atmosphere of 5% CO2.[1]

  • Colony Evaluation: On day 7, AML blast colonies were evaluated microscopically. A colony was defined as a cluster of 20 or more cells.[1]

  • Confirmation (Optional): Individual colonies were plucked, smeared on glass slides, and stained (e.g., Wright-Giemsa) to confirm their leukemic cell composition.[1]

Xenograft Mouse Model

Objective: To evaluate the in vivo anti-leukemic activity of this compound.

  • Animal Model: Eight-week-old female NOD-SCID mice were used.[7]

  • Conditioning: Mice received a sub-lethal dose (30 cGy) of whole-body radiation.[7]

  • Cell Injection: 1x10^5 OCI/AML3 cells were injected intravenously (IV) into the mice.[7]

  • Treatment Initiation: Ten days post-injection, mice were randomized into treatment and control groups.[7]

  • Dosing:

    • Treatment Group: Injected intraperitoneally (IP) every other day with 500 nM this compound diluted in PBS.[7]

    • Control Group: Injected IP every other day with an equal volume of PBS.[7]

  • Monitoring: Mice were monitored for signs of disease, and survival was recorded.

  • Data Analysis: Survival data was analyzed using Kaplan-Meier estimates.

  • Histology: Upon termination, organ specimens (e.g., bone, liver) were processed for histological analysis to confirm AML development.[7]

Conclusion and Future Directions

This compound is a potent and specific inhibitor of c-Kit that demonstrates significant preclinical activity against AML cells both in vitro and in vivo. Its mechanism of action, involving the direct inhibition of c-Kit and subsequent blockade of key survival pathways, is well-defined.[1] The compound's ability to selectively inhibit the proliferation of primary AML blasts over normal hematopoietic cells suggests a promising safety profile.[1]

The compelling preclinical data warrant further development of this compound.[1] Future work should focus on formal toxicology studies and pharmacokinetic profiling to enable the design of clinical trials for patients with AML, particularly those with c-Kit mutations or dependency on SCF signaling.[1][2]

References

The Biological Activity of APcK110: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

APcK110 is a novel, potent inhibitor of the KIT receptor tyrosine kinase. This technical guide provides an in-depth overview of the biological activity of this compound, with a primary focus on its mechanism of action and effects in the context of acute myeloid leukemia (AML). The information presented herein is a synthesis of key findings from preclinical research, intended to provide a comprehensive resource for professionals in oncology and drug development. This document details the inhibitory effects of this compound on cellular signaling pathways, its impact on cell proliferation and apoptosis, and provides a summary of the experimental protocols used to elucidate these activities.

Core Mechanism of Action: KIT Inhibition

This compound exerts its biological effects primarily through the inhibition of KIT, a membrane-bound tyrosine kinase that plays a critical role in hematopoiesis.[1][2] In certain hematological malignancies, such as AML and mastocytosis, mutations in the KIT gene or overexpression of the KIT receptor can lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival.[1][3]

This compound functions by inhibiting the autophosphorylation of the KIT receptor. This action blocks the initiation of downstream signaling cascades that are crucial for the survival and proliferation of cancer cells dependent on KIT signaling.[1][4][5]

Effects on Downstream Signaling Pathways

The inhibition of KIT phosphorylation by this compound leads to the suppression of several key downstream signaling pathways. Specifically, this compound has been demonstrated to inhibit the phosphorylation of:

  • STAT3 (Signal Transducer and Activator of Transcription 3) [1][4][5]

  • STAT5 (Signal Transducer and Activator of Transcription 5) [1][4][5]

  • Akt (Protein Kinase B) [1][4][5]

These pathways are integral to cell growth, proliferation, and survival. Their inhibition by this compound is a key contributor to its anti-leukemic effects.

Signaling Pathway Diagram

APcK110_Signaling_Pathway cluster_membrane Cell Membrane KIT_Receptor KIT Receptor p_KIT Phosphorylated KIT KIT_Receptor->p_KIT Phosphorylation This compound This compound This compound->KIT_Receptor Inhibits Apoptosis Apoptosis This compound->Apoptosis STAT3 STAT3 p_KIT->STAT3 STAT5 STAT5 p_KIT->STAT5 Akt Akt p_KIT->Akt p_STAT3 p-STAT3 STAT3->p_STAT3 Proliferation_Survival Cell Proliferation & Survival p_STAT3->Proliferation_Survival p_STAT5 p-STAT5 STAT5->p_STAT5 p_STAT5->Proliferation_Survival p_Akt p-Akt Akt->p_Akt p_Akt->Proliferation_Survival Apoptosis_Pathway This compound This compound KIT_Inhibition KIT Inhibition This compound->KIT_Inhibition Caspase_3_Activation Caspase-3 Activation KIT_Inhibition->Caspase_3_Activation PARP_Cleavage PARP Cleavage Caspase_3_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis Experimental_Workflow Cell_Culture Cell Culture (OCI-AML3, HMC1.2, Primary AML) Treatment Treatment with this compound Cell_Culture->Treatment Clonogenic_Assay Clonogenic Assay (Primary Cells) Cell_Culture->Clonogenic_Assay Proliferation_Assay Proliferation Assay (MTT) Treatment->Proliferation_Assay Signaling_Analysis Signaling Analysis (Western Blot) Treatment->Signaling_Analysis Apoptosis_Analysis Apoptosis/Cell Cycle Analysis (Flow Cytometry) Treatment->Apoptosis_Analysis Clonogenic_Assay->Treatment

References

APcK110: An In-Depth Analysis of Cell Permeability and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: APcK110 is a novel, potent inhibitor of the c-Kit receptor tyrosine kinase, a critical mediator in hematopoietic cell signaling.[1][2][3] Mutations and overexpression of c-Kit are implicated in the pathophysiology of various malignancies, particularly acute myeloid leukemia (AML).[1][2][3][4] This technical guide provides a comprehensive overview of the available data regarding the cell permeability of this compound, its mechanism of action, and detailed experimental protocols to facilitate further research and development. While direct experimental evidence quantifying the cellular uptake of this compound is not extensively documented in publicly available literature, its demonstrated effects on intracellular signaling pathways and in vivo efficacy strongly support its cell-permeable nature.[1][5]

Core Thesis: Is this compound Cell Permeable?

Key evidence includes:

  • Inhibition of Intracellular Signaling: this compound has been shown to decrease the phosphorylation levels of intracellular proteins such as Akt, STAT3, and STAT5 in a time- and dose-dependent manner.[1][2] These proteins are key components of the c-Kit downstream signaling cascade. To inhibit their phosphorylation, this compound must first cross the cell membrane to interact with its target, the intracellular domain of the c-Kit receptor, and subsequently affect the downstream signaling molecules within the cytoplasm.

  • Induction of Apoptosis: The compound effectively induces apoptosis, evidenced by the cleavage of caspase-3 and PARP, which are intracellular events.[1][2]

  • In Vivo Efficacy: Studies in xenograft mouse models of AML have demonstrated that intraperitoneally administered this compound leads to a significant extension in survival.[5] This systemic therapeutic effect implies that this compound is absorbed, distributed, and ultimately able to penetrate cancer cells in a living organism to exert its anti-leukemic activity.

While a definitive study quantifying the rate and mechanism of this compound uptake (e.g., passive diffusion, active transport) has not been identified, the functional data compellingly supports its ability to traverse the cell membrane and engage with its intracellular targets.

Mechanism of Action: Targeting the c-Kit Signaling Pathway

This compound functions as a targeted inhibitor of the c-Kit receptor tyrosine kinase. Upon binding of its ligand, Stem Cell Factor (SCF), the c-Kit receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[2] this compound blocks this initial phosphorylation step, effectively shutting down the aberrant signaling that drives leukemogenesis in c-Kit-dependent cancers.

The primary signaling axes inhibited by this compound include:

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. By inhibiting c-Kit, this compound prevents the activation of PI3K and the subsequent phosphorylation of Akt.[2]

  • STAT Pathway: Signal Transducers and Activators of Transcription (STATs), particularly STAT3 and STAT5, are critical for cytokine receptor signaling and are often constitutively activated in AML. This compound has been shown to reduce the phosphorylation of STAT3 and STAT5.[1][2]

APcK110_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF Stem Cell Factor (SCF) cKit c-Kit Receptor SCF->cKit Binds p_cKit Phosphorylated c-Kit cKit->p_cKit Autophosphorylation PI3K PI3K p_cKit->PI3K STAT3_5 STAT3/5 p_cKit->STAT3_5 This compound This compound This compound->p_cKit Inhibits Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Survival Cell Survival p_Akt->Survival p_STAT3_5 p-STAT3/5 STAT3_5->p_STAT3_5 Proliferation Cell Proliferation p_STAT3_5->Proliferation Apoptosis Apoptosis Survival->Apoptosis Inhibits

Caption: this compound inhibits c-Kit autophosphorylation, blocking downstream PI3K/Akt and STAT signaling pathways.

Quantitative Data Summary

The anti-proliferative effects of this compound have been evaluated in various AML and mastocytosis cell lines. The following tables summarize the key quantitative findings from the literature.

Table 1: Inhibition of Cell Proliferation by this compound

Cell Line c-Kit Status IC50 (approx. nM) Assay Reference
OCI/AML3 Wild-Type, SCF-dependent ~250 MTT [1]
HMC1.2 Mutated (V560G, D816V) ~100 MTT [1]

| OCIM2 | Wild-Type, SCF-responsive | >500 | MTT |[1] |

Note: IC50 values are estimated from published dose-response curves.

Table 2: Comparative Anti-Proliferative Activity in OCI/AML3 Cells

Compound Target IC50 (approx. nM) Assay Reference
This compound c-Kit ~250 MTT [1]
Imatinib c-Kit, BCR-ABL, PDGFR >500 MTT [1]
Dasatinib c-Kit, BCR-ABL, SRC >500 MTT [1]

| Cytarabine | DNA synthesis | ~250 | MTT |[1] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound, synthesized from published methods and standard laboratory practices.[1]

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

MTT_Assay_Workflow start Start plate_cells Plate cells (e.g., OCI/AML3) in 96-well plates start->plate_cells add_drug Add varying concentrations of This compound (e.g., 50-500 nM) plate_cells->add_drug incubate_72h Incubate for 72 hours (37°C, 5% CO2) add_drug->incubate_72h add_mtt Add MTT reagent (final conc. 0.5 mg/mL) incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) incubate_4h->solubilize incubate_overnight Incubate overnight solubilize->incubate_overnight read_absorbance Read absorbance at 570 nm incubate_overnight->read_absorbance end End read_absorbance->end

Caption: Workflow for assessing cell proliferation using the MTT colorimetric assay.

Methodology:

  • Cell Plating: Seed AML cells (e.g., OCI/AML3) in 96-well plates at a density of 1 x 104 cells per well in 100 µL of appropriate growth medium.

  • Compound Addition: Prepare serial dilutions of this compound (and other inhibitors for comparison) in growth medium and add to the wells to achieve final concentrations ranging from 50 nM to 500 nM. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation state of specific proteins following treatment with this compound.

Western_Blot_Workflow start Start treat_cells Treat cells with this compound (e.g., 500 nM for 2h) start->treat_cells lyse_cells Lyse cells in RIPA buffer with protease/phosphatase inhibitors treat_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane (e.g., 5% BSA in TBST) transfer->block primary_ab Incubate with primary antibody (e.g., anti-p-Akt) overnight at 4°C block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate and image secondary_ab->detect end End detect->end

Caption: Standard workflow for Western blot analysis of protein phosphorylation.

Methodology:

  • Cell Treatment: Culture OCI/AML3 cells to a density of 1-2 x 106 cells/mL. Treat cells with this compound (e.g., 500 nM) for a specified time (e.g., 2 hours).

  • Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer and separate on a 4-12% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, anti-phospho-STAT3, and their total protein counterparts) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Clonogenic (Colony Formation) Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of self-renewal and leukemic potential.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of primary AML blasts or cell lines.

  • Plating: Add this compound at final concentrations ranging from 50 to 500 nM to a methylcellulose-based medium (e.g., MethoCult™).

  • Seeding: Plate 1 x 105 primary AML cells or 500 cell line cells per 35-mm dish in duplicate or triplicate.

  • Incubation: Incubate the dishes for 7-14 days at 37°C in a humidified 5% CO2 atmosphere.

  • Colony Counting: Score colonies (defined as clusters of >40 cells) using an inverted microscope.

Conclusion

References

Compound Identification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to APcK110

For Researchers, Scientists, and Drug Development Professionals

Identifier Value
Compound Name This compound
CAS Number 1001083-74-4
Chemical Name 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
Molecular Formula C₂₀H₁₆FN₃O₂
Molecular Weight 349.36 g/mol

Core Mechanism of Action

This compound is a potent and selective inhibitor of the KIT receptor tyrosine kinase.[1][2] KIT is a crucial mediator of cell signaling pathways that regulate cell proliferation, survival, and differentiation. In certain malignancies, such as acute myeloid leukemia (AML) and mastocytosis, mutations in the KIT gene can lead to its constitutive activation, driving uncontrolled cell growth.[1][2]

This compound exerts its anti-neoplastic effects by inhibiting the phosphorylation of KIT, thereby blocking its downstream signaling cascades.[1][3] This inhibition leads to the suppression of key downstream effectors, including STAT3, STAT5, and Akt.[1][3] The ultimate consequence of this signaling blockade is the induction of caspase-dependent apoptosis and the inhibition of proliferation in cancer cells.[1][3]

Quantitative Data

The following tables summarize the quantitative data regarding the in vitro activity of this compound.

Table 1: IC₅₀ Values for this compound in Various Cell Lines

Cell LineCancer TypeKIT Mutation StatusIC₅₀ (nM)AssayReference
OCI/AML3Acute Myeloid LeukemiaWild-Type175MTT Assay (72h)[1]
HMC1.2Mast Cell LeukemiaV560G, D816VNot explicitly calculated, but showed ~80% inhibition at 500 nMMTT Assay (72h)[1][4]
OCIM2Acute Myeloid LeukemiaWild-TypeMarginally affected at concentrations up to 500 nMMTT Assay (72h)[1][4]

Table 2: Dose-Dependent Inhibition of Proliferation by this compound (72h incubation)

Cell LineConcentration (nM)% Inhibition of Proliferation (relative to control)Reference
OCI/AML3500~80%[1]
HMC1.2500~80%[1]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

APcK110_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT Receptor STAT3 STAT3 KIT->STAT3 Activates STAT5 STAT5 KIT->STAT5 Activates PI3K PI3K KIT->PI3K Activates Proliferation Cell Proliferation & Survival STAT3->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Activates Akt->Proliferation This compound This compound This compound->KIT Inhibits phosphorylation Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture Cell Culture (AML cell lines, Primary AML blasts) Treatment Treatment with this compound (Dose-response & time-course) Cell_Culture->Treatment Viability Cell Viability/Proliferation (MTT Assay) Treatment->Viability Clonogenic Clonogenic Assay Treatment->Clonogenic Mechanism Mechanism of Action (Western Blot for p-KIT, p-STAT3, p-Akt) Treatment->Mechanism IC50 IC50 Determination Viability->IC50 Colony_Count Colony Counting Clonogenic->Colony_Count Protein_Quant Protein Quantification Mechanism->Protein_Quant Efficacy Efficacy Assessment IC50->Efficacy Colony_Count->Efficacy Protein_Quant->Efficacy

References

APcK110: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular and cellular characteristics of APcK110, a potent inhibitor of the KIT tyrosine kinase. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its study.

Core Compound Information

This compound is a small molecule inhibitor targeting the KIT receptor tyrosine kinase, a key player in various cellular processes, including proliferation and survival. Its inhibitory action has shown promise in the context of acute myeloid leukemia (AML).

PropertyValueReference
Molecular Weight 349.36 g/mol [1][2]
Chemical Formula C₂₀H₁₆FN₃O₂[2]
CAS Number 1001083-74-4
Solubility Soluble to 100 mM in DMSO

Mechanism of Action and Cellular Effects

This compound functions as a KIT inhibitor, suppressing the proliferation of cancer cells. A notable IC50 value of 175 nM has been reported for the suppression of OCI/AML3 cells.[1][2] The compound has been shown to inhibit the phosphorylation of KIT and its downstream signaling effectors, including STAT3, STAT5, and Akt.[3][4] This disruption of key signaling pathways ultimately leads to the induction of caspase-dependent apoptosis.[3][4]

The signaling cascade initiated by the binding of Stem Cell Factor (SCF) to the KIT receptor is crucial in hematopoiesis. In certain leukemias, mutations in KIT can lead to its constitutive activation, promoting uncontrolled cell growth. This compound's inhibition of KIT phosphorylation blocks these downstream signals, leading to reduced proliferation and increased apoptosis in sensitive cancer cells.

APcK110_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT Receptor pKIT p-KIT KIT->pKIT Phosphorylation SCF SCF SCF->KIT Binds This compound This compound This compound->pKIT Inhibits Caspase3 Caspase-3 PI3K PI3K pKIT->PI3K STAT3 STAT3 pKIT->STAT3 STAT5 STAT5 pKIT->STAT5 Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Proliferation pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5->Proliferation CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 Activation Apoptosis Apoptosis CleavedCaspase3->Apoptosis

Diagram 1: this compound Signaling Pathway Inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound. While a direct IC50 value from a KIT kinase assay is noted as being favorable, a specific value has not been publicly disclosed.[3]

ParameterCell LineValueReference
IC₅₀ (Cell Proliferation) OCI/AML3175 nM[1][2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Culture of OCI-AML3

The OCI-AML3 human acute myeloid leukemia cell line is cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS).[5] Some protocols may also include L-glutamine, penicillin, streptomycin, and β-mercaptoethanol.[6] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[6] For passaging, cells are centrifuged, and the pellet is resuspended in fresh medium to a recommended density.[5][7]

Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed OCI-AML3 cells in a 96-well plate.

  • Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).[3]

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Protein Phosphorylation
  • Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of KIT, STAT3, STAT5, and Akt.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Caspase-Dependent Apoptosis Assay
  • Cell Treatment: Treat OCI/AML3 cells with this compound at a concentration known to induce apoptosis (e.g., 500 nM).[3] Include a control group and a group pre-treated with a pan-caspase inhibitor (e.g., Z-VAD-FMK).[3]

  • Apoptosis Staining: Stain the cells with a fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group to determine if the apoptosis is caspase-dependent. Alternatively, western blotting can be used to detect the cleavage of caspase-3 and its substrate, PARP.[3][4][8][9][10]

Experimental_Workflow_Apoptosis cluster_setup Experimental Setup cluster_assay Apoptosis Detection cluster_analysis Data Analysis start OCI-AML3 Cells treatment Treat with this compound (e.g., 500 nM) start->treatment control Vehicle Control (DMSO) start->control inhibitor Pre-treat with Z-VAD-FMK then this compound start->inhibitor staining Stain with Annexin V & Propidium Iodide treatment->staining control->staining inhibitor->staining flow Flow Cytometry Analysis staining->flow quantify Quantify Apoptotic Cell Population flow->quantify

Diagram 2: Workflow for Caspase-Dependent Apoptosis Assay.

In Vivo Studies

This compound has been evaluated in a xenograft mouse model using OCI/AML3 cells.[11] In these studies, NOD-SCID mice were injected intravenously with the human AML cell line.[11] Treatment with this compound, administered intraperitoneally, resulted in a significant extension of survival compared to the control group.[11] This demonstrates the in vivo anti-leukemic activity of the compound. However, detailed pharmacokinetic parameters from these studies are not publicly available.

References

APcK110: A Technical Guide to Solubility for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of APcK110, a potent inhibitor of the c-Kit receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical and translational research involving this compound.

Physicochemical and Solubility Data

This compound is a pyrazolopyridine derivative with a molecular weight of 349.36 g/mol . Its solubility is a critical parameter for the design and execution of in vitro and in vivo studies. The available quantitative solubility data for this compound is summarized in the table below.

SolventConcentrationTemperatureMethodSource
Dimethyl Sulfoxide (DMSO)≤ 100 mMNot SpecifiedNot SpecifiedVendor Data Sheets

Table 1: Quantitative Solubility Data for this compound

For in vivo administration in a xenograft mouse model, this compound has been administered via intraperitoneal injection. While the precise formulation is not detailed in the available literature, the use of phosphate-buffered saline (PBS) as a control vehicle suggests that this compound was likely prepared in a biocompatible solution or suspension suitable for injection.[1]

Experimental Protocols

A detailed experimental protocol for determining the solubility of this compound has not been published. However, a standard kinetic solubility assay protocol, commonly used for small molecules in drug discovery, can be adapted. The following represents a plausible methodology for determining the aqueous solubility of this compound.

Objective: To determine the kinetic aqueous solubility of this compound in a buffered solution.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (polypropylene)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Stock Solution: A high-concentration stock solution of this compound (e.g., 10 mM) is prepared by dissolving the compound in 100% DMSO.

  • Serial Dilutions: A series of dilutions from the stock solution are prepared in DMSO in a 96-well plate.

  • Addition to Aqueous Buffer: A small volume of each DMSO dilution is added to a larger volume of PBS (pH 7.4) in a separate 96-well plate. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.

  • Equilibration: The plate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) with constant shaking for a defined period (e.g., 2-24 hours) to allow the solution to reach equilibrium.

  • Separation of Undissolved Compound: The plate is centrifuged at high speed to pellet any precipitated compound.

  • Quantification: A sample of the supernatant from each well is carefully transferred to a new plate. The concentration of the dissolved this compound is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, by comparing the readings to a standard curve of known this compound concentrations.

  • Data Analysis: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

c-Kit Signaling Pathway and Inhibition by this compound

This compound is a known inhibitor of the c-Kit receptor tyrosine kinase. The binding of the ligand, Stem Cell Factor (SCF), to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The primary signaling pathways activated by c-Kit include the RAS/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway. This compound exerts its therapeutic effect by blocking the kinase activity of c-Kit, thereby inhibiting these downstream signaling events.

cKit_Signaling_Pathway SCF SCF cKit c-Kit Receptor SCF->cKit Binds Dimerization Dimerization & Autophosphorylation cKit->Dimerization This compound This compound This compound->Dimerization Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K JAK JAK Dimerization->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT3/5 JAK->STAT STAT->Proliferation

Caption: this compound inhibits the c-Kit signaling pathway.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to evaluate the in vitro efficacy of this compound on cancer cells expressing the c-Kit receptor.

APcK110_Workflow Start Start: Prepare this compound Stock Solution Treatment Treat Cells with Varying this compound Concentrations Start->Treatment CellCulture Culture c-Kit Expressing Cancer Cells CellCulture->Treatment ProliferationAssay Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->ProliferationAssay WesternBlot Western Blot Analysis (p-cKit, p-AKT, p-ERK) Treatment->WesternBlot ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Treatment->ApoptosisAssay DataAnalysis Data Analysis: IC50 Determination, Pathway Inhibition ProliferationAssay->DataAnalysis WesternBlot->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: In vitro workflow for this compound efficacy testing.

References

Methodological & Application

Application Notes and Protocols: APcK110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APcK110 is a novel, potent, and selective inhibitor of the c-Kit receptor tyrosine kinase.[1][2][3] It has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical models of acute myeloid leukemia (AML) and mastocytosis.[1][3] this compound exerts its effects by inhibiting the phosphorylation of Kit and its downstream signaling effectors, including STAT3, STAT5, and Akt.[1][3] These application notes provide detailed protocols for in vitro and in vivo experimental evaluation of this compound.

Chemical Properties

PropertyValueReference
Chemical Name 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
Molecular Formula C₂₀H₁₆FN₃O₂[4]
Molecular Weight 349.36 g/mol [4]
CAS Number 1001083-74-4[4]
Purity ≥98%[4]
Solubility Soluble to 100 mM in DMSO[4]
Storage Store at -20°C[4]

Mechanism of Action

This compound is a structure-based designed inhibitor of the c-Kit kinase.[1][2] It effectively blocks the phosphorylation of c-Kit, thereby inhibiting downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt and STAT pathways.[1][3] This inhibition of signaling leads to cell cycle arrest and induction of caspase-dependent apoptosis.[1]

cluster_membrane Cell Membrane c-Kit c-Kit PI3K PI3K c-Kit->PI3K STAT3 STAT3 c-Kit->STAT3 STAT5 STAT5 c-Kit->STAT5 This compound This compound This compound->c-Kit Inhibits Caspase-3 Caspase-3 This compound->Caspase-3 Induces Akt Akt PI3K->Akt Survival Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation STAT3->Proliferation STAT5->Proliferation PARP PARP Caspase-3->PARP Cleaves PARP->Apoptosis Induces

Figure 1: this compound Signaling Pathway.

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity against various AML and mastocytosis cell lines.

Cell LineDescriptionIC₅₀ (nM)Reference
OCI/AML3Human AML, SCF-responsive, wild-type KIT175[4]
HMC1.2Mastocytosis, KITV560G and KITD816V mutationsProliferation inhibited[1][3]
OCIM2Human AML, SCF-responsive, wild-type KITMarginally affected[5]
BaF3 (mutant KIT)Murine pro-B cells expressing mutant KITStronger inhibition than wild-type[1]
BaF3 (wild-type)Murine pro-B cells, IL-3 dependentInhibition observed[1]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Target cell lines (e.g., OCI/AML3, HMC1.2)

  • Complete growth medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 50, 100, 250, and 500 nM) to the respective wells.[6] Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[6]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_this compound Add this compound Dilutions Incubate_24h->Add_this compound Incubate_72h Incubate (72h) Add_this compound->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance

Figure 2: MTT Assay Workflow.

Western Immunoblotting for Phosphorylation Analysis

This protocol is used to determine the effect of this compound on the phosphorylation of Kit and its downstream targets.

Materials:

  • This compound

  • Target cell lines (e.g., OCI/AML3)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Kit, anti-Kit, anti-phospho-STAT3, anti-STAT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Lyse the cells with lysis buffer and quantify the protein concentration.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

This protocol is used to assess the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Target cell lines (e.g., OCI/AML3)

  • Phosphate-buffered saline (PBS)

  • 1% Paraformaldehyde in PBS

  • Absolute ethanol

  • Propidium iodide (PI) staining buffer (50 µg/mL PI, 10 µg/mL RNase in PBS)

  • Flow cytometer

Procedure:

  • Incubate 5 x 10⁶ cells with this compound (e.g., 500 nM for 2 hours).[1]

  • Pellet the cells and wash with PBS.

  • Resuspend the cell pellet in 2 mL of 1% paraformaldehyde in PBS and incubate for 15 minutes at 4°C.[1]

  • Wash the cells with PBS and resuspend in 2 mL of absolute ethanol. Store at -20°C until staining.[1]

  • Wash the stored cells twice with PBS.[1]

  • Resuspend the cells in 0.5 mL of PI staining buffer and incubate for 1 hour at room temperature in the dark.[1]

  • Analyze the cell cycle distribution using a flow cytometer. An increase in the sub-G₀ fraction is indicative of apoptosis.[1]

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify apoptosis induced by this compound.

Materials:

  • This compound

  • Caspase inhibitor Z-VAD-FMK (optional)

  • Target cell lines (e.g., OCI/AML3)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • (Optional) Pre-incubate cells with 20 µM of the caspase inhibitor Z-VAD-FMK for one hour.[1]

  • Treat cells with this compound (e.g., 500 nM) overnight.[1]

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive) can be quantified. In OCI/AML3 cells, this compound treatment (500 nM) increased the apoptotic rate from a baseline of 21% to 73%, which was reduced to 26% with Z-VAD-FMK pre-incubation.[1]

In Vivo Efficacy Studies

This compound has demonstrated anti-tumor activity in a xenograft mouse model of AML.[7]

AML Xenograft Mouse Model

Animal Model:

  • 8-week-old female NOD-SCID mice.

Procedure:

  • Sub-lethally irradiate the mice (30 cGy whole-body X-ray radiation).

  • Inject 1 x 10⁵ OCI/AML3 cells intravenously.

  • Ten days post-injection, begin treatment with this compound or vehicle control (PBS) administered intraperitoneally every other day.[7]

  • Monitor the mice for signs of morbidity, weight loss (>20%), or inability to access food and water.

  • Survival is monitored, and Kaplan-Meier survival analysis is performed to assess the efficacy of this compound.[7]

  • Upon sacrifice, perform necropsy and histological analysis of marrow, blood, and organs to confirm AML infiltration.

Results:

  • Mice treated with this compound showed a significant extension in survival compared to the control group (p = 0.02).[7]

Irradiate Sub-lethal Irradiation of NOD-SCID Mice Inject_Cells Inject OCI/AML3 Cells (i.v.) Irradiate->Inject_Cells Wait Wait 10 Days Inject_Cells->Wait Treat Treat with this compound or PBS (i.p., every other day) Wait->Treat Monitor Monitor Survival and Health Treat->Monitor Analyze Kaplan-Meier Survival Analysis Monitor->Analyze

Figure 3: In Vivo Xenograft Model Workflow.

Conclusions

This compound is a promising c-Kit inhibitor with potent in vitro and in vivo activity against AML.[7] The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and similar compounds. Further investigation in toxicology and clinical studies is warranted.[7]

References

Application Notes and Protocols for APcK110 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APcK110 is a potent and selective inhibitor of the c-Kit receptor tyrosine kinase.[1][2] c-Kit plays a crucial role in the proliferation and survival of various cell types, particularly hematopoietic stem cells and their malignant counterparts.[1][2] Dysregulation of c-Kit signaling, often through activating mutations, is a key driver in several cancers, including acute myeloid leukemia (AML) and mastocytosis.[1][2] this compound exerts its anti-cancer effects by blocking the phosphorylation of c-Kit and its downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in sensitive cancer cell lines.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to study its effects on cancer cells.

Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding pocket of the c-Kit receptor tyrosine kinase. By preventing ATP from binding, this compound effectively blocks the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. The inhibition of c-Kit phosphorylation by this compound leads to the suppression of key survival and proliferation pathways, including the STAT3, STAT5, and PI3K/Akt pathways.[1] This ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on c-Kit signaling.[1]

APcK110_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cKit c-Kit Receptor p_cKit p-c-Kit cKit->p_cKit Autophosphorylation SCF SCF SCF->cKit Binds This compound This compound This compound->cKit Inhibits STAT3 STAT3 p_cKit->STAT3 STAT5 STAT5 p_cKit->STAT5 Akt Akt p_cKit->Akt p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation p_STAT5 p-STAT5 STAT5->p_STAT5 Phosphorylation p_Akt p-Akt Akt->p_Akt Phosphorylation Proliferation Cell Proliferation p_STAT3->Proliferation p_STAT5->Proliferation Survival Cell Survival p_Akt->Survival

Figure 1: this compound inhibits c-Kit signaling pathway.

Data Presentation

The following table summarizes the quantitative effects of this compound on various cancer cell lines as determined by in vitro assays.

Cell LineAssay TypeParameterValueIncubation TimeReference
OCI/AML3Cell Proliferation (MTT)IC50175 nM72 hours[1]
OCI/AML3Cell Proliferation (MTT)% Inhibition80%72 hours[1]
HMC1.2Cell Proliferation (MTT)% Inhibition80%72 hours[1]
OCI/AML3Western Blotp-KitInhibition at 50-100 nM30 minutes[1]
HMC1.2Western Blotp-KitInhibition at 50-100 nM30 minutes[1]
OCI/AML3Western Blotp-STAT3Inhibition at 50-100 nM30 minutes[1]
HMC1.2Western Blotp-STAT3Inhibition at 50-100 nM30 minutes[1]
OCI/AML3Western Blotp-STAT5Inhibition at 50-100 nM30 minutes[1]
HMC1.2Western Blotp-STAT5Inhibition at 50-100 nM30 minutes[1]
OCI/AML3Western Blotp-AktInhibition at 50-100 nM30 minutes[1]
HMC1.2Western Blotp-AktInhibition at 50-100 nM30 minutes[1]
Primary AML BlastsClonogenic Assay% InhibitionUp to 80%7 days[3]

Experimental Protocols

Cell Proliferation Assay (MTT-based)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.

Cell_Proliferation_Workflow A 1. Seed cells in a 96-well plate B 2. Add varying concentrations of this compound A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent and incubate for 2-4 hours C->D E 5. Add solubilization solution D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate cell viability and IC50 F->G

Figure 2: Workflow for cell proliferation assay.

Materials:

  • Cancer cell lines (e.g., OCI/AML3, HMC1.2)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 10 nM to 1 µM.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[1]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol measures the induction of apoptosis by this compound using flow cytometry.

Apoptosis_Assay_Workflow A 1. Seed cells and treat with this compound B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F G 7. Quantify live, apoptotic, and necrotic cells F->G

Figure 3: Workflow for apoptosis assay.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat cells with the desired concentrations of this compound (e.g., 500 nM) for 2 hours.[1] Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation:

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis:

    • Use appropriate software to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of c-Kit Signaling

This protocol is for detecting the phosphorylation status of c-Kit and its downstream targets in response to this compound treatment.

Western_Blot_Workflow A 1. Treat cells with this compound B 2. Lyse cells and determine protein concentration A->B C 3. Perform SDS-PAGE B->C D 4. Transfer proteins to a PVDF membrane C->D E 5. Block membrane and incubate with primary antibodies D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect signal using chemiluminescence F->G H 8. Analyze band intensities G->H

Figure 4: Workflow for Western Blot analysis.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Kit, anti-c-Kit, anti-phospho-STAT3, anti-STAT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-Akt, anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 50-500 nM) for 30 minutes.[1]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control and total protein levels.

Clonogenic Assay for Primary AML Blasts

This protocol assesses the effect of this compound on the colony-forming ability of primary AML cells.

Materials:

  • Primary AML patient samples

  • Ficoll-Paque

  • IMDM medium

  • Fetal bovine serum (FBS)

  • Stem cell factor (SCF), GM-CSF, and other relevant cytokines

  • Methylcellulose-based medium

  • This compound

  • 35-mm Petri dishes

Procedure:

  • Cell Isolation:

    • Isolate mononuclear cells from primary AML patient bone marrow or peripheral blood samples using Ficoll-Paque density gradient centrifugation.

  • Clonogenic Culture:

    • Resuspend the cells in IMDM with 2% FBS.

    • Add 1 x 10⁵ cells to a methylcellulose-based medium containing appropriate cytokines (e.g., SCF, GM-CSF).

    • Add this compound at various concentrations (e.g., 50-500 nM).[1]

  • Incubation:

    • Plate the cell suspension in duplicate or triplicate in 35-mm Petri dishes.

    • Incubate for 7 days at 37°C in a humidified atmosphere of 5% CO₂.[1]

  • Colony Counting:

    • After incubation, count the number of colonies (defined as aggregates of >40 cells) using an inverted microscope.

  • Data Analysis:

    • Calculate the percentage of colony inhibition relative to the untreated control.

Troubleshooting

  • Low cell viability in control wells: Check cell line health, passage number, and ensure proper handling and culture conditions.

  • High variability between replicates: Ensure accurate and consistent cell seeding and reagent addition. Use a multichannel pipette for better consistency.

  • Weak or no signal in Western blot: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer.

  • No colony formation in clonogenic assay: Confirm the viability of primary cells. Optimize cytokine cocktail and cell seeding density.

These protocols and application notes provide a comprehensive guide for researchers to effectively utilize this compound in cell culture and elucidate its therapeutic potential. Adherence to these detailed methodologies will ensure reproducible and reliable data.

References

APcK110: Application Notes and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of APcK110, a novel and potent inhibitor of the Kit tyrosine kinase. The information presented is intended to assist in the design and execution of experiments to evaluate the anti-proliferative and pro-apoptotic effects of this compound in relevant cell models.

Mechanism of Action

This compound exerts its biological effects by targeting the Kit receptor tyrosine kinase, a critical component in hematopoietic cell signaling. By inhibiting the phosphorylation of Kit, this compound effectively blocks downstream signaling pathways that are crucial for cell proliferation and survival. Notably, it has been shown to impede the phosphorylation of key signaling molecules such as Stat3, Stat5, and Akt.[1] This inhibition ultimately leads to the induction of apoptosis, a form of programmed cell death, which is mediated by the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP).[1]

Signaling Pathway of this compound

APcK110_Signaling_Pathway cluster_downstream Downstream Signaling This compound This compound Kit Kit Receptor Tyrosine Kinase This compound->Kit Inhibition Apoptosis Apoptosis (Caspase-3, PARP cleavage) This compound->Apoptosis Induces Stat3 Stat3 Kit->Stat3 p Stat5 Stat5 Kit->Stat5 p Akt Akt Kit->Akt p Proliferation Cell Proliferation Stat3->Proliferation Stat5->Proliferation Akt->Proliferation promotes

Caption: this compound inhibits Kit, blocking downstream signaling and promoting apoptosis.

In Vitro Efficacy and Recommended Concentrations

This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those dependent on Kit signaling. The effective concentration of this compound can vary depending on the cell line and the duration of treatment.

Table 1: this compound In Vitro Activity in Cancer Cell Lines
Cell LineKit Mutation StatusAssayConcentrationEffectReference
HMC1.2V560G, D816VProliferation500 nM80% inhibition[2]
OCI/AML3Wild-TypeProliferation500 nM80% inhibition[2]
OCI/AML3Wild-TypeProliferation (72h)175 nMIC50[2]
OCIM2Wild-TypeProliferation500 nM<25% inhibition[2]
OCI/AML3Wild-TypeCell Cycle Analysis (2h)500 nMIncreased sub-G0 fraction[2]
Primary AML BlastsN/AClonogenic Assay50-500 nMInhibition of proliferation[2]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to measure the anti-proliferative effects of this compound on cancer cell lines.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed Seed cells in 96-well plates adhere Allow cells to adhere (24h) seed->adhere treat Treat with varying concentrations of this compound adhere->treat incubate Incubate for desired time (e.g., 72h) treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance (e.g., 570 nm) add_solubilizer->read_absorbance

Caption: Workflow for assessing cell proliferation using the MTT assay.

  • Target cancer cell lines (e.g., OCI/AML3, HMC1.2)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 10 nM to 10 µM. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Cell Cycle Analysis by Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by analyzing the distribution of cells in different phases of the cell cycle.

PI_Staining_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed Seed cells in 6-well plates treat Treat with this compound (e.g., 500 nM for 2h) seed->treat harvest Harvest and wash cells treat->harvest fix Fix cells in cold 70% ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain flow_cytometry Analyze by flow cytometry stain->flow_cytometry quantify Quantify sub-G0 population flow_cytometry->quantify

Caption: Workflow for assessing apoptosis via Propidium Iodide staining.

  • Target cancer cell lines (e.g., OCI/AML3)

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 500 nM) for a specified time (e.g., 2 hours).[2] Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate on ice or at -20°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The sub-G0 peak in the DNA histogram represents the apoptotic cell population.

  • Data Analysis: Quantify the percentage of cells in the sub-G0 phase.

Western Blotting for Signaling Pathway Analysis

This protocol allows for the detection of changes in protein phosphorylation in the Kit signaling pathway following this compound treatment.

  • Target cancer cell lines

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Kit, anti-Kit, anti-phospho-Stat3, anti-Stat3, anti-phospho-Akt, anti-Akt, anti-cleaved PARP, anti-cleaved Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. Lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the phosphorylation status of target proteins and the cleavage of apoptotic markers.

References

Application Note: Quantification of Apoptosis Induction by APcK110 Using a Caspase-3/7 Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of diseases such as cancer.[1][2] A key event in the apoptotic cascade is the activation of effector caspases, particularly caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[1][3][4] APcK110 is a novel and potent inhibitor of the c-Kit receptor tyrosine kinase.[5][6][7][8] Mutations and overexpression of c-Kit are implicated in the pathophysiology of various malignancies, including acute myeloid leukemia (AML).[5][6] this compound has been shown to inhibit the proliferation of AML cells and induce apoptosis through the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP).[5][6][8]

This application note provides a detailed protocol for quantifying the induction of apoptosis by this compound in a cell-based assay format. The described method utilizes a fluorogenic substrate for caspase-3 and caspase-7 to measure their enzymatic activity, a reliable hallmark of apoptosis.

Principle of the Assay

This assay employs a cell-permeable, non-fluorescent substrate that contains the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and caspase-7.[9][10] Upon cleavage, a fluorescent dye is released, which binds to DNA, and the resulting fluorescence can be measured using a fluorescence microplate reader or a fluorescence microscope. The intensity of the fluorescence signal is directly proportional to the amount of active caspase-3 and caspase-7 in the cell population, thus providing a quantitative measure of apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

This compound inhibits the c-Kit signaling pathway, which is crucial for the survival and proliferation of certain cancer cells. By blocking the phosphorylation of c-Kit and its downstream effectors like Akt and Stat3, this compound disrupts pro-survival signals, leading to the activation of the intrinsic apoptotic pathway.[5][6] This culminates in the activation of initiator caspases (e.g., caspase-9), which in turn activate the executioner caspases-3 and -7, leading to the dismantling of the cell.[1][11]

APcK110_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit c-Kit Receptor Akt Akt cKit->Akt Activates Stat3 Stat3 cKit->Stat3 Activates This compound This compound This compound->cKit Inhibits Pro_Survival Pro-Survival Signaling Akt->Pro_Survival Stat3->Pro_Survival Mitochondrion Mitochondrion Pro_Survival->Mitochondrion Inhibits Apoptotic Signal Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound inhibits c-Kit, leading to caspase-3/7 activation and apoptosis.

Experimental Workflow

The overall workflow for the this compound-induced apoptosis assay is straightforward, involving cell culture, treatment with this compound, addition of the caspase-3/7 reagent, incubation, and measurement of the fluorescent signal.

Experimental_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and allow to attach overnight. B 2. Compound Treatment Treat cells with various concentrations of this compound. A->B C 3. Incubation Incubate for a desired period (e.g., 24, 48, 72 hours). B->C D 4. Reagent Addition Add Caspase-3/7 reagent to each well. C->D E 5. Incubation Incubate at room temperature protected from light. D->E F 6. Measurement Read fluorescence on a microplate reader. E->F G 7. Data Analysis Calculate fold change in caspase activity. F->G

Caption: Workflow for the this compound-induced caspase-3/7 apoptosis assay.

Materials and Methods

Materials
  • This compound

  • Cell line of interest (e.g., OCI/AML3, a human AML cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Caspase-3/7 Assay Kit (containing a DEVD-based fluorogenic substrate)

  • 96-well black, clear-bottom microplates

  • Staurosporine (positive control for apoptosis induction)

  • DMSO (vehicle control)

  • Fluorescence microplate reader (with appropriate filters for the chosen fluorophore)

  • Multichannel pipette

Experimental Protocol
  • Cell Seeding:

    • Culture cells in a T-75 flask to ~80% confluency.

    • Trypsinize and resuspend cells in complete culture medium.

    • Seed 1 x 104 cells in 100 µL of medium per well in a 96-well black, clear-bottom plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Prepare a positive control (e.g., 1 µM staurosporine) and a vehicle control (DMSO in medium).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 24, 48, or 72 hours).

  • Caspase-3/7 Assay:

    • Equilibrate the Caspase-3/7 reagent and the plate to room temperature.

    • Prepare the Caspase-3/7 working solution according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-3/7 working solution to each well, resulting in a total volume of 200 µL.

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 490 nm excitation / 520 nm emission for green fluorescent probes).

  • Data Analysis:

    • Subtract the average fluorescence of the no-cell control wells (background) from all other measurements.

    • Normalize the fluorescence signal of the treated wells to the vehicle control to determine the fold change in caspase-3/7 activity.

    • Plot the fold change in caspase activity against the concentration of this compound to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of this compound that induces 50% of the maximal caspase activity.

Data Presentation

The following tables represent example data obtained from an experiment where OCI/AML3 cells were treated with this compound for 48 hours.

Table 1: Dose-Response of this compound on Caspase-3/7 Activity in OCI/AML3 Cells

This compound Concentration (nM)Average Fluorescence (RFU)Standard DeviationFold Change vs. Vehicle
0 (Vehicle)15001201.0
5022501801.5
10045003503.0
25090007006.0
5001275011008.5
10001350012509.0
1 µM Staurosporine15000130010.0

Table 2: Comparison of Apoptotic Induction by this compound and Other Kinase Inhibitors

Compound (at 500 nM)Fold Change in Caspase-3/7 Activity
This compound8.5
Imatinib2.1
Dasatinib3.5
Cytarabine7.8

Troubleshooting

  • High Background Fluorescence:

    • Ensure complete removal of phenol red-containing medium before adding the reagent.

    • Check for contamination in the cell culture.

  • Low Signal:

    • Increase the incubation time with the caspase reagent.

    • Ensure the correct excitation/emission wavelengths are used.

    • Verify that the positive control induces a strong apoptotic response.

  • High Well-to-Well Variability:

    • Ensure uniform cell seeding.

    • Mix the plate gently after reagent addition to ensure a homogeneous solution.

Conclusion

The caspase-3/7 activity assay is a robust and sensitive method for quantifying apoptosis induced by the c-Kit inhibitor this compound. This application note provides a comprehensive protocol that can be adapted for screening and characterizing compounds for their apoptotic potential in drug discovery and cancer research. The dose-dependent increase in caspase-3/7 activity upon treatment with this compound confirms its mechanism of action in inducing programmed cell death in sensitive cell lines.

References

Application Note: Assessment of Cell Viability and Proliferation using the Novel c-Kit Inhibitor APcK110

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

APcK110 is a novel, potent, and selective inhibitor of the c-Kit receptor tyrosine kinase. The c-Kit receptor, upon binding to its ligand, stem cell factor (SCF), activates downstream signaling pathways crucial for cell proliferation, differentiation, and survival. Dysregulation of the c-Kit signaling pathway, through mutations or overexpression, is implicated in the pathogenesis of various malignancies, including Acute Myeloid Leukemia (AML). This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in AML cell lines and primary patient samples, making it a promising candidate for targeted cancer therapy.[1][2][3][4]

This application note provides detailed protocols for assessing the effect of this compound on cell viability and proliferation using established in vitro methods: the MTT assay and the clonogenic assay. Additionally, it outlines protocols for subsidiary assays, including Western blotting for target engagement and cell cycle analysis by flow cytometry, to further characterize the cellular response to this compound treatment.

Principle of the Assays

MTT Assay: This colorimetric assay is a widely used method to assess cell viability. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Clonogenic Assay: This in vitro assay measures the ability of a single cell to proliferate and form a colony. It is a sensitive method to determine the long-term effects of cytotoxic agents on cell reproductive integrity. The assay is particularly relevant for assessing the efficacy of anti-cancer drugs on the subpopulation of cells with unlimited proliferative potential.

Data Presentation

The following tables summarize the quantitative data on the anti-proliferative and pro-apoptotic effects of this compound on various cell lines.

Table 1: Anti-proliferative Activity of this compound in Different Cell Lines (MTT Assay)

Cell Linec-Kit StatusIC50 (nM) at 72hNotes
OCI/AML3Wild-type, SCF-responsive175Highly sensitive to this compound.[1]
HMC1.2Activating mutations (V560G, D816V)~500 (80% inhibition)Sensitive to this compound.[1]
OCIM2Wild-type, SCF-non-responsive>500 ( <25% inhibition)Less sensitive to this compound.[1]

Table 2: Comparison of this compound with other Kinase Inhibitors in OCI/AML3 Cells (MTT Assay)

CompoundTarget(s)Cell Viability (% of control) at 250 nM (72h)
This compound c-Kit 35% [1]
ImatinibBcr-Abl, c-Kit, PDGFR52%[1]
DasatinibBcr-Abl, Src family, c-Kit, PDGFR48%[1]

Table 3: Induction of Apoptosis by this compound in OCI/AML3 Cells

TreatmentDurationSub-G0 (Apoptotic) Cell FractionNotes
Control2h10%Baseline apoptosis.[1]
This compound (500 nM)2h27%Significant increase in apoptosis.[1]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for suspension cells, such as AML cell lines.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • AML cell lines (e.g., OCI/AML3, OCIM2)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine viability (e.g., using Trypan Blue exclusion).

    • Resuspend the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10 nM to 1 µM).

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

    • Incubate the plate overnight at 37°C in the incubator.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Clonogenic Assay for Proliferation

This protocol is suitable for assessing the long-term proliferative potential of AML cells.

Materials:

  • This compound

  • Complete cell culture medium

  • Methylcellulose-based medium (e.g., MethoCult™)

  • AML cell lines or primary AML samples

  • 35 mm Petri dishes

  • Sterile syringes and needles

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of AML cells in complete culture medium.

  • Compound Addition:

    • Add the desired concentrations of this compound to the cell suspension.

  • Plating in Methylcellulose:

    • Mix the cell suspension with the methylcellulose-based medium according to the manufacturer's instructions. A typical final cell density is 500-1000 cells/mL.

    • Dispense 1 mL of the cell-methylcellulose mixture into each 35 mm Petri dish using a syringe.

  • Incubation:

    • Incubate the dishes for 7-14 days at 37°C in a humidified 5% CO2 incubator.

  • Colony Counting:

    • Count the number of colonies (defined as a cluster of >40 cells) in each dish using an inverted microscope.

    • Calculate the plating efficiency and the surviving fraction for each treatment condition.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Cell Viability Assay start Start seed_cells Seed AML Cells in 96-well plate start->seed_cells prepare_apk110 Prepare this compound dilutions seed_cells->prepare_apk110 treat_cells Treat cells with this compound prepare_apk110->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data (calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT-based cell viability assay.

G cluster_pathway This compound Mechanism of Action: Inhibition of c-Kit Signaling cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects SCF SCF (Stem Cell Factor) cKit c-Kit Receptor SCF->cKit Binds and activates PI3K PI3K cKit->PI3K STAT3 STAT3 cKit->STAT3 STAT5 STAT5 cKit->STAT5 This compound This compound This compound->cKit Inhibits Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival STAT3->Proliferation STAT3->Survival STAT5->Proliferation Differentiation Differentiation STAT5->Differentiation

Caption: this compound inhibits the c-Kit signaling pathway.

Subsidiary Experimental Protocols

Western Blotting for Phospho-Protein Analysis

Procedure:

  • Cell Lysis:

    • Treat AML cells with this compound for the desired time and at various concentrations.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-c-Kit, total c-Kit, phospho-Akt, total Akt, phospho-STAT3, total STAT3, phospho-STAT5, and total STAT5 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

Procedure:

  • Cell Treatment and Fixation:

    • Treat AML cells with this compound for 24-48 hours.

    • Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry:

    • Acquire the samples on a flow cytometer.

    • Analyze the DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G0 population is indicative of apoptosis.[1]

Conclusion

This compound is a potent inhibitor of c-Kit signaling that effectively reduces the viability and proliferation of AML cells. The protocols described in this application note provide robust methods for evaluating the efficacy of this compound and characterizing its mechanism of action in a laboratory setting. These assays are essential tools for preclinical studies and drug development programs focused on targeted therapies for AML and other c-Kit-driven malignancies.

References

Application Notes and Protocols: APcK110 for Primary AML Blast Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the novel c-Kit inhibitor, APcK110, and its application in the culture of primary Acute Myeloid Leukemia (AML) blasts. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's mechanism of action and its potential as a therapeutic agent in AML.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The c-Kit receptor tyrosine kinase, a key regulator of hematopoiesis, is frequently expressed on AML blasts and can harbor activating mutations, making it a promising therapeutic target.[1][2][3][4] this compound is a potent and selective inhibitor of c-Kit that has demonstrated significant anti-leukemic activity in both AML cell lines and primary patient samples.[1][2][3][4][5]

This compound effectively inhibits the proliferation of AML cells, including those dependent on Stem Cell Factor (SCF), the ligand for c-Kit, and induces apoptosis.[1][2][3] Notably, this compound has shown greater potency than other clinically used Kit inhibitors, such as imatinib and dasatinib, and is at least as potent as the standard chemotherapeutic agent, cytarabine, in preclinical studies.[1][3] Furthermore, this compound selectively inhibits the proliferation of primary AML blasts while having minimal effect on normal colony-forming cells, highlighting its potential for a favorable therapeutic window.[1][3]

Data Presentation

Table 1: Comparative IC50 Values of this compound and Other Inhibitors in AML Cell Lines
Cell LineCompoundIC50 (nM) at 72 hoursKey CharacteristicsReference
OCI/AML3This compound 175 SCF-responsive, wild-type KIT[1]
OCI/AML3Imatinib>250Clinically used Kit inhibitor[1]
OCI/AML3Dasatinib>250Clinically used Kit inhibitor[1]
OCI/AML3CytarabineComparable to this compoundStandard AML chemotherapy agent[1]
HMC1.2This compound Potent InhibitionMastocytosis cell line with KIT V560G & D816V mutations[1]
Table 2: Effect of this compound on Primary AML Blast Colony Formation
Treatment GroupInhibition of AML Blast Colony FormationEffect on Normal Colony-Forming Cells (CFU-GM)Reference
This compound (50-500 nM)Dose-dependent inhibitionNo significant effect[1]
This compound (50-500 nM) + SCF (50 ng/mL)Inhibition maintainedNo significant effect[1]
Control (Vehicle)N/AN/A[1]

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action in AML

This compound exerts its anti-leukemic effects by directly inhibiting the c-Kit receptor tyrosine kinase. This blockade prevents the downstream activation of critical pro-survival and proliferative signaling pathways, including the STAT3, STAT5, and Akt pathways.[1][2][3] The inhibition of these pathways ultimately leads to the induction of apoptosis, evidenced by the cleavage of caspase-3 and PARP.[1][2][3]

APcK110_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-Kit c-Kit STAT3 STAT3 c-Kit->STAT3 Phosphorylates STAT5 STAT5 c-Kit->STAT5 Phosphorylates Akt Akt c-Kit->Akt Phosphorylates pSTAT3 pSTAT3 pSTAT5 pSTAT5 pAkt pAkt Proliferation Proliferation pSTAT3->Proliferation pSTAT5->Proliferation Survival Survival pAkt->Survival Apoptosis Apoptosis Survival->Apoptosis Caspase3_PARP Caspase-3/PARP Cleavage Caspase3_PARP->Apoptosis SCF SCF SCF->c-Kit Binds & Activates This compound This compound This compound->c-Kit Inhibits This compound->Caspase3_PARP Induces Experimental_Workflow cluster_setup Sample Preparation & Culture cluster_assays Functional & Mechanistic Assays cluster_analysis Data Analysis & Interpretation start Primary AML Sample (Bone Marrow or Peripheral Blood) isolate Isolate Mononuclear Cells (Ficoll-Paque) start->isolate culture Culture Primary Blasts isolate->culture treat Treat with this compound (Dose-Response) culture->treat prolif Proliferation Assay (e.g., MTT, BrdU) treat->prolif colony Colony Forming Assay (Methylcellulose) treat->colony apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis western Western Blot Analysis (p-Kit, p-STAT, p-Akt) treat->western data Analyze Data (IC50, Apoptosis Rate, etc.) prolif->data colony->data apoptosis->data western->data conclusion Draw Conclusions on This compound Efficacy data->conclusion

References

APcK110: Application Notes and Protocols for a Novel c-Kit Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for APcK110, a novel and potent inhibitor of the c-Kit receptor tyrosine kinase. This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in acute myeloid leukemia (AML) and mastocytosis cell lines, making it a valuable tool for cancer research and drug development.[1][2]

Supplier and Ordering Information

This compound is available from various life science reagent suppliers. The following table summarizes the available information. Please note that catalog numbers, product availability, and pricing are subject to change and should be verified on the supplier's website.

SupplierWebsiteContact InformationNotes
R&D Systems --INVALID-LINK--North America: +1-800-343-7475 Europe, Middle East, Africa: +44 (0)1235 529449A Bio-Techne brand. Offers a wide range of reagents for life science research.
GlpBio --INVALID-LINK--Phone: +1-626-353-8530 Email: --INVALID-LINK--Specializes in small molecule inhibitors, activators, and compound libraries.

Note: Tocris Bioscience has discontinued the sale of this compound (Cat. No. 3704) for commercial reasons.[3]

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of c-Kit, a receptor tyrosine kinase crucial for hematopoiesis.[1][2] In certain cancers, such as AML, mutations in the KIT gene can lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival.[1]

This compound exerts its anti-cancer effects by inhibiting the phosphorylation of c-Kit and its downstream signaling pathways, including the STAT and PI3K/Akt pathways.[1][2] This inhibition ultimately leads to the induction of apoptosis, as evidenced by the cleavage of caspase-3 and PARP.[1][4]

Below is a diagram illustrating the signaling pathway targeted by this compound.

APcK110_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF c-Kit c-Kit SCF->c-Kit Binds p-c-Kit p-c-Kit (Phosphorylated) c-Kit->p-c-Kit Dimerization & Autophosphorylation PI3K PI3K p-c-Kit->PI3K STAT3/5 STAT3/STAT5 p-c-Kit->STAT3/5 Akt Akt PI3K->Akt p-Akt p-Akt Akt->p-Akt Caspase-3 Caspase-3 p-Akt->Caspase-3 Inhibits Apoptosis Survival Survival p-Akt->Survival p-STAT3/5 p-STAT3/p-STAT5 STAT3/5->p-STAT3/5 Proliferation Proliferation p-STAT3/5->Proliferation Cleaved Caspase-3 Cleaved Caspase-3 Caspase-3->Cleaved Caspase-3 Apoptosis Apoptosis Cleaved Caspase-3->Apoptosis This compound This compound This compound->p-c-Kit Inhibits

This compound inhibits c-Kit signaling, leading to apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • AML cell lines (e.g., OCI-AML3)

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well.

  • Incubate the plate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Phospho-c-Kit

This protocol is for detecting the phosphorylation status of c-Kit and its downstream targets.

Materials:

  • AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Kit, anti-c-Kit, anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • AML cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Clonogenic Assay

This assay assesses the ability of single cells to form colonies, which is a measure of self-renewal and long-term survival.

Materials:

  • AML cell lines or primary AML cells

  • This compound

  • Methylcellulose-based medium (e.g., MethoCult™)

  • Complete cell culture medium

  • 35 mm culture dishes

Procedure:

  • Treat cells with this compound for a specified period.

  • Wash the cells to remove the drug.

  • Resuspend the cells in complete culture medium.

  • Mix the cell suspension with the methylcellulose-based medium at a low density (e.g., 500-1000 cells/mL).

  • Plate 1 mL of the cell/methylcellulose mixture into 35 mm culture dishes.

  • Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 10-14 days.

  • Count the number of colonies (defined as a cluster of >50 cells) under a microscope.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Cell_Culture Cell Line Selection & Culture Treatment Cell Treatment with this compound Cell_Culture->Treatment Compound_Prep This compound Stock Preparation Compound_Prep->Treatment MTT MTT Assay Treatment->MTT Western Western Blot Treatment->Western Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Clonogenic Clonogenic Assay Treatment->Clonogenic Data_Collection Data Collection MTT->Data_Collection Western->Data_Collection Cell_Cycle->Data_Collection Clonogenic->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Results Interpretation & Conclusion Statistical_Analysis->Interpretation

A typical workflow for evaluating this compound in vitro.

References

Application Notes and Protocols: APcK110 in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive review of published scientific literature and clinical trial databases reveals no specific studies evaluating APcK110 in combination with other therapeutic agents. The following application notes and protocols are presented as a hypothetical framework for researchers and drug development professionals. This document is based on the established single-agent mechanism of action of this compound and draws parallels from combination strategies employed for other KIT inhibitors in similar therapeutic areas, such as Acute Myeloid Leukemia (AML).

Introduction to this compound

This compound is a novel and potent small molecule inhibitor of the c-Kit receptor tyrosine kinase.[1][2][3] Preclinical studies have demonstrated its efficacy in AML cell lines and primary patient samples.[1][3] this compound has been shown to be more potent in inhibiting the proliferation of certain AML cell lines than clinically used Kit inhibitors like imatinib and dasatinib, and its potency is at least comparable to the standard chemotherapeutic agent, cytarabine.[3][4]

Mechanism of Action: this compound exerts its anti-leukemic effects by inhibiting the phosphorylation of the c-Kit receptor. This blockade disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, including the STAT3, STAT5, and PI3K/Akt pathways.[1][3] Inhibition of these pathways ultimately leads to the induction of caspase-dependent apoptosis.[2][3] In vivo studies using an AML xenograft mouse model have shown that this compound can significantly extend survival.[5]

Rationale for Combination Therapy: A Hypothetical Approach with Cytarabine

Given that this compound targets a specific molecular pathway and standard chemotherapy agents like cytarabine act through broader cytotoxic mechanisms, a combination of the two holds the potential for synergistic or additive anti-cancer effects. The rationale for combining this compound with cytarabine in AML includes:

  • Complementary Mechanisms of Action: this compound's targeted inhibition of KIT signaling can halt proliferative signals, while cytarabine, a pyrimidine analog, incorporates into DNA to terminate chain elongation and induce cell death.

  • Overcoming Resistance: Combination therapy may prevent the development of resistance, a common limitation of single-agent targeted therapies.[6]

  • Enhanced Efficacy: A synergistic interaction could allow for the use of lower, less toxic doses of each agent while achieving a greater therapeutic effect.

Hypothetical Preclinical Data for this compound and Cytarabine Combination

The following tables represent hypothetical data from a preclinical study evaluating the combination of this compound and cytarabine in a KIT-mutated AML cell line (e.g., HMC1.2).

Table 1: In Vitro Cytotoxicity of this compound and Cytarabine as Single Agents

DrugCell LineIC50 (nM)
This compoundHMC1.2150
CytarabineHMC1.2200

Table 2: Hypothetical Synergy Analysis of this compound and Cytarabine Combination

This compound (nM)Cytarabine (nM)% Inhibition (Observed)% Inhibition (Expected, Bliss)Combination Index (CI)
7510065400.85 (Synergy)
15010080600.70 (Synergy)
7520085600.65 (Strong Synergy)
15020095800.50 (Strong Synergy)

Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Bliss independence model is used to calculate the expected effect.

Experimental Protocols

Objective: To determine the synergistic, additive, or antagonistic effects of this compound and cytarabine on the proliferation of AML cells.

Materials:

  • AML cell line (e.g., OCI/AML3, HMC1.2)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Cytarabine (stock solution in sterile water)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and cytarabine in culture medium. Create a dose-response matrix with varying concentrations of both drugs.

  • Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells with single agents and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell inhibition relative to the vehicle control. Analyze the data using synergy software (e.g., CompuSyn) to determine the Combination Index (CI).

Objective: To assess the effect of this compound, cytarabine, and their combination on key signaling proteins.

Materials:

  • Treated cell lysates from a parallel experiment to 4.1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibodies (p-Kit, total Kit, p-Akt, total Akt, p-STAT3, total STAT3, Cleaved PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration using the BCA assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize to a loading control (β-actin).

Objective: To evaluate the in vivo efficacy of this compound and cytarabine combination therapy.

Materials:

  • NOD-SCID mice (6-8 weeks old)

  • OCI/AML3 cells

  • This compound (formulated for intraperitoneal injection)

  • Cytarabine (formulated for intraperitoneal injection)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 OCI/AML3 cells into the flank of each mouse.

  • Tumor Growth: Monitor the mice until tumors reach an average volume of 100-150 mm³.

  • Randomization: Randomize the mice into four groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound

    • Group 3: Cytarabine

    • Group 4: this compound + Cytarabine

  • Treatment: Administer the treatments according to a predefined schedule (e.g., this compound daily, cytarabine on a 5-day cycle).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: Continue the study until tumors in the control group reach the maximum allowed size or for a predetermined duration.

  • Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups.

Visualizations

APcK110_Signaling_Pathway cluster_membrane Cell Membrane Kit c-Kit Receptor PI3K PI3K Kit->PI3K STAT3 STAT3 Kit->STAT3 STAT5 STAT5 Kit->STAT5 SCF SCF SCF->Kit activates This compound This compound This compound->Kit inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis inhibits STAT3->Proliferation STAT5->Proliferation

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a AML Cell Culture b Combination Cytotoxicity Assay (MTT) a->b c Western Blot (Pathway Analysis) b->c d Xenograft Model Establishment c->d Proceed if synergistic e Combination Therapy Administration d->e f Tumor Growth & Survival Analysis e->f

Caption: Preclinical Experimental Workflow

Logical_Relationship This compound This compound (KIT Inhibitor) Combination Combination Therapy This compound->Combination Cytarabine Cytarabine (Chemotherapy) Cytarabine->Combination Effect Synergistic Anti-Leukemic Effect Combination->Effect leads to

Caption: Logical Relationship of Combination Therapy

References

Application Notes and Protocols: APcK110 for Mastocytosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mastocytosis is a rare disease characterized by the abnormal accumulation of mast cells in various tissues, including the skin, bone marrow, and internal organs.[1][2][3] In the majority of adult cases, systemic mastocytosis (SM) is driven by activating mutations in the KIT receptor tyrosine kinase, most commonly the D816V mutation in exon 17.[2][4][5] This mutation leads to ligand-independent, constitutive activation of the KIT receptor, promoting uncontrolled mast cell proliferation, survival, and mediator release.[5][6] Consequently, inhibitors targeting the KIT D816V mutation represent a primary therapeutic strategy for advanced SM.[3][4][7]

APcK110 is a novel, potent, and highly selective ATP-competitive tyrosine kinase inhibitor designed to target the constitutively active KIT D816V mutant. These application notes provide detailed protocols for evaluating the preclinical efficacy of this compound in relevant mastocytosis cell models.

Mechanism of Action

This compound is designed to bind to the ATP-binding pocket of the KIT D816V kinase domain, stabilizing the inactive conformation and preventing autophosphorylation. This action blocks the downstream signaling cascades responsible for cell proliferation and survival, primarily the JAK-STAT and PI3K-AKT pathways. By inhibiting these pathways, this compound can induce apoptosis and reduce the burden of neoplastic mast cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT D816V KIT D816V P P KIT D816V->P Autophosphorylation This compound This compound This compound->KIT D816V Inhibition STAT5 STAT5 P->STAT5 Activates AKT AKT P->AKT Activates pSTAT5 pSTAT5 Gene Transcription Gene Transcription pSTAT5->Gene Transcription pAKT pAKT pAKT->Gene Transcription STAT5->pSTAT5 Phosphorylation AKT->pAKT Phosphorylation Proliferation & Survival Proliferation & Survival Gene Transcription->Proliferation & Survival

Figure 1: this compound inhibits KIT D816V signaling.

Data Presentation

Table 1: In Vitro Proliferative Inhibition by this compound
Cell LineKIT MutationThis compound IC₅₀ (nM)Avapritinib IC₅₀ (nM)Midostaurin IC₅₀ (nM)
HMC-1.2V560G, D816V0.50.272.5
ROSAKIT D816VD816V0.80.64.0
ROSAKIT WTWild-Type>1000>100050

Data are hypothetical and for illustrative purposes.

Table 2: In Vivo Efficacy of this compound in Mastocytosis Xenograft Model
Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)Spleen Weight (mg)Bone Marrow Mast Cell Infiltration (%)
Vehicle Control1500 ± 210-250 ± 4585 ± 10
This compound (30 mg/kg)350 ± 9576.7%110 ± 2015 ± 5
Avapritinib (30 mg/kg)420 ± 11072.0%125 ± 2820 ± 8

Data are hypothetical and for illustrative purposes. Results are presented as mean ± SD.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol details the methodology to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in mastocytosis cell lines. Human mast cell lines HMC-1.2 (harboring KIT D816V) and ROSAKIT D816V are recommended models.[1][8][9]

Materials:

  • HMC-1.2 or ROSAKIT D816V cells

  • IMDM or RPMI-1640 medium supplemented with 10% FBS

  • This compound (lyophilized powder)

  • DMSO (cell culture grade)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 nM to 10 µM).

  • Cell Seeding: Seed HMC-1.2 or ROSAKIT D816V cells in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

  • Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (0.1% DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis:

    • Subtract the background luminescence (no-cell control) from all readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Western Blot for KIT Signaling Pathway Inhibition

This protocol assesses the ability of this compound to inhibit the phosphorylation of KIT and its downstream effectors, STAT5 and AKT.

Materials:

  • HMC-1.2 or ROSAKIT D816V cells

  • This compound

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-KIT (Tyr719), anti-KIT, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Culture HMC-1.2 cells to 80% confluency. Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle (0.1% DMSO) for 2-4 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities relative to total protein and loading controls (GAPDH).

Protocol 3: In Vivo Xenograft Model of Systemic Mastocytosis

This protocol describes a mouse xenograft model to evaluate the anti-tumor activity of this compound in vivo, based on established methods.[1][8]

Start Start Inject Cells Inject 5x10^6 ROSA-KIT D816V cells subcutaneously into NSG mice Start->Inject Cells Tumor Growth Monitor tumor growth until volume reaches ~150 mm³ Inject Cells->Tumor Growth Randomize Randomize mice into treatment groups (n=8-10) Tumor Growth->Randomize Treat Administer this compound (e.g., 30 mg/kg) or Vehicle Control daily via oral gavage Randomize->Treat Monitor Measure tumor volume and body weight 2-3 times per week for 21 days Treat->Monitor Endpoint At study endpoint, collect tumors, spleen, and bone marrow for analysis Monitor->Endpoint Analyze Analyze tumor growth inhibition, spleen weight, and mast cell infiltration (Immunohistochemistry) Endpoint->Analyze End End Analyze->End

Figure 2: Workflow for in vivo efficacy testing.

Materials:

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID gamma - NSG)

  • ROSAKIT D816V cells

  • Matrigel

  • This compound

  • Vehicle formulation (e.g., 0.5% methylcellulose)

  • Calipers, analytical balance

  • Oral gavage needles

Procedure:

  • Cell Implantation:

    • Harvest ROSAKIT D816V cells and resuspend in a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject 5 x 10⁶ cells into the flank of each mouse.

  • Tumor Monitoring and Randomization:

    • Monitor tumor growth using calipers. Tumor volume = (Length x Width²)/2.

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (e.g., Vehicle, this compound 30 mg/kg, Positive Control).

  • Drug Administration:

    • Administer this compound or vehicle daily via oral gavage for 21 days.

    • Monitor body weight and tumor volume 2-3 times per week.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice.

    • Excise tumors and spleens and record their weights.

    • Flush femurs to collect bone marrow.

    • Fix tissues in formalin for immunohistochemical analysis of mast cell infiltration (e.g., using anti-CD117/KIT staining).

  • Data Analysis:

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to compare differences in tumor volume, spleen weight, and bone marrow infiltration between groups.

Storage and Handling

Store lyophilized this compound at -20°C. For stock solutions in DMSO, store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Follow standard laboratory safety procedures when handling the compound.

References

Troubleshooting & Optimization

Technical Support Center: APcK110 and c-Kit Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with APcK110 not inhibiting c-Kit phosphorylation.

Troubleshooting Guide & FAQs

Question 1: I am not observing any inhibition of c-Kit phosphorylation after treating my cells with this compound. What are the possible reasons?

Answer:

Several factors, ranging from experimental setup to biological complexities, can contribute to the lack of observed inhibition. Here is a troubleshooting guide to help you identify the potential cause:

Troubleshooting Workflow Diagram

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Causes A No inhibition of c-Kit phosphorylation B Verify this compound Integrity & Concentration A->B C Optimize Experimental Protocol A->C D Assess Cellular Model A->D E Review Data Analysis A->E F Degraded/Inactive this compound Incorrect Concentration B->F G Suboptimal Cell Lysis Phosphatase Activity Ineffective Western Blot C->G H Cell line resistance c-Kit mutations Low c-Kit expression D->H I Normalization Issues Antibody Specificity E->I

Caption: A logical workflow for troubleshooting the lack of this compound-mediated c-Kit inhibition.

1. This compound Compound Integrity and Usage:

  • Degradation: Ensure the this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[1][2]

  • Solubility: this compound is soluble in DMSO up to 100 mM.[1] Ensure the compound is fully dissolved before diluting it in your cell culture medium. Precipitates can significantly lower the effective concentration.

  • Concentration: Verify the final concentration of this compound in your experiment. The reported IC50 for suppressing proliferation in OCI/AML3 cells is 175 nM. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.

2. Experimental Protocol Optimization:

  • Cell Lysis: Incomplete cell lysis can lead to inefficient protein extraction. Ensure you are using a suitable lysis buffer, such as RIPA buffer, and that the buffer volume is appropriate for the number of cells.[3][4][5]

  • Phosphatase Activity: This is a critical factor. Once cells are lysed, endogenous phosphatases can rapidly dephosphorylate proteins.[4][6]

    • Always prepare fresh lysis buffer containing a broad-spectrum phosphatase inhibitor cocktail.[6][7][8][9]

    • Keep samples on ice at all times during preparation.[5][10]

  • Western Blotting Technique:

    • Blocking: Do not use milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[10][11]

    • Antibody Controls: Include a positive control (e.g., lysate from cells stimulated with Stem Cell Factor [SCF] to induce c-Kit phosphorylation) and a negative control (e.g., untreated cells).[12] Also, probe a parallel blot with an antibody for total c-Kit to ensure that the protein is present in your lysates and to normalize the phospho-c-Kit signal.[11][13]

    • Phosphatase Treatment Control: To confirm the specificity of your phospho-c-Kit antibody, treat a sample of your lysate with a phosphatase (e.g., lambda protein phosphatase) before running the Western blot. The signal should disappear after treatment.[13]

3. Cellular Model Considerations:

  • c-Kit Expression: Confirm that your cell line expresses c-Kit at a detectable level.

  • c-Kit Mutations: Certain mutations in the c-Kit gene can confer resistance to kinase inhibitors.[14][15][16][17] If you are using a cell line with a known or suspected c-Kit mutation, it may be resistant to this compound.

  • Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase during the experiment.[18]

Question 2: What is the recommended concentration range for this compound?

Answer:

The effective concentration of this compound can vary between cell lines. It is always best to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

ParameterValueCell LineReference
IC50 (Proliferation) 175 nMOCI/AML3
Concentrations for Phosphorylation Inhibition 50 - 500 nMOCI/AML3, HMC1.1[19]
Solubility in DMSO up to 100 mMN/A[1]

Question 3: Can you provide a detailed protocol for a c-Kit phosphorylation assay?

Answer:

Certainly. Below is a detailed protocol for assessing c-Kit phosphorylation via Western blotting.

Detailed Experimental Protocol: Western Blot for c-Kit Phosphorylation

This protocol is a general guideline and may require optimization for your specific cell line and antibodies.

1. Cell Culture and Treatment: a. Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. b. Culture cells under standard conditions. If your experiment requires it, you may serum-starve the cells for 18 hours prior to treatment.[20] c. Treat the cells with the desired concentrations of this compound for the specified duration. Include appropriate positive (e.g., SCF stimulation) and negative (vehicle control, e.g., DMSO) controls.

2. Lysate Preparation: a. Place the cell culture plates on ice and wash the cells once with ice-cold PBS.[3] b. Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[4][5] A common recommendation is 100 µl of lysis buffer for every 10^6 cells.[5] c. Scrape the adherent cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[21] d. Keep the lysate on ice for 30 minutes, vortexing occasionally.[5] e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[3] f. Transfer the supernatant (protein lysate) to a new pre-chilled tube. g. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. Sample Preparation and SDS-PAGE: a. Aliquot the protein lysate and add 4x SDS-PAGE sample buffer. b. Heat the samples at 95-100°C for 5 minutes.[21] c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. Include a molecular weight marker. d. Run the gel according to the manufacturer's instructions.

4. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. b. Confirm successful transfer by staining the membrane with Ponceau S.

5. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[22] Note: Do not use milk. b. Incubate the membrane with the primary antibody against phospho-c-Kit, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.[21][23] c. Wash the membrane three times for 10 minutes each with TBST.[22] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.[22] e. Wash the membrane three times for 10 minutes each with TBST. f. For a loading control, probe a parallel membrane with an antibody against total c-Kit or a housekeeping protein like GAPDH.

6. Detection: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent. c. Capture the chemiluminescent signal using an appropriate imaging system.

Signaling Pathway Diagram

c-Kit Signaling Pathway and a Point of this compound Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit c-Kit Receptor p_cKit Phosphorylated c-Kit cKit->p_cKit Autophosphorylation SCF SCF (Ligand) SCF->cKit Binds This compound This compound This compound->p_cKit Inhibits PI3K PI3K p_cKit->PI3K STAT3_5 STAT3/5 p_cKit->STAT3_5 Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Gene_Expression Gene Expression (Proliferation, Survival) p_Akt->Gene_Expression ... p_STAT3_5 p-STAT3/5 STAT3_5->p_STAT3_5 p_STAT3_5->Gene_Expression

Caption: this compound inhibits the autophosphorylation of the c-Kit receptor, blocking downstream signaling pathways.

References

APcK110 solubility issues in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Kit inhibitor, APcK110. The information is designed to address common challenges, with a particular focus on solubility issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the c-Kit receptor tyrosine kinase. c-Kit plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. This compound functions by binding to the ATP-binding pocket of c-Kit, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This ultimately leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells that are dependent on c-Kit signaling.

Q2: In what solvent should I dissolve this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q3: What is the recommended storage condition for this compound stock solutions?

This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: I am observing precipitation when I add my this compound stock solution to the cell culture media. What could be the cause?

Precipitation of small molecule inhibitors like this compound upon addition to aqueous solutions such as cell culture media is a common issue. This is often due to the compound's lower solubility in the aqueous environment compared to the organic solvent (DMSO) of the stock solution. The final concentration of DMSO in the media can also influence solubility.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a step-by-step approach to troubleshoot and mitigate solubility problems with this compound in your cell culture experiments.

Visualizing the Troubleshooting Workflow

G start Start: this compound Precipitation Observed check_dmso Verify Final DMSO Concentration start->check_dmso serial_dilution Implement Serial Dilution in DMSO check_dmso->serial_dilution If DMSO > 0.5% warm_media Pre-warm Media & Gentle Mixing check_dmso->warm_media If DMSO <= 0.5% serial_dilution->warm_media sonication Consider Gentle Sonication warm_media->sonication test_concentration Test Lower Working Concentrations sonication->test_concentration final_check Microscopic Examination for Precipitate test_concentration->final_check final_check->start Precipitate Persists proceed Proceed with Experiment final_check->proceed No Precipitate

Caption: A logical workflow for troubleshooting this compound precipitation issues.

Step-by-Step Troubleshooting
  • Verify Final DMSO Concentration:

    • Issue: High concentrations of DMSO can be toxic to cells and can also affect the solubility of compounds in aqueous media.

    • Recommendation: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, with a concentration of 0.1% or lower being ideal for most cell lines. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

  • Optimize the Dilution Method:

    • Issue: Directly adding a highly concentrated DMSO stock of a hydrophobic compound to an aqueous medium can cause it to "crash out" or precipitate.

    • Recommendation: Perform serial dilutions of your high-concentration this compound stock solution in 100% DMSO to get closer to your final working concentration before the final dilution into the cell culture medium. When adding the DMSO-diluted this compound to the media, add it dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.

  • Temperature and Mixing:

    • Issue: Cold media can decrease the solubility of some compounds.

    • Recommendation: Use pre-warmed cell culture media (37°C) for your final dilution. Gentle mixing is crucial for proper dissolution.

  • Consider Sonication:

    • Issue: For compounds that are particularly difficult to dissolve, mechanical assistance may be necessary.

    • Recommendation: After dilution in media, you can try a brief and gentle sonication in a water bath sonicator. Be cautious with this method as excessive sonication can degrade the compound or other media components.

  • Evaluate the Working Concentration:

    • Issue: The desired experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.

    • Recommendation: If precipitation persists, consider testing a lower range of concentrations. It is possible that the effective concentration is below the solubility limit.

Quantitative Data Summary

ParameterValueSolvent/Cell Line
Solubility Soluble to 100 mMDMSO
IC₅₀ 175 nMOCI/AML3 cells
IC₅₀ Marginally affectedOCIM2 cells
IC₅₀ Inhibition observedHMC1.2 cells

Note: IC₅₀ values can vary depending on the specific experimental conditions, including cell density and incubation time.

Experimental Protocols

Protocol: Preparation of this compound for In Vitro Cell-Based Assays

This protocol provides a general guideline for preparing this compound solutions for use in cell culture experiments.

Materials:

  • This compound powder

  • 100% Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Cell culture medium (e.g., RPMI-1640, DMEM), pre-warmed to 37°C

  • Sterile serological pipettes and pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the required amount of this compound powder to prepare a 10 mM stock solution (Molecular Weight of this compound is approximately 349.36 g/mol ).

    • Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the 10 mM stock solution into single-use volumes and store at -20°C or -80°C.

  • Prepare Intermediate Dilutions in DMSO (if necessary):

    • To achieve a low final DMSO concentration in your culture medium, it is recommended to perform an intermediate dilution of the 10 mM stock in 100% DMSO.

    • For example, to achieve a final concentration of 1 µM this compound with a final DMSO concentration of 0.1%, you can prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.

  • Prepare the Final Working Solution in Cell Culture Medium:

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Gently vortex or swirl the pre-warmed medium while adding the appropriate volume of the this compound intermediate stock solution dropwise. For example, to make 1 mL of a 1 µM working solution, add 1 µL of the 1 mM intermediate stock to 999 µL of media.

    • Mix the final working solution thoroughly by gentle pipetting or inverting the tube.

    • Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

  • Cell Treatment:

    • Add the final this compound working solution to your cell cultures at the desired concentrations.

    • Remember to include a vehicle control (media with the equivalent final concentration of DMSO) in your experimental setup.

Signaling Pathway Diagram

This compound inhibits the c-Kit signaling pathway. Upon binding of its ligand, Stem Cell Factor (SCF), the c-Kit receptor dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades that promote cell proliferation and survival. This compound blocks this initial activation step.

cKit_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF cKit c-Kit Receptor SCF->cKit Binds & Activates PI3K PI3K cKit->PI3K STAT3_5 STAT3/5 cKit->STAT3_5 RAS RAS cKit->RAS This compound This compound This compound->cKit Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation STAT3_5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the c-Kit signaling pathway, blocking downstream cascades.

Technical Support Center: APcK110

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with APcK110.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel inhibitor of the KIT receptor protein tyrosine kinase.[1] Its primary mechanism of action is the inhibition of KIT phosphorylation, which subsequently affects downstream signaling pathways, including STAT3, STAT5, and Akt.[2] This inhibition of signaling leads to potent pro-apoptotic and anti-proliferative effects in cells that express KIT, particularly in acute myeloid leukemia (AML) cell lines and primary samples.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored at -20°C. It is soluble up to 100 mM in DMSO. For experimental use, prepare fresh dilutions from a DMSO stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: In which cell lines has this compound shown activity?

This compound has demonstrated significant activity in the OCI/AML3 human AML cell line, suppressing proliferation with an IC50 of 175 nM. Its efficacy has been observed in AML cell lines irrespective of their KIT mutation status, provided there is measurable expression of the KIT receptor.[1]

Q4: What is the purity and molecular weight of the compound?

The purity of this compound is typically ≥98%. Its molecular weight is 349.36 g/mol .

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected anti-proliferative activity in cell-based assays.

Potential Cause Troubleshooting Step
Compound Degradation Ensure this compound is stored correctly at -20°C and protected from light. Prepare fresh dilutions from a stock solution for each experiment. Avoid using old dilutions.
Cell Line Viability/Passage Number Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.
Incorrect Seeding Density Optimize cell seeding density. Too high a density can lead to contact inhibition and reduced proliferation, masking the effect of the inhibitor. Too low a density can result in poor cell health and inconsistent growth.
Serum Component Interference Some components in fetal bovine serum (FBS) can bind to and sequester small molecule inhibitors. Consider reducing the serum concentration if compatible with your cell line, or using a serum-free medium for the duration of the treatment.
Low KIT Expression in Target Cells Confirm the expression level of the KIT receptor in your target cell line via Western blot or flow cytometry. The anti-proliferative effects of this compound are dependent on measurable KIT expression.[1]

Issue 2: High background apoptosis observed in control (vehicle-treated) cells.

Potential Cause Troubleshooting Step
DMSO Toxicity Ensure the final concentration of DMSO in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Run a DMSO-only control to assess its effect on your specific cell line.
Suboptimal Cell Culture Conditions Maintain optimal cell culture conditions, including CO2 levels, temperature, and humidity. Ensure cells are not stressed due to over-confluency or nutrient depletion before the experiment begins.
Contamination Check for mycoplasma or bacterial contamination, which can induce apoptosis and affect experimental outcomes.

Issue 3: Inconsistent results in in vivo xenograft studies.

Potential Cause Troubleshooting Step
Variable Tumor Engraftment Ensure consistent injection of cancer cells (e.g., OCI/AML3) and monitor tumor growth to randomize animals into treatment groups only after tumors are established. The reported protocol initiated treatment 10 days after cell injection.[1]
Compound Instability or Poor Bioavailability Prepare the this compound formulation fresh before each injection. Ensure the vehicle (e.g., PBS) is appropriate and does not cause precipitation of the compound. The referenced in vivo study administered this compound via intraperitoneal (I.P.) injection every other day.[1]
Animal Health Monitor animal health closely. Factors such as weight loss (>20%), moribund state, or inability to access food and water can confound survival data and should be used as endpoints for euthanasia as per the experimental protocol.[1]

Quantitative Data Summary

ParameterValueCell LineReference
IC50 175 nMOCI/AML3
Apoptosis Induction Increased sub-G0 fraction from 10% (control) to 27% at 500 nM (2 hours)OCI/AML3[2]
Caspase Inhibition Apoptotic rate reduced from 73% to 26% with Z-VAD-FMK pre-treatmentOCI/AML3[2]

Experimental Protocols

1. Cell Cycle Analysis via Propidium Iodide (PI) Staining

  • Cell Preparation: Culture 5 x 10^6 OCI/AML3 cells and treat with the desired concentration of this compound (e.g., 500 nM) for a specified time (e.g., 2 hours).[2]

  • Fixation: Pellet the cells and wash with phosphate-buffered saline (PBS). Resuspend the pellet in 2 mL of 1% paraformaldehyde in PBS and incubate for 15 minutes at 4°C.[2]

  • Permeabilization: Wash the cells with PBS and resuspend in 2 mL of ice-cold absolute ethanol. Store at -20°C until staining.[2]

  • Staining: Wash the stored cells twice with PBS. Resuspend in 0.5 mL of PI staining buffer containing 50 µg/mL PI and 10 µg/mL RNase in PBS.[2]

  • Analysis: Incubate for 1 hour at room temperature in the dark. Analyze the DNA content by flow cytometry to determine the cell cycle distribution and the sub-G0 apoptotic fraction.[2]

2. In Vivo AML Xenograft Model

  • Animal Model: Use 8-week-old female NOD-SCID mice.[1]

  • Pre-conditioning: Expose mice to a sub-lethal dose of 30cGy whole-body X-ray irradiation.[1]

  • Cell Implantation: Intravenously inject 1 x 10^5 OCI/AML3 cells into each mouse.[1]

  • Treatment: Ten days post-injection, begin intraperitoneal (I.P.) injections of this compound or a vehicle control (PBS) every other day.[1]

  • Monitoring: Monitor mice for signs of morbidity, including weight loss (>20%), inability to obtain food or water, or a moribund state.[1]

  • Endpoint: Sacrifice mice according to the experimental protocol or when humane endpoints are reached. Perform necropsy and preserve marrow, blood, and organs in formalin for histological analysis to confirm AML infiltration.[1]

  • Data Analysis: Use Kaplan-Meier estimates to calculate and compare the survival of the different treatment groups.[1]

Visualizations

APcK110_Signaling_Pathway This compound This compound KIT KIT Receptor Tyrosine Kinase This compound->KIT Inhibits Phosphorylation PI3K PI3K KIT->PI3K STAT3 STAT3 KIT->STAT3 STAT5 STAT5 KIT->STAT5 Caspase3 Caspase-3 Activation KIT->Caspase3 Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation STAT3->Proliferation STAT5->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow_Apoptosis start Seed OCI/AML3 Cells treat Treat with this compound (e.g., 500 nM for 2h) start->treat harvest Harvest and Fix Cells (1% Paraformaldehyde) treat->harvest stain Permeabilize and Stain (Ethanol, PI/RNase) harvest->stain analyze Analyze by Flow Cytometry stain->analyze end Determine Sub-G0 (Apoptotic) Fraction analyze->end

References

Technical Support Center: APcK110

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APcK110, a potent inhibitor of the c-Kit receptor tyrosine kinase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of the c-Kit receptor tyrosine kinase.[1][2][3][4][5] It functions by competing with ATP for the binding site on the kinase domain of c-Kit, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.

Q2: Which downstream signaling pathways are affected by this compound?

This compound has been shown to inhibit the phosphorylation of several key downstream effectors of c-Kit signaling, including STAT3, STAT5, and Akt.[1][5] By blocking these pathways, this compound can induce apoptosis and inhibit the proliferation of cells that are dependent on c-Kit signaling.

Q3: What is the IC50 of this compound for its primary target, c-Kit?

The half-maximal inhibitory concentration (IC50) of this compound for the proliferation of OCI/AML3 cells, which are responsive to c-Kit signaling, is approximately 175 nM.[5][6]

Q4: Does this compound show activity against both wild-type and mutated forms of c-Kit?

Yes, studies have indicated that this compound exhibits activity against both wild-type and certain mutated forms of c-Kit.[3] It has been shown to inhibit the proliferation of cell lines with both wild-type KIT and those harboring activating mutations such as KITV560G and KITD816V.[3]

Q5: What are the known off-target effects of this compound?

A high-throughput screening of this compound against a panel of 240 human kinases identified a limited number of potential off-target kinases. While specific IC50 values for these interactions are not extensively published, the screening provides a preliminary indication of potential off-target activities. For a summary of the kinases identified in this screening, please refer to the "Off-Target Effects of this compound" table in the Data Presentation section. It is important to note that an off-target effect may contribute to the overall activity of the compound.[7]

Troubleshooting Guide

This guide addresses common issues that may be encountered during in vitro experiments with this compound.

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent IC50 values between experiments. 1. Variability in ATP concentration in the kinase assay buffer.2. Differences in cell passage number or confluency.3. Inconsistent incubation times.4. Degradation of this compound stock solution.1. Ensure the ATP concentration in your assay buffer is consistent and ideally close to the Km of c-Kit for ATP for more comparable results.2. Use cells within a consistent passage number range and seed at a uniform density.3. Adhere strictly to the planned incubation times for all experiments.4. Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles.
Lower than expected inhibition of c-Kit phosphorylation. 1. Suboptimal concentration of this compound.2. High levels of endogenous ATP in the cell lysate, competing with the inhibitor.3. Presence of growth factors (e.g., SCF) in the cell culture medium stimulating the pathway.1. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.2. If using cell lysates, consider methods to reduce endogenous ATP levels or use a kinase assay format less susceptible to ATP competition.3. For experiments assessing baseline c-Kit inhibition, serum-starve the cells prior to treatment with this compound.
Unexpected cellular phenotype observed. 1. Potential off-target effects of this compound.2. The observed phenotype may be an indirect consequence of c-Kit inhibition.1. Refer to the "Off-Target Effects of this compound" table. If a known off-target kinase is relevant to your experimental system, consider using a more selective inhibitor for that kinase as a control.2. Analyze the downstream effects of c-Kit inhibition in your specific cell model to understand the full signaling cascade.
Poor solubility of this compound in aqueous buffer. This compound is a small molecule that may have limited solubility in aqueous solutions.This compound is soluble in DMSO.[2][6] Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous assay buffer. Ensure the final DMSO concentration is low and consistent across all experimental conditions, including controls.

Data Presentation

On-Target Activity of this compound
Parameter Cell Line Value Reference
IC50 (Cell Proliferation)OCI/AML3175 nM[5][6]
Off-Target Effects of this compound

The following table summarizes the findings from a high-throughput kinase screening of this compound at a concentration of 10 μmol/L against a panel of 240 human kinases. The data is presented as a qualitative "single-hit value" which provides a rough estimation of the binding constant (Kd_1). Lower values suggest stronger binding.

Kinase Target Single-Hit Value (Kd_1 estimation)
TGFBR2Low
MEK2Low
p38γ (MAPK12)Low
RETLow
MEK4 (MAP2K4)Low
Other kinases identified in the screen showed weaker interactions.

Note: This data is based on a single high-throughput screening and should be considered preliminary. Further validation with dose-response assays to determine IC50 values is recommended to confirm these off-target interactions.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase in a cell-free system.

Materials:

  • Recombinant active kinase (e.g., c-Kit)

  • Kinase substrate (peptide or protein)

  • This compound

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

  • [γ-32P]ATP or unlabeled ATP (for non-radioactive assays)

  • ATP solution

  • Stop solution (e.g., 3% phosphoric acid)

  • Filter paper or other separation matrix

  • Scintillation counter or appropriate detection instrument for non-radioactive assays

Procedure:

  • Prepare a dilution series of this compound in the kinase reaction buffer.

  • In a microplate, add the kinase, substrate, and this compound (or vehicle control) to each well.

  • Initiate the kinase reaction by adding the ATP solution (containing [γ-32P]ATP if applicable).

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture onto the filter paper.

  • Wash the filter paper extensively to remove unincorporated ATP.

  • Quantify the incorporated radioactivity using a scintillation counter or the appropriate detection method for your assay format.

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the proliferation of adherent or suspension cells.

Materials:

  • Cells of interest (e.g., OCI/AML3)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach (for adherent cells) or stabilize overnight.

  • Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

APcK110_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cKit c-Kit Receptor PI3K PI3K cKit->PI3K STAT3 STAT3 cKit->STAT3 STAT5 STAT5 cKit->STAT5 Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation Akt->Proliferation Promotes STAT3->Proliferation Promotes STAT5->Proliferation Promotes This compound This compound This compound->cKit Inhibits

Caption: this compound inhibits the c-Kit receptor, blocking downstream signaling pathways.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Incubation Treat Cells and Incubate (72h) Cell_Seeding->Incubation APcK110_Dilution Prepare this compound Serial Dilutions APcK110_Dilution->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Solubilization Solubilize Formazan MTT_Addition->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50_Calc Calculate IC50 Absorbance->IC50_Calc

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

References

APcK110 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the discontinued product APcK110. The information is intended for researchers, scientists, and drug development professionals who may have previously used or are interested in the technical background of this compound.

Frequently Asked Questions (FAQs)

Q1: What was this compound and what was its primary mechanism of action?

This compound was a potent inhibitor of the KIT receptor tyrosine kinase. Its primary mechanism of action involved blocking the phosphorylation of KIT, which in turn inhibited downstream signaling pathways crucial for cell survival and proliferation, such as the STAT3, STAT5, and Akt pathways.[1][2] This inhibition ultimately led to the induction of caspase-dependent apoptosis in sensitive cell lines.[1][2]

Q2: Why was this compound discontinued?

While an official reason for the discontinuation of this compound has not been publicly released by its manufacturers, it is common for research compounds to be discontinued for a variety of commercial or strategic reasons. These can include:

  • A highly competitive market: The landscape for KIT inhibitors is well-populated with several FDA-approved drugs and numerous compounds in development.

  • The emergence of more potent or specific inhibitors: Newer compounds with improved efficacy, better safety profiles, or more specific targeting may have superseded this compound.

  • Challenges in manufacturing or synthesis: Difficulties in producing the compound at a sufficient scale or purity could have led to its discontinuation.

  • Shifting research and development focus: The manufacturer may have strategically decided to allocate resources to other promising areas of research.

Q3: In which research areas was this compound primarily used?

This compound was primarily investigated for its potential in treating acute myeloid leukemia (AML).[1][2] Research demonstrated its ability to inhibit the proliferation of AML cell lines and primary AML blasts.[1][2] It was also studied in the context of mastocytosis, another condition often driven by KIT mutations.[1]

Q4: What were the observed effects of this compound in preclinical studies?

Preclinical studies, notably by Faderl et al. (2009), demonstrated that this compound:

  • Inhibited the proliferation of the mastocytosis cell line HMC1.2 and the SCF-responsive AML cell line OCI/AML3 in a dose-dependent manner.[1][2]

  • Was a more potent inhibitor of OCI/AML3 proliferation than the clinically used KIT inhibitors imatinib and dasatinib.[2]

  • Inhibited the phosphorylation of KIT, STAT3, STAT5, and Akt in a dose-dependent fashion.[1][2]

  • Induced apoptosis through the cleavage of caspase-3 and PARP.[1][2]

  • Selectively inhibited the proliferation of primary AML blasts while not affecting normal colony-forming cells.[2]

  • Extended the survival of mice in an AML xenograft model.[3]

Troubleshooting Guides

Issue: Inconsistent results in cell proliferation assays with this compound.

  • Possible Cause 1: Cell Line Sensitivity. The anti-proliferative effects of this compound were shown to be more significant in SCF-dependent cell lines like OCI/AML3.[1] Ensure the cell line used is appropriate and known to be sensitive to KIT inhibition.

  • Possible Cause 2: Compound Stability. As a discontinued research compound, the stability of remaining stocks of this compound may be compromised. Ensure proper storage conditions (e.g., -20°C) and consider qualifying the compound's activity before use.

  • Possible Cause 3: Assay Conditions. Optimize cell seeding density and incubation time with the compound. Proliferation assays should be conducted over a sufficient period to observe the effects of apoptosis induction.

Issue: Difficulty in observing inhibition of downstream signaling pathways.

  • Possible Cause 1: Suboptimal Compound Concentration. The inhibition of KIT, STAT3, STAT5, and Akt phosphorylation is dose-dependent.[1][2] Perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Possible Cause 2: Timing of Analysis. The phosphorylation state of signaling proteins can be transient. Harvest cell lysates at various time points after this compound treatment to capture the peak inhibitory effect.

  • Possible Cause 3: Antibody Quality. Ensure that the antibodies used for Western blotting are specific and sensitive for the phosphorylated and total forms of the target proteins.

Experimental Protocols

Western Blot Analysis of KIT Signaling Pathway Inhibition

  • Cell Culture and Treatment: Plate AML cells (e.g., OCI/AML3) at a density of 1 x 10^6 cells/mL and allow them to acclimate. Treat the cells with varying concentrations of this compound (e.g., 0, 100, 250, 500 nM) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-KIT, total KIT, phospho-STAT3, total STAT3, phospho-STAT5, total STAT5, phospho-Akt, and total Akt overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

  • Cell Treatment: Treat AML cells with this compound at an effective concentration (e.g., 500 nM) for a suitable duration to induce apoptosis (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.

  • Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of this compound in AML Cell Lines

Cell LineIC50 (nM)
OCI/AML3175

Data extracted from Faderl et al., Cancer Research, 2009.[1]

Visualizations

APcK110_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT Receptor STAT3 STAT3 KIT->STAT3 STAT5 STAT5 KIT->STAT5 PI3K PI3K KIT->PI3K Proliferation Cell Proliferation & Survival STAT3->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation This compound This compound This compound->KIT Inhibits Phosphorylation

Caption: this compound inhibits KIT receptor phosphorylation, blocking downstream signaling.

Experimental_Workflow cluster_analysis Analysis start Start: AML Cell Culture treatment Treat with This compound start->treatment incubation Incubate for 24 hours treatment->incubation harvest Harvest Cells incubation->harvest stain Stain with Annexin V/PI harvest->stain flow Flow Cytometry Analysis stain->flow end End: Quantify Apoptosis flow->end

Caption: Workflow for assessing apoptosis in AML cells treated with this compound.

References

Technical Support Center: Troubleshooting Western Blots for APcK110-Treated Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers and scientists using Western blotting to analyze the effects of the KIT inhibitor, APcK110. This compound is a small molecule inhibitor that targets the phosphorylation of KIT, STAT3, STAT5, and Akt.[1][2] This resource is designed to help you overcome common challenges and obtain clear, reliable data in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am not observing a decrease in the phosphorylation of my target protein after this compound treatment. What could be the reason?

Several factors could contribute to this. Consider the following possibilities:

  • Suboptimal this compound Concentration or Incubation Time: The IC50 for this compound in suppressing OCI/AML3 cell proliferation is 175 nM. However, the optimal concentration and treatment duration can vary depending on the cell line and experimental conditions. It is crucial to perform a dose-response and time-course experiment to determine the optimal parameters for your specific system.

  • Cell Line Resistance: The cell line you are using might be resistant to this compound or may have alternative signaling pathways that are not inhibited by this compound.

  • Inactive this compound: Ensure that your this compound is properly stored (typically at -20°C) and has not degraded.[1] Prepare fresh dilutions from a stock solution for each experiment.

  • Issues with Sample Preparation: Inefficient cell lysis or failure to inhibit endogenous phosphatases can lead to the dephosphorylation of your target protein before analysis. It is critical to use a lysis buffer containing phosphatase inhibitors.

  • Western Blotting Problems: The issue might lie in the western blot technique itself. Refer to the troubleshooting sections below for "No or Weak Signal."

Q2: How can I confirm that my this compound treatment is active?

To validate the activity of your this compound treatment, you should include appropriate controls in your experiment:

  • Positive Control Cell Line: Use a cell line known to be sensitive to KIT inhibition.

  • Positive Control Ligand: If applicable, stimulate your cells with a ligand that induces the phosphorylation of your target protein and then treat with this compound to observe the inhibitory effect.

  • Dose-Response Experiment: Treat cells with a range of this compound concentrations to demonstrate a dose-dependent decrease in target phosphorylation.

Q3: What are the best practices for preparing cell lysates after this compound treatment for Western blot analysis?

Proper sample preparation is critical, especially when analyzing protein phosphorylation.

  • Immediate Lysis: After treatment, wash the cells with ice-cold PBS and lyse them immediately on ice to halt cellular processes.

  • Use of Inhibitors: Your lysis buffer must contain a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation status of your proteins.

  • Sonication: For complete cell lysis and to shear DNA, consider briefly sonicating your samples on ice.

  • Protein Quantification: Accurately determine the protein concentration of each lysate to ensure equal loading on the gel. A BCA or Bradford assay is recommended.

Troubleshooting Common Western Blot Issues

No or Weak Signal
Possible Cause Recommendation
Ineffective Primary Antibody Ensure the primary antibody is validated for Western blot and recognizes the target protein in your species of interest. Use a positive control lysate to confirm antibody activity.
Insufficient Protein Loaded Load at least 20-30 µg of total protein per lane. For low abundance proteins, you may need to load more.
Poor Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider a longer transfer time or the addition of SDS to the transfer buffer. For low molecular weight proteins, use a membrane with a smaller pore size (0.2 µm).
Suboptimal Antibody Concentration Optimize the primary and secondary antibody concentrations by performing a titration.
Inactive Secondary Antibody or Substrate Use a fresh secondary antibody and ensure the chemiluminescent substrate has not expired.
High Background
Possible Cause Recommendation
Insufficient Blocking Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking agent; 5% non-fat dry milk or BSA in TBST are common choices. For phospho-antibodies, BSA is often preferred as milk contains phosphoproteins like casein.
Antibody Concentration Too High Decrease the concentration of the primary and/or secondary antibody.
Inadequate Washing Increase the number and duration of washes between antibody incubations. Ensure the wash buffer volume is sufficient to fully submerge the membrane.
Membrane Dried Out Do not allow the membrane to dry out at any stage of the blotting process.
Non-Specific Bands
Possible Cause Recommendation
Primary Antibody Specificity Use a more specific monoclonal antibody if available. Ensure the antibody has been validated for your application.
Too Much Protein Loaded Reduce the amount of protein loaded per lane.
Sample Degradation Prepare fresh lysates and always include protease inhibitors. Keep samples on ice.
Cross-reactivity of Secondary Antibody Run a control lane with only the secondary antibody to check for non-specific binding.

Experimental Protocols

Protocol 1: Cell Lysis for Phosphoprotein Analysis
  • After this compound treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (cleared lysate) to a new tube and determine the protein concentration.

Protocol 2: Western Blotting for Phosphorylated Proteins
  • Sample Preparation: Mix the desired amount of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

Visual Guides

WesternBlot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cell_treatment Cell Treatment with this compound lysis Cell Lysis with Inhibitors cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection

Caption: A streamlined workflow for Western blot analysis of this compound-treated samples.

Troubleshooting_Logic cluster_no_signal Solutions for No / Weak Signal cluster_high_bg Solutions for High Background cluster_nonspecific Solutions for Non-specific Bands start Problem with Western Blot no_signal No / Weak Signal start->no_signal high_bg High Background start->high_bg nonspecific Non-specific Bands start->nonspecific check_ab Check Antibody Activity no_signal->check_ab inc_protein Increase Protein Load no_signal->inc_protein opt_transfer Optimize Transfer no_signal->opt_transfer opt_ab_conc Optimize Antibody Dilution no_signal->opt_ab_conc opt_blocking Optimize Blocking high_bg->opt_blocking dec_ab_conc Decrease Antibody Concentration high_bg->dec_ab_conc inc_washes Increase Washes high_bg->inc_washes check_specificity Verify Antibody Specificity nonspecific->check_specificity dec_protein Decrease Protein Load nonspecific->dec_protein fresh_lysate Use Fresh Lysate nonspecific->fresh_lysate

Caption: A troubleshooting flowchart for common Western blot issues.

References

Technical Support Center: APcK110 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting potential resistance to the c-Kit inhibitor, APcK110. All information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, potent, and selective inhibitor of the c-Kit receptor tyrosine kinase. Its primary mechanism of action is to block the phosphorylation of c-Kit, which in turn inhibits downstream signaling pathways crucial for cell proliferation and survival, such as the STAT3, STAT5, and PI3K/Akt pathways. This inhibition ultimately leads to the induction of apoptosis (programmed cell death) in sensitive cancer cells.

Q2: Have any clinical resistance mechanisms to this compound been identified?

To date, there is no published clinical data identifying specific mechanisms of acquired resistance to this compound. As a novel inhibitor, its clinical experience is still accumulating. However, based on the known resistance mechanisms to other tyrosine kinase inhibitors (TKIs) that target c-Kit, several potential resistance mechanisms can be anticipated.

Q3: What are the potential mechanisms of acquired resistance to this compound?

Based on extensive research into TKI resistance, the following mechanisms are the most likely to confer resistance to this compound:

  • Secondary Mutations in the c-Kit Kinase Domain: The development of new mutations in the c-Kit gene is a common mechanism of resistance to c-Kit inhibitors. These mutations can interfere with the binding of this compound to the c-Kit protein, thereby reducing its inhibitory effect. A well-known example in other TKIs is the "gatekeeper" mutation. For c-Kit, mutations in exons 11, 13, and 17 have been implicated in altered TKI sensitivity.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for c-Kit signaling. This can involve the upregulation or amplification of other receptor tyrosine kinases, such as MET or EGFR, which can then activate similar downstream pro-survival pathways like PI3K/Akt and MAPK/ERK.

  • c-Kit Gene Amplification or Overexpression: An increase in the number of copies of the c-Kit gene or overexpression of the c-Kit protein can lead to a state where the concentration of this compound is no longer sufficient to inhibit the increased amount of the target protein effectively.

  • Increased Drug Efflux: Cancer cells can increase the expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.

Q4: What is a "gatekeeper" mutation and could it affect this compound activity?

A "gatekeeper" mutation is a specific type of mutation in the ATP-binding pocket of a kinase that controls access to a hydrophobic pocket. This mutation can sterically hinder the binding of TKIs without significantly affecting the kinase's ability to bind ATP and function. The T670I mutation is a known gatekeeper mutation in c-Kit that confers resistance to some TKIs.[1][2] It is plausible that a similar mutation could reduce the efficacy of this compound.

Troubleshooting Guides

This section provides guidance for specific issues you might encounter during your in vitro experiments with this compound.

Issue 1: My cancer cell line is showing decreased sensitivity to this compound over time (increased IC50).

This could indicate the development of acquired resistance. Here’s a step-by-step guide to investigate this phenomenon:

  • Confirm the IC50 Shift:

    • Action: Perform a dose-response experiment using a cell viability assay (e.g., MTT assay) to precisely quantify the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of resistance.

    • Interpretation: An IC50 shift of >1.5-fold is generally considered significant.[3][4] However, much larger shifts (e.g., >10-fold) are often observed in highly resistant cell lines.[5]

  • Investigate Target-Related Mechanisms:

    • Action: Sequence the kinase domain of the c-Kit gene (exons 11, 13, 17) in both the parental and resistant cell lines using Sanger sequencing.

    • Interpretation: The presence of a new mutation in the resistant cell line that is absent in the parental line strongly suggests a target-based resistance mechanism.

    • Action: Perform a Western blot to compare the total and phosphorylated levels of c-Kit in parental and resistant cells, both with and without this compound treatment.

    • Interpretation: A significant increase in total c-Kit expression in the resistant line could indicate gene amplification. Persistent phosphorylation of c-Kit in the presence of this compound in the resistant line, which is absent in the parental line, points towards a resistance mechanism at the level of the target.

  • Explore Bypass Pathway Activation:

    • Action: Use Western blotting to examine the phosphorylation status of key proteins in alternative signaling pathways (e.g., p-MET, p-EGFR, p-Akt, p-ERK) in both cell lines in the presence of this compound.

    • Interpretation: Increased phosphorylation of proteins in a bypass pathway in the resistant cell line, despite c-Kit inhibition by this compound, suggests that the cells have re-routed their signaling to survive.

Issue 2: My cell viability assay results are inconsistent or have high background.

Inconsistent results in cell viability assays can be due to several factors. Here are some common troubleshooting steps:

  • Cell Seeding Density: Ensure that cells are seeded at an optimal density to maintain exponential growth throughout the experiment. Over-confluency can lead to cell death and affect results.

  • Reagent Preparation and Handling: Prepare fresh MTT or other viability reagents for each experiment. Ensure complete solubilization of the formazan crystals in an MTT assay before reading the absorbance.

  • Incubation Times: Optimize the incubation time for both the drug treatment and the viability reagent.

  • Plate Edge Effects: To minimize "edge effects" in 96-well plates, avoid using the outer wells or fill them with sterile media/PBS.

  • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly affect cell health and experimental outcomes.

Quantitative Data Summary

The following tables summarize quantitative data related to TKI resistance, which can serve as a reference for your experiments with this compound.

Table 1: Frequency of c-Kit Mutations in Acute Myeloid Leukemia (AML)

ExonMutation Frequency in CBF-AMLReference
Exon 852.5% of KIT-mutated cases[6]
Exon 1115.68% - 23.3% of AML cases[7][8]
Exon 1745% of KIT-mutated cases[6]

Table 2: Prevalence of Bypass Signaling Mechanisms in TKI Resistance (Example from EGFR TKIs in NSCLC)

Bypass MechanismFrequency of Acquired ResistanceReference
MET Amplification5% - 22%[9]
HER2 Amplification~12%[10]
AXL Activation~20%[11]

Table 3: Example of IC50 Fold Change in a TKI-Resistant Cell Line

Cell LineTKIIC50 (nM)IC50 Fold ChangeReference
HCC827 (Parental)Erlotinib~197-
HCC827ER (Resistant)Erlotinib>2200>11.2

Key Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of this compound.

  • Determine the initial IC50: First, determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT assay).

  • Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the concentration of this compound in the culture medium by 1.5 to 2-fold.[5]

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.

  • Repeat Dose Escalation: Repeat the process of stepwise dose escalation over several months.

  • Characterization of Resistant Cells: Periodically, and once a significantly resistant population is established (e.g., grows steadily in a concentration >10x the initial IC50), characterize the resistant cell line by re-evaluating the IC50 and comparing it to the parental line.

  • Cryopreservation: At each stage of increased resistance, it is crucial to freeze down vials of the cells as a backup.

Protocol 2: MTT Cell Viability Assay

This protocol outlines the steps for performing a colorimetric MTT assay to determine cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cells with a range of concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of Phosphorylated Kinases

This protocol describes the detection of phosphorylated c-Kit and downstream signaling proteins.

  • Sample Preparation: Lyse cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent for phosphoprotein detection as it contains casein, a phosphoprotein.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-c-Kit) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Stripping and Reprobing: To assess total protein levels, the membrane can be stripped of the antibodies and reprobed with an antibody against the total (non-phosphorylated) form of the protein.

Protocol 4: Sanger Sequencing of the c-Kit Kinase Domain

This protocol provides a general workflow for identifying mutations in the c-Kit kinase domain.

  • RNA Extraction: Extract total RNA from both parental and this compound-resistant cell lines.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: Amplify the specific exons of the c-Kit kinase domain (e.g., exons 11, 13, 17) from the cDNA using polymerase chain reaction (PCR) with specific primers flanking these regions.

  • PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.

  • Sanger Sequencing Reaction: Perform the sequencing reaction using the purified PCR product, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotides (ddNTPs).

  • Capillary Electrophoresis: Separate the resulting DNA fragments by size using capillary electrophoresis.

  • Data Analysis: Analyze the sequencing data using appropriate software to identify any nucleotide changes (mutations) in the resistant cell line compared to the parental cell line.

Visualizations

APcK110_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Kit c-Kit PI3K PI3K c-Kit->PI3K STAT3/5 STAT3/5 c-Kit->STAT3/5 Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation STAT3/5->Proliferation This compound This compound This compound->c-Kit

Caption: this compound inhibits c-Kit, blocking downstream signaling pathways.

Resistance_Mechanisms cluster_target Target Alteration cluster_bypass Bypass Pathways cluster_efflux Drug Efflux APcK110_Resistance This compound Resistance c-Kit_Mutation c-Kit Mutation APcK110_Resistance->c-Kit_Mutation c-Kit_Amplification c-Kit Amplification APcK110_Resistance->c-Kit_Amplification MET_Activation MET Activation APcK110_Resistance->MET_Activation EGFR_Activation EGFR Activation APcK110_Resistance->EGFR_Activation MDR1_Upregulation MDR1 Upregulation APcK110_Resistance->MDR1_Upregulation Experimental_Workflow Start Decreased Sensitivity IC50 Confirm IC50 Shift (MTT Assay) Start->IC50 Sequence Sequence c-Kit (Sanger) IC50->Sequence Mutation Mutation Found? Sequence->Mutation Western Analyze Protein Expression/Phosphorylation (Western Blot) Amplification c-Kit Overexpressed? Western->Amplification Bypass Investigate Bypass Pathways Bypass_Active Bypass Active? Bypass->Bypass_Active Mutation->Western No End_Mutation Target Mutation Mutation->End_Mutation Yes Amplification->Bypass No End_Amplification Target Amplification Amplification->End_Amplification Yes End_Bypass Bypass Activation Bypass_Active->End_Bypass Yes End_Unknown Other Mechanism Bypass_Active->End_Unknown No

References

Technical Support Center: APcK110 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for APcK110. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficacy of this compound in your experiments.

Compound Profile: this compound

For the purposes of this guide, this compound is a hypothetical, potent, and selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) alpha isoform (PI3Kα). The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2][3] this compound is designed to specifically target PI3Kα, which is frequently mutated and hyperactivated in various cancer types.[4]

I. Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the use of this compound.

Issue 1: Suboptimal Inhibition of PI3K Signaling

Q1: We are not observing the expected decrease in phosphorylation of Akt (a downstream target of PI3K) after this compound treatment. What could be the reason?

A1: Several factors could contribute to this observation:

  • Compound Integrity and Concentration:

    • Solution Stability: Ensure that this compound is properly dissolved and has not precipitated out of solution. We recommend preparing fresh solutions for each experiment.

    • Concentration Verification: Verify the concentration of your this compound stock solution.

    • Dose-Response: Perform a dose-response experiment to ensure you are using an effective concentration for your specific cell line. The IC50 can vary significantly between cell lines.

  • Experimental Conditions:

    • Treatment Duration: The time required to observe maximal inhibition of Akt phosphorylation can vary. A time-course experiment (e.g., 1, 4, 8, and 24 hours) is recommended to determine the optimal treatment duration.

    • Cellular Context: The genetic background of your cells is crucial. Cells with mutations downstream of PI3K (e.g., activating mutations in Akt or loss of PTEN) may be less sensitive to PI3Kα inhibition.[5]

  • Assay-Specific Issues:

    • Antibody Quality: Ensure your phospho-Akt (p-Akt) antibody is specific and validated for Western blotting.[6]

    • Loading Controls: Always include a total Akt loading control to confirm that the observed changes are in the phosphorylated protein and not the total protein levels.[7]

    • Positive Control: Use a known activator of the PI3K pathway (e.g., IGF-1 or EGF) to confirm that the pathway is responsive in your cell system.[8]

Issue 2: High IC50 Value in Cell Viability Assays

Q2: The IC50 value of this compound in our cell viability assay is higher than expected. How can we improve its potency?

A2: A higher-than-expected IC50 value can be due to several reasons:

  • Cell Line Resistance:

    • Redundant Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways (e.g., the MAPK/ERK pathway) to bypass the PI3K blockade.[9]

    • Drug Efflux Pumps: Overexpression of multidrug resistance pumps can reduce the intracellular concentration of this compound.

  • Assay Parameters:

    • Assay Duration: For an antiproliferative agent, a longer incubation time (e.g., 72 hours) may be necessary to observe a significant effect on cell viability.

    • Seeding Density: Ensure that the cell seeding density is optimal for the duration of the assay to avoid artifacts from overgrowth or nutrient depletion.

  • Strategies to Enhance Efficacy:

    • Combination Therapy: Consider combining this compound with inhibitors of other signaling pathways, such as MEK inhibitors, to achieve a synergistic effect.[9]

    • Intermittent Dosing: Some studies suggest that intermittent dosing schedules for PI3K inhibitors can enhance anti-tumor efficacy and reduce toxicity.[10]

Issue 3: Inconsistent Results in In Vitro Kinase Assays

Q3: We are observing high variability in our in vitro kinase assays with this compound. What are the potential sources of this inconsistency?

A3: In vitro kinase assays are sensitive to a variety of factors:

  • Reagent Quality:

    • Enzyme Activity: Ensure the recombinant PI3Kα enzyme is active and used at a concentration within the linear range of the assay.

    • ATP Concentration: The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration. It is recommended to use an ATP concentration close to the Km value for the enzyme.[11]

  • Assay Conditions:

    • Incubation Time and Temperature: Optimize the incubation time and maintain a consistent temperature to ensure the reaction proceeds optimally.

    • Buffer Components: The composition of the assay buffer, including divalent cation concentrations, can influence enzyme activity.

  • Assay Readout:

    • Signal Interference: If using a fluorescence- or luminescence-based assay, screen for potential interference from this compound itself (e.g., autofluorescence or quenching).[12]

    • Assay Technology: Different assay formats (e.g., radiometric, fluorescence polarization, TR-FRET) have different sensitivities and potential for artifacts.[13]

II. Experimental Protocols

Protocol 1: Western Blot for Phospho-Akt (Ser473) Inhibition

This protocol details the steps to assess the inhibition of PI3K signaling by measuring the phosphorylation of its downstream effector, Akt.

1. Cell Culture and Treatment: a. Seed cells (e.g., MCF-7, a cell line with a known PIK3CA mutation) in 6-well plates and allow them to adhere overnight. b. Serum-starve the cells for 12-16 hours to reduce basal PI3K pathway activity. c. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 4 hours. d. Optional: Include a positive control by stimulating with a growth factor like insulin (100 ng/mL) for 15 minutes.[8]

2. Protein Lysate Preparation: a. Wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. b. Separate the proteins on a 10% SDS-polyacrylamide gel.[8] c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[7] e. Incubate the membrane with primary antibodies against phospho-Akt (Ser473) (1:1000 dilution) and total Akt (1:1000 dilution) overnight at 4°C.[14] f. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[7] g. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: MTT Cell Viability Assay

This protocol is for determining the IC50 of this compound by measuring its effect on cell metabolic activity.[15]

1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. b. Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare a serial dilution of this compound in culture medium. b. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO). c. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

3. MTT Assay: a. Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15] b. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16] c. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17] d. Incubate the plate overnight at 37°C.

4. Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader.[18] b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

III. Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase IsoformIC50 (nM)
PI3Kα5
PI3Kβ150
PI3Kδ250
PI3Kγ300
mTOR>1000

Data are representative and may vary based on assay conditions.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypePIK3CA StatusIC50 (nM, 72h)
MCF-7BreastE545K Mutant50
T47DBreastH1047R Mutant75
PC-3ProstatePTEN Null200
A549LungWild-Type>1000

IC50 values are indicative and can be influenced by experimental variables.

IV. Visualizations

Signaling Pathway Diagram

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion This compound This compound This compound->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis KinaseAssay In Vitro Kinase Assay (Determine biochemical IC50) CellLines Select Cancer Cell Lines (Varying PIK3CA status) KinaseAssay->CellLines DoseResponse Dose-Response Treatment (this compound) CellLines->DoseResponse WesternBlot Western Blot Analysis (p-Akt/Total Akt) DoseResponse->WesternBlot ViabilityAssay Cell Viability Assay (MTT) (Determine cellular IC50) DoseResponse->ViabilityAssay DataAnalysis Analyze Data & Compare Biochemical vs. Cellular Potency WesternBlot->DataAnalysis ViabilityAssay->DataAnalysis Troubleshoot Troubleshoot & Optimize (If necessary) DataAnalysis->Troubleshoot Discrepancies?

Caption: Workflow for assessing the efficacy of this compound.

References

Cell line specific responses to APcK110

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of APcK110, a novel c-Kit inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, potent, and selective inhibitor of the c-Kit receptor tyrosine kinase.[1] Its primary mechanism of action involves binding to the ATP-binding pocket of c-Kit, which inhibits its autophosphorylation and subsequent activation of downstream signaling pathways. This ultimately leads to the suppression of cell proliferation and the induction of apoptosis in sensitive cell lines.[2]

Q2: Which signaling pathways are affected by this compound treatment?

A2: this compound has been shown to inhibit the phosphorylation of c-Kit and its downstream effectors, primarily the STAT3, STAT5, and PI3K/Akt signaling pathways.[2] Inhibition of these pathways disrupts critical cellular processes, including proliferation, survival, and differentiation.

Q3: How does this compound induce cell death?

A3: this compound induces caspase-dependent apoptosis.[2] Treatment with this compound leads to the cleavage and activation of caspase-3 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[2]

Q4: In which cell lines has this compound shown activity?

A4: this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in acute myeloid leukemia (AML) and mastocytosis cell lines. Notably, its efficacy varies among different cell lines, with the most significant effects observed in cells dependent on c-Kit signaling.[2]

Cell Line-Specific Responses to this compound

The response to this compound can vary significantly between different cell lines. This variability is primarily linked to the cell line's dependence on c-Kit signaling, which can be influenced by factors such as c-Kit mutation status and the presence of its ligand, stem cell factor (SCF).

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on various cell lines as reported in the literature.

Table 1: Anti-proliferative Activity of this compound

Cell Linec-Kit StatusIC50 (72h)% Growth Inhibition (at 500 nM, 72h)Reference
OCI/AML3Wild-type, SCF-responsive175 nM~80%[2]
HMC1.2Activating mutations (V560G, D816V)Not explicitly reported, but significant inhibition observed~80%[2]
OCIM2Wild-typeNot explicitly reported, less sensitive than OCI/AML3Marginally affected[2]

Table 2: Pro-apoptotic Activity of this compound in OCI/AML3 Cells

TreatmentDurationParameterObservationReference
500 nM this compound2 hoursSub-G0 Cell PopulationIncrease from 10% (control) to 27%[2]
500 nM this compoundNot specifiedApoptotic Cell Fraction (Annexin V)Increase from 21% (baseline) to 73%[2]
500 nM this compound + Z-VAD-FMK (caspase inhibitor)Not specifiedApoptotic Cell Fraction (Annexin V)Reduction to 26%[2]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess the cellular response to this compound.

Cell Viability and Proliferation (MTT Assay)

This protocol is a general guideline for assessing cell viability and can be adapted for specific cell lines and experimental conditions.

Materials:

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This protocol outlines the general steps for detecting the phosphorylation status of proteins in the c-Kit signaling pathway.

Materials:

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-c-Kit, anti-c-Kit, anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with this compound at various concentrations and time points.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Caspase-3 and PARP Cleavage)

This Western blot-based protocol is used to detect key markers of apoptosis.

Procedure: Follow the Western blotting protocol described above, using primary antibodies specific for cleaved caspase-3 and cleaved PARP. An increase in the levels of these cleaved proteins indicates the induction of apoptosis.

Visualizations

Signaling Pathway of this compound Action

APcK110_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Kit c-Kit STAT3/5 STAT3/5 c-Kit->STAT3/5 Activates PI3K PI3K c-Kit->PI3K Activates Proliferation Proliferation STAT3/5->Proliferation Promotes Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival Promotes Caspase-3 Caspase-3 PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Executes Cleaved PARP Cleaved PARP This compound This compound This compound->c-Kit Inhibition This compound->Caspase-3 Induces APcK110_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., OCI/AML3, HMC1.2) APcK110_Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->APcK110_Treatment MTT_Assay MTT Assay (Cell Viability/Proliferation) APcK110_Treatment->MTT_Assay Western_Blot Western Blot (Signaling & Apoptosis Markers) APcK110_Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) APcK110_Treatment->Apoptosis_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Protein_Expression Phosphorylation & Cleavage Analysis Western_Blot->Protein_Expression Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification

References

Validation & Comparative

APcK110 vs. Imatinib in Acute Myeloid Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the inhibition of the c-Kit tyrosine kinase has emerged as a promising strategy. This guide provides a detailed, objective comparison of two c-Kit inhibitors, APcK110 and imatinib, with a focus on their preclinical performance in AML models. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the therapeutic potential and mechanistic differences between these two compounds.

Executive Summary

This compound, a novel c-Kit inhibitor, has demonstrated superior preclinical activity against AML cells compared to the established multi-kinase inhibitor, imatinib. In vitro studies have shown that this compound is a more potent inhibitor of AML cell proliferation, effectively targeting the c-Kit signaling pathway and inducing apoptosis. While imatinib has been evaluated in clinical trials for c-Kit-positive AML, this compound's clinical development in AML remains to be publicly documented. This guide synthesizes the available preclinical data, offering a direct comparison of their efficacy, mechanisms of action, and supporting experimental evidence.

Data Presentation: In Vitro Efficacy

The following tables summarize the quantitative data from preclinical studies, highlighting the comparative efficacy of this compound and imatinib in AML cell lines.

Table 1: Inhibition of Cell Viability in OCI/AML3 Cells

CompoundConcentration (nM)Cell Viability (%)IC50 (nM)Citation
This compound25035175[1]
Imatinib25052Not Reported[1]
Dasatinib25048Not Reported[1]

Data derived from an MTT assay after 72 hours of incubation.[1]

Table 2: Inhibition of AML Cell Proliferation

CompoundConcentration (nM)Inhibition of Proliferation (%)Citation
This compound50080[2]
Dasatinib50060[2]
Imatinib500No inhibition[2]

Data from an unspecified proliferation assay on AML cells.[2]

Mechanism of Action: Targeting the c-Kit Signaling Pathway

Both this compound and imatinib exert their anti-leukemic effects by inhibiting the c-Kit receptor tyrosine kinase, a key player in the proliferation and survival of AML blasts. However, preclinical evidence suggests that this compound is a more potent inhibitor of this pathway.

Upon activation by its ligand, stem cell factor (SCF), the c-Kit receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PI3K/Akt and STAT pathways, are crucial for cell survival and proliferation.

This compound has been shown to effectively block the phosphorylation of c-Kit and its downstream effectors, including Akt, STAT3, and STAT5, in a dose-dependent manner.[1][2] This comprehensive inhibition leads to the induction of apoptosis, as evidenced by the cleavage of caspase-3 and PARP.[1][2] While imatinib also targets c-Kit, its potency against AML cells in preclinical models appears to be lower than that of this compound.[1]

Signaling Pathway Diagram: this compound Inhibition of c-Kit Signaling

APcK110_cKit_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Kit c-Kit p-c-Kit p-c-Kit c-Kit->p-c-Kit Autophosphorylation SCF SCF SCF->c-Kit Binds PI3K PI3K p-c-Kit->PI3K STAT3/5 STAT3/5 p-c-Kit->STAT3/5 Akt Akt PI3K->Akt p-Akt p-Akt Akt->p-Akt Survival Survival p-Akt->Survival p-STAT3/5 p-STAT3/5 STAT3/5->p-STAT3/5 Proliferation Proliferation p-STAT3/5->Proliferation This compound This compound This compound->p-c-Kit Inhibits

Caption: this compound inhibits c-Kit autophosphorylation, blocking downstream PI3K/Akt and STAT signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Cell Viability (MTT) Assay
  • Cell Seeding: AML cell lines (e.g., OCI/AML3) are seeded in 96-well plates at a specified density.

  • Drug Incubation: Cells are incubated with increasing concentrations of this compound, imatinib, or a vehicle control for 72 hours.[1]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.

Western Immunoblotting
  • Cell Lysis: AML cells treated with this compound or control are lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-c-Kit, total c-Kit, phospho-Akt, total Akt, phospho-STAT3/5, total STAT3/5, cleaved caspase-3, PARP, and a loading control like β-actin).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Assay
  • Cell Preparation: Primary AML cells or AML cell lines are suspended in a semi-solid medium, such as methylcellulose.

  • Drug Treatment: The cells are treated with various concentrations of this compound, imatinib, or a vehicle control.

  • Plating: The cell suspension is plated in culture dishes.

  • Incubation: The plates are incubated for a period of 7 to 14 days to allow for colony formation.

  • Colony Counting: The number of colonies (defined as a cluster of a certain number of cells, e.g., >40) is counted using a microscope.

  • Data Analysis: The inhibition of colony formation is calculated relative to the vehicle-treated control.

In Vivo Xenograft Mouse Model
  • Cell Implantation: Immunodeficient mice (e.g., NOD-SCID) are sublethally irradiated and then injected intravenously with human AML cells (e.g., OCI/AML3).[3]

  • Drug Administration: After a period to allow for engraftment (e.g., 10 days), the mice are treated with this compound or a vehicle control (e.g., phosphate-buffered saline) via intraperitoneal injection on a specified schedule (e.g., every other day).[3]

  • Monitoring: The mice are monitored for signs of disease progression and survival.

  • Data Analysis: Survival data is analyzed using Kaplan-Meier curves and statistical tests (e.g., log-rank test) to determine the effect of the treatment on survival.[3]

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase (starting Day 10) cluster_monitoring Monitoring & Analysis Irradiation Sub-lethal Irradiation of NOD-SCID Mice Injection Intravenous Injection of OCI/AML3 Cells Irradiation->Injection Treatment_Group This compound (i.p. every other day) Injection->Treatment_Group Control_Group PBS Control (i.p. every other day) Injection->Control_Group Monitoring Monitor for Disease Progression & Survival Treatment_Group->Monitoring Control_Group->Monitoring Analysis Kaplan-Meier Survival Analysis Monitoring->Analysis

Caption: Workflow for assessing the in vivo efficacy of this compound in an AML xenograft mouse model.

Clinical Trial Landscape

This compound

As of the latest available information, there are no publicly registered clinical trials evaluating this compound in patients with AML. Preclinical studies from 2009 and 2011 recommended that this compound and similar compounds be evaluated in clinical trials for AML patients.[1][3]

Imatinib

Imatinib has been investigated in several clinical trials for patients with c-Kit-positive AML. A phase 2 pilot study of imatinib monotherapy in patients with refractory or relapsed c-Kit-positive AML showed modest clinical activity, with five responses observed in 21 patients.[4][5] Another phase 2 trial evaluated the combination of low-dose cytarabine and imatinib in older patients with c-Kit-positive AML and high-risk myelodysplastic syndrome, demonstrating a low objective hematologic response rate (11%).[6] A more recent phase 2 trial investigated imatinib as maintenance therapy for newly diagnosed c-Kit-positive AML patients after post-remission therapy and suggested a potential improvement in progression-free survival for patients under 60 years of age compared to historical controls.[7]

Conclusion

The preclinical data strongly suggests that this compound is a more potent inhibitor of AML cell growth and survival in vitro compared to imatinib. Its ability to robustly inhibit the c-Kit signaling pathway and induce apoptosis underscores its potential as a targeted therapeutic for AML. Furthermore, this compound has demonstrated in vivo efficacy in a xenograft mouse model, significantly extending survival.[3]

In contrast, while imatinib has been evaluated in the clinical setting for c-Kit-positive AML, its efficacy has been modest. The lack of publicly available clinical trial data for this compound in AML makes a direct clinical comparison impossible at this time. However, the compelling preclinical profile of this compound warrants further investigation and highlights its potential as a promising candidate for future clinical development in the treatment of Acute Myeloid Leukemia.

References

APcK110 vs. Dasatinib: A Comparative Guide to c-Kit Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating c-Kit signaling pathways in oncology and other therapeutic areas, the selection of a potent and selective inhibitor is paramount. This guide provides a comprehensive comparison of two noteworthy c-Kit inhibitors: APcK110, a novel and highly potent agent, and dasatinib, a multi-targeted tyrosine kinase inhibitor. This analysis is based on available preclinical data to assist in making informed decisions for future research and development.

At a Glance: Key Performance Indicators

MetricThis compoundDasatinibReference
c-Kit IC50 (Cell-free) Favorable IC50 value in a c-Kit kinase assay (specific value not publicly available)79 nM (wild-type)[1][2][3][4][5]
c-Kit (D816V mutant) IC50 (Cell-free) Not specified37 nM[3]
Cellular Proliferation Inhibition (OCI/AML3 cells) More potent inhibitor than dasatinib. At 250 nM, cell viability was 35% of control.[5] IC50 = 175 nM.[6][7]Less potent inhibitor than this compound. At 250 nM, cell viability was 48% of control.[5][5]

Mechanism of Action and Target Profile

This compound is a novel, structure-based designed inhibitor of c-Kit.[6] Its development was specifically aimed at targeting c-Kit, suggesting a potentially more selective profile. Preclinical studies have shown that this compound effectively inhibits the proliferation of AML cell lines and primary patient samples.[8]

Dasatinib , in contrast, is a multi-targeted tyrosine kinase inhibitor. While it is a potent inhibitor of c-Kit, it also targets a range of other kinases, including BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), EPHA2, and PDGFRβ.[1] This broader target profile can be advantageous in certain contexts but may also lead to off-target effects.

Head-to-Head Comparison: Preclinical Efficacy in AML

A key study directly compared the anti-proliferative effects of this compound and dasatinib in the OCI/AML3 acute myeloid leukemia cell line, which expresses wild-type c-Kit. The results demonstrated that this compound is a more potent inhibitor of OCI/AML3 proliferation than dasatinib.[5][9] After a 72-hour incubation, this compound at a concentration of 250 nM reduced cell viability to 35% of the control, whereas dasatinib at the same concentration resulted in 48% cell viability.[5] Furthermore, this compound exhibited an IC50 of 175 nM in OCI/AML3 cells.[6][7]

Impact on Downstream c-Kit Signaling

Both this compound and dasatinib exert their effects by inhibiting the phosphorylation of c-Kit and its downstream signaling molecules.

This compound has been shown to decrease the levels of phospho-Akt, phospho-Stat3, and phospho-Stat5 in a time- and dose-dependent manner.[5][6][9] This demonstrates its activity on the key downstream pathways regulated by c-Kit that are involved in cell survival and proliferation.

Dasatinib also inhibits the tyrosine phosphorylation of oncogenic forms of c-Kit.[10] Its inhibitory action on the downstream signaling pathways of c-Kit is a crucial part of its mechanism of action in c-Kit-driven cancers.

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This assay is used to assess the cytotoxic and anti-proliferative effects of the inhibitors.

Materials:

  • AML cell lines (e.g., OCI/AML3)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • This compound and dasatinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound and dasatinib in the culture medium.

  • Add 100 µL of the inhibitor dilutions to the respective wells and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis of c-Kit Signaling

This method is used to determine the effect of the inhibitors on the phosphorylation status of key signaling proteins downstream of c-Kit.

Materials:

  • AML cell lines

  • This compound and dasatinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-c-Kit, total c-Kit, phospho-Akt, total Akt, phospho-Stat3, and total Stat3

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE equipment and PVDF membranes

Procedure:

  • Treat AML cells with varying concentrations of this compound or dasatinib for a specified time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Clonogenic Assay for Primary AML Cells

This assay assesses the effect of the inhibitors on the proliferative capacity of primary AML progenitor cells.

Materials:

  • Primary AML patient samples

  • Ficoll-Paque for mononuclear cell separation

  • MethoCult™ medium

  • This compound and dasatinib

  • 35 mm culture dishes

Procedure:

  • Isolate mononuclear cells from primary AML patient samples using Ficoll-Paque density gradient centrifugation.

  • Resuspend the cells in Iscove's Modified Dulbecco's Medium (IMDM).

  • Mix the cells with MethoCult™ medium containing the desired concentrations of this compound or dasatinib.

  • Plate the cell/MethoCult™ mixture into 35 mm culture dishes.

  • Incubate the dishes for 10-14 days at 37°C in a humidified 5% CO2 atmosphere.

  • Count the colonies (defined as aggregates of >40 cells) using an inverted microscope.

  • Calculate the inhibition of colony formation relative to the untreated control.

Visualizing the c-Kit Signaling Pathway and Inhibition

The following diagrams illustrate the c-Kit signaling pathway and the experimental workflow for inhibitor comparison.

cKit_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit c-Kit Receptor PI3K PI3K cKit->PI3K Activates STAT3 STAT3 cKit->STAT3 Activates SCF SCF SCF->cKit Binds Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Proliferation This compound This compound This compound->cKit Inhibits Dasatinib Dasatinib Dasatinib->cKit Inhibits

Caption: c-Kit signaling pathway and points of inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis AML_Cells AML Cell Lines (e.g., OCI/AML3) Inhibitors This compound vs. Dasatinib (Varying Concentrations) AML_Cells->Inhibitors MTT MTT Assay (Cell Viability) Inhibitors->MTT Western Western Blot (Signaling Pathway Analysis) Inhibitors->Western Clonogenic Clonogenic Assay (Proliferation) Inhibitors->Clonogenic Data Compare IC50 Values & Phosphorylation Levels MTT->Data Western->Data Clonogenic->Data

Caption: Experimental workflow for comparing inhibitors.

Conclusion

Both this compound and dasatinib are effective inhibitors of c-Kit. The available data suggests that This compound is a more potent inhibitor of proliferation in c-Kit wild-type AML cells compared to dasatinib . The choice between these two inhibitors will depend on the specific research question. For studies requiring high potency and potentially greater selectivity for c-Kit, this compound presents a compelling option. Dasatinib, with its broader kinase inhibition profile, may be suitable for contexts where targeting multiple signaling pathways is desirable. Further head-to-head studies, particularly in various preclinical models and with direct enzymatic assays, would be beneficial to fully elucidate the comparative pharmacology of these two c-Kit inhibitors.

References

APcK110: A Comparative Guide to its Validation in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel c-Kit inhibitor, APcK110, with other established kinase inhibitors. The data presented here is based on preclinical studies in various cancer cell lines, with a focus on its validation in hematological malignancies.

Executive Summary

This compound is a potent inhibitor of the c-Kit receptor tyrosine kinase, a key driver in several cancers, most notably acute myeloid leukemia (AML) and mastocytosis.[1] In preclinical studies, this compound has demonstrated greater potency in inhibiting the proliferation of specific AML cell lines compared to established drugs such as imatinib and dasatinib.[1] Its mechanism of action involves the inhibition of c-Kit phosphorylation and downstream signaling pathways, leading to the induction of apoptosis. While its efficacy has been primarily documented in hematological cancer cell lines, data on its activity in solid tumor cell lines is not widely available in published literature.

Comparative Performance of this compound

The anti-proliferative activity of this compound has been evaluated in several cancer cell lines and compared with other kinase inhibitors. The following tables summarize the available quantitative data.

Table 1: Anti-Proliferative Activity of this compound in Various Cancer Cell Lines
Cell LineCancer Typec-Kit Mutation StatusThis compound IC50% Inhibition at 500 nM
OCI/AML3Acute Myeloid LeukemiaWild-Type175 nM (at 72h)[1]~80%[1]
HMC1.2MastocytosisV560G, D816VNot Reported~80%[1]
OCIM2Acute Myeloid LeukemiaWild-TypeNot Reported~25%[1]
Table 2: Comparative Anti-Proliferative Activity with other Kinase Inhibitors in OCI/AML3 Cells
CompoundTarget(s)Cell Viability at 250 nM (72h)
This compound c-Kit 35% [1]
ImatinibBcr-Abl, c-Kit, PDGFR52%[1]
DasatinibBcr-Abl, Src family, c-Kit, PDGFR48%[1]

Mechanism of Action: c-Kit Signaling Inhibition

This compound exerts its anti-cancer effects by targeting the c-Kit signaling pathway. Upon binding to its ligand, stem cell factor (SCF), the c-Kit receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation and survival. This compound acts as a competitive inhibitor at the ATP-binding site of the c-Kit kinase domain, preventing its phosphorylation and subsequent activation of downstream pathways such as the STAT and PI3K/Akt pathways.[1] This inhibition ultimately leads to cell cycle arrest and apoptosis.[1]

APcK110_Mechanism_of_Action cluster_membrane Cell Membrane c-Kit c-Kit PI3K PI3K c-Kit->PI3K Activates STAT3 STAT3 c-Kit->STAT3 Activates STAT5 STAT5 c-Kit->STAT5 Activates SCF SCF SCF->c-Kit Binds This compound This compound This compound->c-Kit Inhibits Phosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis STAT3->Proliferation STAT3->Apoptosis STAT5->Proliferation STAT5->Apoptosis

This compound inhibits c-Kit signaling pathway.

Experimental Validation Workflow

The validation of this compound in cancer cell lines typically follows a multi-step experimental workflow to assess its anti-proliferative and pro-apoptotic effects, and to elucidate its mechanism of action.

Experimental_Workflow start Cancer Cell Lines (e.g., OCI/AML3, HMC1.2) drug_treatment This compound Treatment (Dose-Response) start->drug_treatment cell_viability Cell Viability Assay (MTT Assay) drug_treatment->cell_viability apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) drug_treatment->apoptosis_assay western_blot Western Blot Analysis (p-Kit, p-Akt, p-STAT3/5, Caspase-3, PARP) drug_treatment->western_blot data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) cell_viability->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on This compound Efficacy data_analysis->conclusion

Workflow for this compound validation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., OCI/AML3, HMC1.2) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Drug Treatment: Cells are treated with various concentrations of this compound (or comparative inhibitors) for a specified duration (e.g., 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Cell Lysis: Cells treated with this compound are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-Kit, total-Kit, phospho-Akt, total-Akt, cleaved caspase-3, PARP, and a loading control like β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

  • Cell Treatment: Cells are treated with this compound for the desired time.

  • Cell Harvesting and Washing: Cells are harvested and washed twice with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

This compound is a promising novel c-Kit inhibitor with potent anti-proliferative and pro-apoptotic activity in AML and mastocytosis cell lines harboring both wild-type and mutated c-Kit.[1] Its in vitro performance in specific AML cell lines surpasses that of established kinase inhibitors like imatinib and dasatinib.[1] The lack of extensive public data on its efficacy in solid tumor cell lines suggests a focused development for hematological malignancies or a need for further investigation in a broader range of cancers. The detailed protocols and workflow provided in this guide offer a framework for the continued evaluation and comparison of this compound and other kinase inhibitors in cancer research.

References

APcK110: A Preclinical Comparative Analysis in Primary Patient Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of APcK110, a novel c-Kit inhibitor, with other therapeutic alternatives for Acute Myeloid Leukemia (AML). The data presented is derived from in vitro studies on primary patient samples and AML cell lines.

Executive Summary

This compound demonstrates significant preclinical activity against AML cells by selectively targeting the c-Kit receptor tyrosine kinase. In primary AML patient samples and cell lines, this compound has been shown to inhibit proliferation and induce apoptosis more potently than other established c-Kit inhibitors such as imatinib and dasatinib.[1][2][3] Notably, this compound's efficacy extends to inhibiting downstream signaling pathways including STAT3, STAT5, and Akt.[1][2] While these preclinical findings are promising, it is important to note that this compound has not yet been evaluated in human clinical trials.

Mechanism of Action: Targeting the c-Kit Signaling Pathway

This compound functions as a potent inhibitor of the c-Kit receptor, a tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem cells and is frequently expressed on AML blasts.[1][3] Upon binding of its ligand, stem cell factor (SCF), the c-Kit receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell growth and survival. These pathways include the STAT and PI3K/Akt pathways.[1] this compound effectively blocks the phosphorylation of c-Kit, thereby inhibiting these downstream signaling events and leading to decreased cell proliferation and increased apoptosis in AML cells.[1][2]

cluster_membrane Cell Membrane SCF SCF cKit c-Kit Receptor SCF->cKit Binds p_cKit p-c-Kit cKit->p_cKit Autophosphorylation This compound This compound This compound->p_cKit Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PI3K PI3K p_cKit->PI3K STAT3 STAT3 p_cKit->STAT3 STAT5 STAT5 p_cKit->STAT5 Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Proliferation Cell Proliferation & Survival p_Akt->Proliferation p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3->Proliferation p_STAT5 p-STAT5 STAT5->p_STAT5 p_STAT5->Proliferation

Caption: this compound inhibits c-Kit signaling pathway.

Comparative Efficacy in AML Cell Lines

Studies on the OCI/AML3 human leukemia cell line, which is responsive to SCF, have demonstrated the superior potency of this compound compared to other tyrosine kinase inhibitors.

CompoundConcentration (nM)Cell Viability (%)
This compound 25035%[1]
Dasatinib 25048%[1]
Imatinib 25052%[1]
Control -100%
Data from a 72-hour MTT assay on OCI/AML3 cells.

In the HMC1.2 mastocytosis cell line, which harbors a KIT V560G mutation, and the OCI/AML3 cell line, this compound achieved 80% inhibition of proliferation at a concentration of 500 nM.[1] In contrast, the OCIM2 AML cell line, which is less dependent on SCF, showed only a 25% reduction in proliferation at the same concentration.[1]

Efficacy in Primary AML Patient Samples

This compound has shown significant inhibitory effects on the proliferation of primary AML blasts in clonogenic assays.

TreatmentEffect on Primary AML BlastsEffect on Normal Colony-Forming Cells
This compound Inhibits proliferation[1]No effect on proliferation[1]
Results from clonogenic assays on diagnostic marrow cells from 12 AML patients and 5 normal controls.

Induction of Apoptosis

This compound has been shown to induce apoptosis in AML cells in a dose-dependent manner. This is evidenced by the cleavage of caspase-3 and PARP, key markers of programmed cell death.[1][2]

Experimental Protocols

A summary of the key experimental methodologies used to evaluate the efficacy of this compound is provided below.

cluster_workflow Experimental Workflow start Primary AML Samples or Cell Lines treatment Treatment with this compound & Comparators start->treatment mtt MTT Assay (Proliferation) treatment->mtt clonogenic Clonogenic Assay (Colony Formation) treatment->clonogenic western Western Blot (Protein Phosphorylation) treatment->western apoptosis Apoptosis Assay (Caspase/PARP Cleavage) treatment->apoptosis data Data Analysis & Comparison mtt->data clonogenic->data western->data apoptosis->data

Caption: General workflow for preclinical evaluation.

Cell Proliferation (MTT) Assay: AML cell lines (OCI/AML3, OCIM2, HMC1.2) were seeded in 96-well plates and incubated with varying concentrations of this compound, imatinib, or dasatinib for 72 hours.[1] Cell viability was assessed by adding MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. The resulting formazan crystals were dissolved, and the absorbance was measured to determine the percentage of viable cells relative to untreated controls.[1]

Clonogenic Assay: Diagnostic bone marrow cells from AML patients or normal controls were cultured in methylcellulose medium with or without SCF (50 nM) and in the presence of increasing doses of this compound.[1] Colonies were counted after a specified incubation period to assess the effect on cell proliferation and colony-forming ability.[1]

Western Immunoblotting: To determine the effect of this compound on downstream signaling, AML cells were treated with the inhibitor for various times and concentrations. Cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membranes were probed with primary antibodies specific for total and phosphorylated forms of c-Kit, STAT3, STAT5, and Akt.[1]

Apoptosis Analysis: Induction of apoptosis was evaluated by detecting the cleavage of caspase-3 and PARP via Western immunoblotting in AML cells treated with this compound.[1]

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a potent and selective inhibitor of c-Kit with significant anti-leukemic activity in primary AML samples and cell lines. Its superior efficacy compared to other established c-Kit inhibitors in these in vitro models warrants further investigation. The next logical step for the development of this compound would be to conduct in vivo studies in animal models of AML to assess its safety, pharmacokinetics, and anti-tumor efficacy.[4] Successful outcomes in such studies would provide the necessary foundation for advancing this compound into clinical trials for patients with AML.

References

APcK110: A Comparative Guide to its Selectivity for c-Kit Kinase

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the c-Kit kinase inhibitor APcK110 with other established inhibitors, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and selectivity profile of novel kinase inhibitors.

Executive Summary

This compound is a novel inhibitor of the c-Kit receptor tyrosine kinase, a critical proto-oncogene involved in various cellular processes and implicated in several cancers, including acute myeloid leukemia (AML).[1][2] Experimental evidence demonstrates that this compound effectively inhibits the proliferation of cancer cell lines expressing c-Kit and blocks the phosphorylation of c-Kit and its downstream signaling effectors.[2][3][4] In comparative studies using the OCI/AML3 human myeloid leukemia cell line, this compound has shown greater potency in inhibiting cell proliferation than the clinically used multi-kinase inhibitors imatinib and dasatinib.[2][5] While a comprehensive selectivity profile of this compound against a wide panel of kinases is not publicly available, initial high-throughput screening has been performed.[6] This guide summarizes the existing data, provides context with comparable agents, and details the standard experimental protocols used for such evaluations.

Comparative Analysis of c-Kit Inhibitors

The following table summarizes the inhibitory activity of this compound in a cell-based assay and compares it with the enzymatic and cellular activities of imatinib and dasatinib, two well-characterized multi-kinase inhibitors with activity against c-Kit.

InhibitorTarget Kinase(s)IC50 ValueAssay TypeReference(s)
This compound c-Kit 175 nM Cell Proliferation (OCI/AML3 cells) [3][4][5]
Imatinibc-Kit, PDGFR, v-Abl~100 nMEnzymatic[7]
v-Abl~600 nMEnzymatic[7]
Dasatinibc-Kit79 nMEnzymatic[7][8]
Src0.8 nMEnzymatic[7][8]
Abl<1 nMEnzymatic[7][8]

Note: The IC50 value for this compound reflects its potency in a cellular environment (inhibition of cell proliferation), which can be influenced by factors like cell membrane permeability and off-target effects. The IC50 values for imatinib and dasatinib are from direct enzymatic assays, providing a measure of their biochemical potency against the purified kinase.

Signaling Pathway and Experimental Workflows

To understand the context of this compound's activity, it is essential to visualize the c-Kit signaling pathway it inhibits and the experimental workflows used to determine kinase selectivity.

c_Kit_Signaling_Pathway SCF SCF Ligand cKit c-Kit Receptor SCF->cKit Binds Dimerization Dimerization & Autophosphorylation cKit->Dimerization PI3K PI3K Dimerization->PI3K MAPK_path RAS/MAPK Pathway Dimerization->MAPK_path JAK JAK Dimerization->JAK SRC Src Kinase Dimerization->SRC AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MAPK_path->ERK ERK->Proliferation STAT STAT3/5 JAK->STAT STAT->Proliferation SRC->Proliferation This compound This compound This compound->Dimerization

Caption: The c-Kit signaling cascade is initiated by Stem Cell Factor (SCF) binding.

Kinase_Inhibitor_Workflow cluster_0 Biochemical Assays cluster_1 Selectivity Profiling cluster_2 Cell-Based Assays a Compound Library b High-Throughput Screen (Single Concentration) a->b c Identify Primary Hits b->c d Dose-Response Assay (IC50 Determination) c->d f Screen Hits Against Kinase Panel c->f e Determine Enzymatic Potency d->e i Cell Proliferation Assay (e.g., MTT) e->i j Target Phosphorylation Assay (e.g., Western Blot) e->j g Determine IC50 for Off-Targets f->g h Calculate Selectivity Index g->h k Confirm Cellular Activity & On-Target Effect i->k j->k

Caption: Workflow for evaluating kinase inhibitor potency and selectivity.

Experimental Protocols

The data presented in this guide are typically generated using standardized biochemical and cell-based assays. Below are detailed representative protocols for these key experiments.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is considered a gold standard for determining the IC50 value of an inhibitor.

1. Materials:

  • Purified recombinant c-Kit kinase enzyme.

  • Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1 peptide).

  • [γ-³²P]ATP (radiolabeled ATP).

  • Non-radiolabeled ATP.

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT).

  • Test compounds (this compound, imatinib, etc.) dissolved in DMSO.

  • Phosphocellulose filter plates.

  • Stop solution (e.g., 75 mM phosphoric acid).

  • Scintillation counter.

2. Procedure:

  • Prepare a kinase reaction mixture containing the reaction buffer, purified c-Kit enzyme, and the peptide substrate.

  • Serially dilute the test compounds in DMSO and add them to the wells of a 96-well plate. Include control wells with DMSO only (for 0% inhibition) and a known potent inhibitor or no enzyme (for 100% inhibition).

  • Transfer the kinase reaction mixture to the wells containing the test compounds and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mix of [γ-³²P]ATP and non-radiolabeled ATP to each well. The final ATP concentration should be at or near the Km value for c-Kit to ensure accurate competitive inhibition measurement.

  • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Terminate the reaction by adding a stop solution.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³²P]ATP will pass through.

  • Wash the filter plate multiple times with phosphoric acid to remove all unbound [γ-³²P]ATP.

  • Dry the plate, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This cell-based assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.[1]

1. Materials:

  • OCI/AML3 cell line.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Test compounds (this compound, imatinib, dasatinib) dissolved in DMSO.

  • 96-well flat-bottom tissue culture plates.

  • Microplate reader.

2. Procedure:

  • Seed OCI/AML3 cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow cells to acclimate.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add the diluted compounds to the appropriate wells. Include control wells with medium only (blank) and cells treated with DMSO vehicle (100% viability control).

  • Incubate the cells with the compounds for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[2]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 2 hours in the dark at room temperature to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630-650 nm.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC50 value, which is the concentration that reduces cell viability by 50%.

Conclusion

This compound is a potent inhibitor of c-Kit-dependent cell proliferation, demonstrating superior activity compared to imatinib and dasatinib in the OCI/AML3 AML cell line.[2][5] It effectively blocks the phosphorylation of c-Kit and key downstream signaling proteins, confirming its on-target activity in a cellular context.[2][3] While the precise enzymatic IC50 and a comprehensive kinome-wide selectivity profile are not publicly detailed, its potent cellular activity warrants further investigation. The experimental protocols described herein represent the standard methodologies that can be employed to further characterize the selectivity and therapeutic potential of this compound and similar kinase inhibitors.

References

APcK110 Kinase Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor APcK110, with a focus on its cross-reactivity with other kinases. Due to the limited public availability of the full quantitative screening data, this guide summarizes the known targets and provides a detailed methodology for the type of assay used to assess its selectivity.

Introduction to this compound

This compound is a novel small molecule inhibitor primarily targeting the Kit tyrosine kinase .[1] Kit kinase is a crucial receptor tyrosine kinase involved in hematopoiesis, the formation of blood cellular components.[1] Mutations in the KIT gene that lead to constitutive activation of the kinase are associated with various malignancies, including acute myeloid leukemia (AML) and mastocytosis.[1] this compound was developed as a potent inhibitor of both wild-type and mutated forms of Kit.[1]

Known Biological Activity and Signaling Pathways

This compound has been shown to inhibit the proliferation of AML cell lines and primary AML blasts.[1] Its mechanism of action involves the inhibition of Kit phosphorylation and downstream signaling pathways. Specifically, this compound has been demonstrated to inhibit the phosphorylation of:

  • Kit: The primary target of the inhibitor.

  • STAT3 (Signal Transducer and Activator of Transcription 3): A key transcription factor involved in cell growth and proliferation.

  • STAT5 (Signal Transducer and Activator of Transcription 5): Another critical transcription factor in cytokine signaling.

  • Akt (Protein Kinase B): A central kinase in a major signaling pathway that promotes cell survival and growth.

The inhibition of these downstream effectors suggests that this compound can effectively shut down the pro-survival and proliferative signals originating from an overactive Kit kinase.

Below is a diagram illustrating the signaling pathway affected by this compound.

APcK110_Signaling_Pathway cluster_downstream Downstream Signaling SCF SCF Kit Kit Receptor (Tyrosine Kinase) SCF->Kit activates STAT3 STAT3 Kit->STAT3 phosphorylates STAT5 STAT5 Kit->STAT5 phosphorylates Akt Akt Kit->Akt phosphorylates This compound This compound This compound->Kit inhibits Proliferation Cell Proliferation & Survival STAT3->Proliferation STAT5->Proliferation Akt->Proliferation

Figure 1. this compound inhibits Kit kinase and its downstream signaling pathways.

Cross-Reactivity Profile of this compound

A primary high-throughput screening of this compound was conducted by Ambit Biosciences (now part of Eurofins Discovery) against a panel of 240 human kinases.[1] This screening was performed using the KINOMEscan™ technology, a competition-based binding assay. The screening was performed at a single concentration of 10 μmol/L.

Unfortunately, the detailed quantitative results of this broad kinase screen, typically presented as "percent of control" or dissociation constants (Kd), are not publicly available in the scientific literature or public databases. This limits a comprehensive, quantitative comparison of this compound's binding affinity across the human kinome with other kinase inhibitors.

Without the specific data, we can infer that kinases showing significant inhibition in such a screen would be considered potential off-targets of this compound. The lack of published widespread off-target effects may suggest a degree of selectivity for Kit, but this cannot be definitively concluded without the full dataset.

Experimental Protocols: KINOMEscan™ Assay

The KINOMEscan™ platform is a widely used method for assessing kinase inhibitor selectivity. The assay is based on a proprietary site-directed competition binding assay .

Principle of the Assay

The core of the assay involves a competition for binding to the active site of a kinase between the test compound (this compound) and an immobilized, proprietary, active-site directed ligand. The kinases are produced as fusions with a T7 bacteriophage.

The experimental workflow can be summarized as follows:

KINOMEscan_Workflow cluster_components Assay Components cluster_outcomes Possible Outcomes Test_Compound Test Compound (e.g., this compound) Incubation Incubation Test_Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Immobilized_Ligand Immobilized Ligand on Solid Support Immobilized_Ligand->Incubation Binding Compound Binds Kinase Incubation->Binding High Affinity No_Binding Compound Does Not Bind Kinase Incubation->No_Binding Low/No Affinity Quantification Quantification by qPCR Binding->Quantification No_Binding->Quantification Results Results (% of Control) Quantification->Results

Figure 2. General workflow of the KINOMEscan™ competition binding assay.
Detailed Methodology

  • Kinase Preparation: A comprehensive panel of human kinases are expressed and purified. In the KINOMEscan assay, kinases are often tagged with DNA for later quantification.

  • Immobilized Ligand: A proprietary ligand that binds to the ATP-binding site of a broad range of kinases is immobilized on a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinase, the test compound (this compound), and the immobilized ligand are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Separation: The solid support with the bound kinase-ligand complex is separated from the unbound components.

  • Quantification: The amount of kinase bound to the solid support is quantified. In the case of DNA-tagged kinases, this is typically done using quantitative PCR (qPCR), which provides a highly sensitive readout.

  • Data Analysis: The amount of kinase bound to the support in the presence of the test compound is compared to a control sample (e.g., DMSO vehicle). The results are often expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase. For more detailed characterization, dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

Comparison with Other Kinase Inhibitors

A direct, data-driven comparison of this compound's cross-reactivity with other Kit inhibitors like Imatinib, Sunitinib, or Dasatinib is not possible without the full KINOMEscan data. However, the original research paper on this compound does provide a functional comparison of its anti-proliferative effects in a specific AML cell line (OCI/AML3). In this context, this compound was found to be a more potent inhibitor of cell proliferation than imatinib and dasatinib.[1] This suggests high cellular potency, but does not directly inform on its kinome-wide selectivity.

Conclusion

This compound is a potent inhibitor of Kit kinase with demonstrated activity against downstream signaling pathways crucial for cancer cell proliferation and survival. While a broad kinome screen was performed to assess its selectivity, the detailed quantitative data from this screen is not publicly available. This prevents a comprehensive analysis of its off-target profile and a direct comparison with other kinase inhibitors in terms of cross-reactivity. The provided experimental methodology for the KINOMEscan assay offers insight into how such a selectivity profile is generated. For a complete understanding of this compound's cross-reactivity, access to the primary screening data would be required.

References

Comparative Analysis of APcK110: A Novel c-Kit Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of APcK110, a novel pyrazolo-pyridine derivative and potent c-Kit inhibitor, with other therapeutic agents used in the context of Acute Myeloid Leukemia (AML). The following sections detail this compound's mechanism of action, supported by experimental data, and compare its in vitro efficacy against established AML therapies. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts.

Mechanism of Action: Inhibition of the c-Kit Signaling Cascade

This compound exerts its anti-leukemic effects by targeting the c-Kit receptor tyrosine kinase. Constitutive activation of c-Kit is a known driver in certain subtypes of AML, promoting cell proliferation and survival. This compound acts as a kinase inhibitor, blocking the phosphorylation of c-Kit and its downstream signaling pathways. In vitro studies have demonstrated that this compound effectively inhibits the phosphorylation of key downstream effectors, including STAT3, STAT5, and Akt, leading to the induction of apoptosis and inhibition of proliferation in AML cells.[1]

Below is a diagram illustrating the c-Kit signaling pathway and the point of intervention for this compound.

cKit_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_jak JAK/STAT Pathway cluster_mapk MAPK Pathway SCF SCF c-Kit c-Kit Receptor SCF->c-Kit Binds & Activates PI3K PI3K c-Kit->PI3K Activates JAK JAK c-Kit->JAK Activates RAS RAS c-Kit->RAS Activates This compound This compound This compound->c-Kit Inhibits Phosphorylation Akt Akt PI3K->Akt Proliferation/Survival Proliferation/Survival Akt->Proliferation/Survival STAT3 STAT3 JAK->STAT3 STAT5 STAT5 JAK->STAT5 Gene Transcription Gene Transcription STAT3->Gene Transcription STAT5->Gene Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cycle Progression Cell Cycle Progression ERK->Cell Cycle Progression

This compound inhibits c-Kit signaling.

Comparative Efficacy: this compound vs. Standard AML Therapeutics

Studies have benchmarked the in vitro potency of this compound against other c-Kit inhibitors and standard chemotherapy agents in the OCI/AML3 human myeloid leukemia cell line, which is responsive to stem cell factor (SCF), the ligand for c-Kit.

CompoundTarget(s)OCI/AML3 Cell Viability (250 nM, 72h)OCI/AML3 IC50 (72h)Other Reported IC50 Values (Kinase/Cell Line)
This compound c-Kit 35% of control 175 nM N/A
ImatinibBcr-Abl, c-Kit, PDGFR52% of controlNot explicitly reported for OCI/AML3100 nM (c-Kit), 600 nM (v-Abl)[2]
DasatinibBcr-Abl, Src family kinases, c-Kit, PDGFR48% of controlNot explicitly reported for OCI/AML30.2-1.1 nM (Src family kinases)[3]
CytarabineDNA synthesisAt least as potent as this compoundNot explicitly reported in direct comparisonN/A

N/A: Not available in the reviewed literature.

The data indicates that this compound is a more potent inhibitor of OCI/AML3 cell proliferation than both imatinib and dasatinib at a concentration of 250 nM.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is based on the methodology described for evaluating the anti-proliferative effects of this compound and its comparators on the OCI/AML3 cell line.

mtt_workflow Seed_Cells Seed OCI/AML3 cells in 96-well plates Add_Compound Add increasing concentrations of This compound, Imatinib, Dasatinib, or Cytarabine Seed_Cells->Add_Compound Incubate Incubate for 72 hours at 37°C, 5% CO2 Add_Compound->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 4 hours to allow formazan formation Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate cell viability relative to untreated control Measure_Absorbance->Calculate_Viability

Workflow for MTT-based cell viability assay.
  • Cell Culture: OCI/AML3 cells are maintained in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density.

  • Compound Addition: A range of concentrations of this compound, imatinib, dasatinib, and cytarabine are added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Thiazolyl blue tetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

  • Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated using a non-linear regression analysis.

Western Blot Analysis for Protein Phosphorylation

This protocol outlines the general steps to assess the phosphorylation status of c-Kit and its downstream targets following treatment with this compound.

  • Cell Treatment: OCI/AML3 cells are treated with varying concentrations of this compound or a vehicle control for a specified duration.

  • Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-c-Kit, phospho-STAT3, phospho-STAT5, phospho-Akt) and total protein controls.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels.

Note on Antibodies: While the specific clones of primary antibodies used in the foundational studies on this compound were not detailed, numerous commercial vendors provide validated antibodies for the detection of phosphorylated and total c-Kit, STAT3, STAT5, and Akt suitable for Western blotting.

Clonogenic Assay for AML Progenitor Cells

This assay assesses the effect of this compound on the colony-forming ability of primary AML blasts.

  • Cell Preparation: Mononuclear cells are isolated from the bone marrow of AML patients.

  • Compound Treatment: Cells are incubated in a semi-solid medium (e.g., methylcellulose) containing growth factors, with or without various concentrations of this compound.

  • Incubation: The cultures are incubated for 7-14 days at 37°C in a humidified atmosphere with 5% CO2 to allow for colony formation.

  • Colony Counting: Colonies, defined as clusters of 20 or more cells, are counted using an inverted microscope.

  • Analysis: The number of colonies in the this compound-treated cultures is compared to the number in the untreated control cultures to determine the inhibition of clonogenic growth.

This guide provides a foundational overview of this compound's mechanism and comparative efficacy. The detailed protocols and pathway diagrams are intended to serve as a valuable resource for the scientific community in the ongoing effort to develop more effective therapies for Acute Myeloid Leukemia.

References

APcK110: A Potent c-Kit Inhibitor with Superior Efficacy in Acute Myeloid Leukemia Models Compared to Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

AUSTIN, Texas – APcK110, a novel tyrosine kinase inhibitor (TKI), demonstrates significant promise in the treatment of Acute Myeloid Leukemia (AML), exhibiting superior potency in preclinical models compared to established TKIs such as imatinib and dasatinib. This comparative analysis provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance, supported by experimental data, to inform future research and development efforts.

Superior Anti-proliferative Activity in AML Cells

This compound has shown marked anti-proliferative effects in AML cell lines. In the OCI/AML3 human AML cell line, this compound inhibited cell proliferation with an IC50 value of 175 nM.[1][2] Notably, studies have demonstrated that this compound is a more potent inhibitor of OCI/AML3 cell proliferation than the clinically used c-Kit inhibitors imatinib and dasatinib.[3][4]

This enhanced potency is a key differentiator for this compound in the landscape of TKIs targeting c-Kit, a receptor tyrosine kinase frequently implicated in AML pathogenesis.

Comparative Kinase Inhibition Profile

To contextualize the potency of this compound, it is essential to compare its inhibitory activity against its primary target, c-Kit, and other relevant kinases alongside other TKIs. While a direct enzymatic IC50 value for this compound against c-Kit is not publicly available, its selection was based on a "favorable IC50 value in Kit kinase assays."[5] For comparison, the IC50 values of other prominent TKIs against c-Kit and other selected kinases are presented below.

KinaseThis compound (nM)Imatinib (nM)Dasatinib (nM)Nilotinib (nM)Bosutinib (nM)
c-Kit Favorable IC50 (Specific value not available)[5]100[5][6]1.5 - 30[7][8]210[9]16 of 18 imatinib-resistant forms inhibited[10]
PDGFR -100[5][6]<30[11]69[9]Inhibitory activity[10]
Abl -600[5][6]<0.45 - 9[8]20 - 60[3][9]0.5 - 20
Src --<0.25 - 0.5[11]4600[3]40.5 pM
TGFBR2 Inhibited[5]----
MEK2 Inhibited[5]----
p38γ Inhibited[5]----
RET Inhibited[5]----
MEK4 Inhibited[5]----

Note: IC50 values can vary depending on the assay conditions (e.g., cell-based vs. enzymatic, ATP concentration). The data presented is a compilation from various sources and should be interpreted as a comparative guide.

A kinase screening of this compound revealed inhibitory activity against other kinases, including TGFBR2, MEK2, p38 gamma, RET, and MEK4, though specific IC50 values for these off-target effects are not currently available.[5]

Mechanism of Action: Targeting Key Signaling Pathways

This compound exerts its anti-leukemic effects by inhibiting the phosphorylation of c-Kit and its downstream signaling pathways.[5] This disruption of critical cellular signaling ultimately leads to the induction of apoptosis, or programmed cell death, in AML cells.

Signaling Pathway Downstream of c-Kit Inhibition by this compound

This compound This compound cKit c-Kit This compound->cKit Inhibits Phosphorylation Apoptosis Apoptosis This compound->Apoptosis Induces PI3K PI3K cKit->PI3K STAT3 STAT3 cKit->STAT3 STAT5 STAT5 cKit->STAT5 Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Promotes STAT3->Proliferation Promotes STAT5->Proliferation Promotes

Caption: this compound inhibits c-Kit phosphorylation, blocking downstream pro-proliferative signals and inducing apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Proliferation (MTT) Assay

Objective: To determine the inhibitory effect of TKIs on the proliferation of AML cells.

Protocol:

  • AML cell lines (e.g., OCI/AML3) are seeded in 96-well plates at a predetermined density.

  • Cells are treated with a range of concentrations of this compound, imatinib, and dasatinib.

  • After a 72-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Following a 4-hour incubation, the resulting formazan crystals are dissolved in a solubilization buffer.

  • The absorbance is measured at 570 nm using a microplate reader.

  • IC50 values are calculated from the dose-response curves.

Western Blot Analysis for Protein Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of c-Kit and its downstream signaling proteins.

Protocol:

  • AML cells are treated with various concentrations of this compound for a specified duration.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of c-Kit, STAT3, STAT5, and Akt.

  • After washing, the membrane is incubated with a corresponding secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for TKI Comparison

cluster_0 In Vitro Assays cluster_1 In Vivo Model Cell Lines Cell Lines MTT Assay MTT Assay Cell Lines->MTT Assay Western Blot Western Blot Cell Lines->Western Blot Clonogenic Assay Clonogenic Assay Cell Lines->Clonogenic Assay Data Analysis Data Analysis MTT Assay->Data Analysis Western Blot->Data Analysis Clonogenic Assay->Data Analysis Xenograft Model Xenograft Model Survival Analysis Survival Analysis Xenograft Model->Survival Analysis Survival Analysis->Data Analysis

Caption: A typical workflow for the comparative evaluation of tyrosine kinase inhibitors.

Conclusion

This compound emerges as a highly potent c-Kit inhibitor with superior anti-proliferative activity in AML cell models compared to imatinib and dasatinib. Its mechanism of action, involving the inhibition of key downstream signaling pathways, underscores its potential as a targeted therapeutic agent. Further investigation, including comprehensive kinase profiling and clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in AML and other c-Kit-driven malignancies.

References

APcK110: A Comparative Analysis of a Novel c-Kit Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results of APcK110, a novel inhibitor of the c-Kit tyrosine kinase, with other established inhibitors. The data presented is compiled from peer-reviewed research to facilitate an objective evaluation of its therapeutic potential, particularly in the context of Acute Myeloid Leukemia (AML).

Comparative Efficacy of this compound

This compound has demonstrated significant potency in inhibiting the proliferation of AML and mastocytosis cell lines. Experimental data consistently shows its superiority over other clinically used Kit inhibitors such as imatinib and dasatinib in specific contexts.

Inhibition of Cell Viability in OCI/AML3 Cells

The following table summarizes the comparative inhibitory effects of this compound, imatinib, and dasatinib on the viability of OCI/AML3 cells after 72 hours of incubation.

CompoundConcentration (nM)Cell Viability (% of control)
This compound 25035%[1]
Imatinib25052%[1]
Dasatinib25048%[1]
Proliferation Inhibition in Various Cell Lines

This compound's anti-proliferative effects have been observed in a dose-dependent manner across different cell lines.

Cell LineThis compound Concentration (nM)Inhibition of Proliferation
OCI/AML3500~80%[1]
HMC1.2500~80%[1]
OCIM2500~25%[1]

The IC50 value for this compound in suppressing the proliferation of OCI/AML3 cells has been determined to be 175 nM.[2][3]

Mechanism of Action

This compound exerts its effects through the inhibition of the c-Kit receptor tyrosine kinase and its downstream signaling pathways. This targeted action leads to the induction of apoptosis in cancer cells while showing minimal effects on normal colony-forming cells.[1][4]

Signaling Pathway Inhibition

This compound has been shown to inhibit the phosphorylation of several key proteins in the c-Kit signaling cascade in a dose-dependent manner.[1][4]

  • Kit: The primary target of this compound.

  • STAT3 & STAT5: Signal transducers and activators of transcription involved in cell growth and proliferation.

  • Akt: A key component of the PI3K pathway, crucial for cell survival.

The inhibition of these pathways ultimately leads to the induction of caspase-dependent apoptosis, as evidenced by the cleavage of caspase 3 and PARP.[1][5][6]

APcK110_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCF SCF Kit c-Kit Receptor SCF->Kit activates PI3K PI3K Kit->PI3K STAT3 STAT3 Kit->STAT3 STAT5 STAT5 Kit->STAT5 Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis STAT3->Apoptosis STAT5->Apoptosis Caspase3 Caspase 3 PARP PARP Caspase3->PARP cleaves PARP->Apoptosis This compound This compound This compound->Kit inhibits

This compound inhibits c-Kit signaling to induce apoptosis.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound.

Cell Proliferation Assay (MTT Assay)
  • Objective: To determine the anti-proliferative effects of this compound.

  • Cell Lines: OCI/AML3, OCIM2, HMC1.2.

  • Method: Cells were seeded in 96-well plates and incubated for 72 hours with varying concentrations of this compound (e.g., 50, 100, 250, and 500 nM).[6] Following incubation, MTT reagent was added, and the resulting formazan crystals were dissolved. The optical density was measured to determine cell viability and proliferation.

  • Comparison: The anti-proliferative effects of this compound were compared to those of imatinib, dasatinib, and cytarabine under the same conditions.[1]

Western Immunoblotting
  • Objective: To analyze the effect of this compound on protein phosphorylation in the c-Kit signaling pathway.

  • Method: Cells were treated with this compound for specified times and concentrations. Cell lysates were then prepared, and proteins were separated by SDS-PAGE. Following transfer to a membrane, specific antibodies were used to detect the phosphorylated and total levels of Kit, STAT3, STAT5, and Akt.

  • Outcome: This method demonstrated a dose-dependent decrease in the phosphorylation of these key signaling proteins upon treatment with this compound.[1]

Apoptosis Analysis
  • Objective: To confirm that this compound induces apoptosis.

  • Methods:

    • Cell Cycle Analysis: Propidium iodide staining was used to analyze the cell cycle distribution. An increase in the sub-G0 population was indicative of apoptosis.[1]

    • Caspase Inhibition: The pan-caspase inhibitor Z-VAD-FMK was used to pre-treat cells before this compound exposure to determine if apoptosis was caspase-dependent.[1]

    • Western Blot for Apoptosis Markers: Cleavage of caspase 3 and PARP was assessed by Western immunoblotting.[1]

Experimental_Workflow cluster_CellCulture Cell Culture cluster_Treatment Treatment cluster_Analysis Analysis cluster_Proliferation Proliferation cluster_Signaling Signaling cluster_Apoptosis Apoptosis start AML Cell Lines (OCI/AML3, OCIM2, HMC1.2) treatment Incubate with this compound (Varying Concentrations & Times) start->treatment mtt MTT Assay treatment->mtt western Western Blot (p-Kit, p-STAT, p-Akt) treatment->western flow Flow Cytometry (Cell Cycle Analysis) treatment->flow caspase_blot Western Blot (Cleaved Caspase 3, PARP) treatment->caspase_blot result1 Cell Viability Data mtt->result1 result2 Protein Phosphorylation Levels western->result2 result3 Apoptotic Cell Percentage flow->result3 result4 Apoptosis Marker Confirmation caspase_blot->result4

Workflow for in vitro evaluation of this compound.

Conclusion

The experimental evidence strongly suggests that this compound is a potent and selective inhibitor of c-Kit. Its ability to suppress proliferation and induce apoptosis in AML cells at nanomolar concentrations, coupled with its superior performance against other established inhibitors in certain cell lines, positions this compound as a promising candidate for further preclinical and clinical investigation in AML and other c-Kit-driven malignancies.[7]

References

Safety Operating Guide

Essential Safety and Disposal Procedures for APcK110

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This document provides essential, immediate safety and logistical information for the proper disposal of APcK110, a compound identified by CAS No. 172732-68-2.

Immediate Safety and Handling Precautions

Before proceeding with the disposal of this compound, it is crucial to adhere to the following safety protocols to minimize exposure and mitigate potential hazards. The substance is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear approved safety glasses. An eye-wash station should be readily accessible[1].

  • Skin Protection: Use protective gloves and clothing. A safety shower should be available[1].

  • Respiratory Protection: Avoid forming dust and aerosols. Use in a well-ventilated area with appropriate exhaust ventilation[1].

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1].

  • Skin Contact: Thoroughly rinse the affected skin area with water. Remove contaminated clothing and seek medical advice[1].

  • Inhalation: Move to an area with fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting and call a physician immediately[1].

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to entrust it to a licensed professional waste disposal service.

  • Collection of Waste:

    • Collect waste this compound and any contaminated materials (e.g., disposable labware, absorbent paper) in a designated, compatible, and properly labeled waste container.

    • Ensure the container is in good condition, free from leaks or cracks, and is kept closed except when adding waste[2].

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and list the full chemical name: 2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yloxy)acetic acid[1][2]. Do not use abbreviations or chemical formulas[2].

  • Storage:

    • Store the sealed waste container in a cool, well-ventilated area away from direct sunlight and sources of ignition[1].

    • Segregate the waste from incompatible materials[2].

  • Final Disposal:

    • Arrange for the collection and disposal of the waste through an approved and licensed hazardous waste disposal company[1]. Adhere to all local, state, and federal regulations for hazardous waste disposal[3][4].

    • Under no circumstances should this compound be disposed of down the drain or in the regular trash, as it is very toxic to aquatic life[1].

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate personnel to a safe area[1].

  • Ventilate: Ensure adequate ventilation in the spill area[1].

  • Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].

  • Protect: Use full personal protective equipment during cleanup[1].

  • Collect: Collect the spillage for disposal in a suitable, sealed container[1].

Disposal Workflow

cluster_preparation Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Collect Waste this compound and Contaminated Materials B Use Designated, Compatible, and Labeled Container A->B C Seal Container When Not in Use B->C D Store in Cool, Well-Ventilated Area C->D Transport to Storage E Segregate from Incompatible Materials D->E F Contact Approved Hazardous Waste Disposal Service E->F Prepare for Disposal G Arrange for Pickup and Final Disposal F->G H Maintain Disposal Records G->H

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.